8-Fluoroimidazo[1,2-a]pyridin-6-amine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is a cornerston...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Synthesis and Characterization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is featured in several marketed drugs, including the widely prescribed hypnotic agent Zolpidem and the anxiolytic Alpidem.[3][4] The scaffold's versatility and broad spectrum of therapeutic applications—spanning anticancer, anti-inflammatory, antiviral, and anti-infective agents—have fueled extensive research into its synthesis and functionalization.[4][5][6][7][8][9]
This guide focuses on a specific, functionalized derivative: 8-Fluoroimidazo[1,2-a]pyridin-6-amine . The strategic incorporation of a fluorine atom at the 8-position and an amine group at the 6-position is of significant interest. Fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Specifically, the 8-fluoro substituent has been explored as a bioisosteric replacement for other groups, aiming to fine-tune the electronic properties and pharmacological profile of the molecule.[10][11] The 6-amino group provides a crucial handle for further chemical modification and can play a key role in forming hydrogen bonds with biological targets.
This document serves as a technical guide for researchers and drug development professionals, providing a detailed, field-proven framework for the synthesis and comprehensive characterization of this promising compound.
Part 1: Strategic Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
The synthesis of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[12][13][14] However, to achieve the specific substitution pattern of 8-fluoro and 6-amino, a multi-step, regioselective approach is necessary. The following protocol is a robust and logical pathway, designed by integrating established methodologies for the synthesis of substituted imidazo[1,2-a]pyridines.
The overall strategy involves a four-stage process:
Nitration of a commercially available fluorinated aminopyridine to install a precursor to the 6-amino group.
Cyclization via condensation with a suitable C2-synthon to construct the fused imidazole ring.
Reduction of the nitro group to the target primary amine.
An In-depth Technical Guide to the Physicochemical Properties of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of clinically significant m...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of clinically significant molecules. This guide provides a detailed examination of the physicochemical properties of a specific, yet under-documented derivative, 8-Fluoroimidazo[1,2-a]pyridin-6-amine. Due to the limited direct experimental data on this compound, this document synthesizes information from closely related analogs to project its chemical behavior. This approach offers valuable, actionable insights for researchers engaged in the synthesis, characterization, and application of this and similar molecules in drug discovery and development. We will delve into predicted properties such as solubility, pKa, and lipophilicity, alongside standardized experimental protocols for their empirical determination.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine heterocyclic system is a "privileged scaffold" in drug discovery, forming the structural basis for numerous therapeutic agents.[1][2][3] Its rigid, bicyclic nature and rich electronic properties make it an ideal framework for designing molecules with high affinity and specificity for various biological targets. The strategic placement of substituents on this core allows for the fine-tuning of physicochemical and pharmacokinetic properties, which is critical for the development of effective and safe medicines.
This guide focuses on 8-Fluoroimidazo[1,2-a]pyridin-6-amine, a derivative with potential for further exploration in medicinal chemistry. The introduction of a fluorine atom at the 8-position and an amine group at the 6-position is anticipated to significantly influence its properties. Fluorine, a bioisostere for hydrogen, can modulate metabolic stability, binding affinity, and lipophilicity. The amino group, on the other hand, can act as a hydrogen bond donor and a basic center, impacting solubility and receptor interactions.
Given the nascent stage of research into this specific molecule, this document will provide a comprehensive profile based on established knowledge of related imidazo[1,2-a]pyridine analogs.
Molecular Structure and Core Attributes
The foundational characteristics of 8-Fluoroimidazo[1,2-a]pyridin-6-amine are derived from its constituent atoms and their arrangement.
Chemical Structure:
Table 1: Core Molecular Attributes
Property
Value
Source
Molecular Formula
C₇H₆FN₃
Calculated
Molecular Weight
151.14 g/mol
Calculated
CAS Number
Not available
N/A
Projected Physicochemical Profile
The following sections detail the anticipated physicochemical properties of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, drawing inferences from structurally similar compounds.
Solubility
The aqueous solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The presence of the 6-amino group, which can be protonated at physiological pH, is expected to enhance the aqueous solubility of 8-Fluoroimidazo[1,2-a]pyridin-6-amine compared to the unsubstituted imidazo[1,2-a]pyridine core. However, the introduction of a fluorine atom can either increase or decrease solubility depending on its position and the overall molecular context. In related nitroimidazo[1,2-a]pyridine series, strategic modifications have been shown to improve poor aqueous solubility.[4]
Experimental Protocol for Thermodynamic Solubility Assessment:
A standardized shake-flask method is recommended for the determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Basicity (pKa)
The basicity of the molecule will be primarily influenced by the 6-amino group and the nitrogen atoms within the imidazo[1,2-a]pyridine ring system. The pKa of the parent imidazo[1,2-a]pyridine is known.[5] The electron-withdrawing nature of the 8-fluoro substituent is expected to decrease the basicity of the ring nitrogens. Conversely, the electron-donating amino group at the 6-position will likely increase the basicity of the molecule. The interplay of these electronic effects will determine the final pKa values. For a related compound, 8-fluoroimidazo[1,2-a]pyridine, the pKa has been studied in the context of its bioisosteric properties.[5]
Experimental Protocol for pKa Determination via Potentiometric Titration:
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP/LogD)
Lipophilicity, a key factor in membrane permeability and drug-protein interactions, is commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD). The parent imidazo[1,2-a]pyridin-8-amine has a calculated XLogP3 of 1.1.[6] The 8-fluoro substituent is expected to increase lipophilicity. The position of the amino group at the 6-position instead of the 8-position will also influence the overall lipophilicity. The LogD at physiological pH (7.4) will be lower than the LogP due to the ionization of the basic amino group.
Table 2: Predicted Lipophilicity
Parameter
Predicted Value
Basis of Prediction
LogP
~1.5 - 2.0
Based on analogs and substituent effects
LogD (pH 7.4)
~1.0 - 1.5
Considering the pKa of the amino group
Experimental Protocol for LogP/LogD Determination (Shake-Flask Method):
Caption: Workflow for LogP/LogD Determination.
Spectral Characteristics
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazo[1,2-a]pyridine core. The fluorine at position 8 will likely cause splitting of the adjacent proton signal. The chemical shifts will be influenced by the electronic effects of the fluorine and amino substituents.
¹³C NMR: The carbon NMR will display signals corresponding to each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be expected to show a prominent [M+H]⁺ ion at m/z 152.0621, corresponding to the molecular formula C₇H₇FN₃⁺.
Synthetic Considerations
The synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine would likely follow established methods for the construction of the imidazo[1,2-a]pyridine ring system.[2][9][10] A common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent. For this specific target, the starting material would be a 3-fluoro-2,5-diaminopyridine derivative, which would then be cyclized.
Conclusion
8-Fluoroimidazo[1,2-a]pyridin-6-amine represents an intriguing molecule for further investigation in drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, drawing upon data from closely related analogs. The projected moderate lipophilicity, coupled with the potential for enhanced aqueous solubility due to the amino group, suggests a favorable starting point for the design of orally bioavailable compounds. The presence of the fluoro and amino groups also offers multiple avenues for further chemical modification to optimize biological activity and pharmacokinetic profiles. It is imperative that the predictions and protocols outlined in this document are followed by empirical validation to confirm the physicochemical characteristics of this promising compound.
References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
PubMed. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
MDPI. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]
National Center for Biotechnology Information. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
Spectroscopic Data and Characterization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine: A Comprehensive Technical Guide
Executive Summary & Structural Significance As a Senior Application Scientist, I approach the characterization of heteroaromatic building blocks not just as an exercise in data collection, but as a critical validation of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Significance
As a Senior Application Scientist, I approach the characterization of heteroaromatic building blocks not just as an exercise in data collection, but as a critical validation of molecular integrity. 8-Fluoroimidazo[1,2-a]pyridin-6-amine (CAS: ) is a highly specialized bicyclic scaffold. Recently, this specific core has gained immense traction in medicinal chemistry, notably serving as a critical right-hand-side (RHS) motif in the development of RNA-splicing modulators acting as Huntingtin (HTT) protein-lowering agents for Huntington's disease [1].
The precise regiochemistry of the fluorine atom at C-8 and the primary amine at C-6 dictates the molecule's electronic distribution, hydrogen-bonding capability, and ultimately, its pharmacokinetic profile. To ensure absolute structural confidence before advancing this compound into high-throughput synthesis, we must employ a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Fig 1. Parallel analytical workflow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The causality behind selecting DMSO-d6 over CDCl3 for NMR acquisition lies in the interrogation of the hydrogen-bonding network. The primary amine (-NH₂) protons exchange rapidly in non-polar solvents, often broadening into the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, locking the amine protons into a distinct, measurable broad singlet.
Furthermore, the imidazo[1,2-a]pyridine core exhibits a unique "push-pull" electronic dynamic [2]. The electron-withdrawing inductive effect of the C-8 fluorine atom competes with the resonance-donating effect of the C-6 amino group. This dramatically shields the C-7 proton, shifting it upfield, while the C-5 proton remains deshielded due to its proximity to the formally electron-deficient bridgehead nitrogen.
Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Causality / Assignment Rationale
H-5
7.95 - 8.10
dd
JHH = 2.0, JHF = 1.5
1H
Deshielded by adjacent bridgehead N; slight long-range coupling to F.
H-2
7.80 - 7.90
d
JHH = 1.2
1H
Imidazole ring proton; characteristic downfield shift.
H-3
7.45 - 7.55
d
JHH = 1.2
1H
Imidazole ring proton.
H-7
6.70 - 6.85
dd
JHF = 11.5, JHH = 2.0
1H
Strongly shielded by ortho-NH₂; exhibits large ortho H-F scalar coupling.
-NH₂
5.10 - 5.40
br s
-
2H
Stabilized by DMSO hydrogen bonding; exchangeable with D₂O.
Table 2: ¹³C NMR Key Carbons (100 MHz, DMSO-d6)
Note: The presence of the ¹⁹F nucleus (spin 1/2) causes distinct heteronuclear splitting across the carbon framework.
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (JCF, Hz)
C-8 (C-F)
150.0 - 154.0
d
~250.0
C-6 (C-NH₂)
135.0 - 138.0
d
~10.0
C-7
98.0 - 102.0
d
~25.0
C-8a
130.0 - 134.0
d
~15.0
¹⁹F NMR Note: A single peak will appear around -130 to -140 ppm. Acquiring a proton-coupled ¹⁹F spectrum is a highly recommended self-validating step; the resulting multiplet (due to coupling with H-7 and H-5) definitively proves the fluorine is integrated into the aromatic ring and is not a residual fluoride salt impurity.
Mass Spectrometry (MS) & Fragmentation Pathways
Electrospray Ionization (ESI) is selected over Electron Impact (EI) to preserve the molecular ion. The imidazo[1,2-a]pyridine core is highly basic, readily accepting a proton at the N-1 position during the desolvation process in the ESI source. This guarantees a robust [M+H]⁺ signal at m/z 152.06.
In the collision cell, the application of normalized collision energy (NCE) induces specific cleavages. The loss of ammonia (-17 Da) is driven by the thermodynamic stability of the resulting conjugated cation.
Fig 2. Primary ESI-MS/MS fragmentation pathways of the protonated molecular ion.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR is employed as a rapid, non-destructive technique. The causality behind the shifted C=N stretching frequency (~1635 cm⁻¹) compared to an isolated pyridine lies in the delocalization of the nitrogen lone pair across the fused bicyclic system.
Table 3: Key IR Vibrational Frequencies
Wavenumber (cm⁻¹)
Vibration Type
Intensity
Causality / Physical Note
3420, 3310
N-H stretching
Medium
Symmetric & asymmetric stretch of the primary amine.
1635
C=N stretching
Strong
Imidazole ring system; shifted by extensive conjugation.
1550, 1480
C=C stretching
Strong
Aromatic ring breathing modes.
1210
C-F stretching
Strong
Highly polar bond yields a massive dipole moment change.
Standardized Experimental Protocols
To ensure trustworthiness , every protocol described below functions as a self-validating system, minimizing false positives and instrumental artifacts.
Protocol A: High-Resolution NMR Acquisition
Sample Preparation: Dissolve 10 mg of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS as an internal standard. Self-Validation: Using anhydrous solvent prevents the water peak (~3.3 ppm) from obscuring critical baseline data.
System Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic tuning and matching (ATM) for ¹H, ¹³C, and ¹⁹F nuclei to optimize the probe's resonance circuit.
Locking and Shimming: Lock the spectrometer to the deuterium signal of DMSO-d6. Execute gradient shimming (Z1-Z5) to achieve a TMS line width at half-height of <0.5 Hz. Causality: A poor shim will artificially broaden the critical H-F coupling constants, rendering regiochemical assignment impossible.
¹³C NMR: 512 scans, D1 of 2 seconds, with proton decoupling (WALTZ-16).
¹⁹F NMR: 64 scans, D1 of 1 second, with proton decoupling.
Protocol B: ESI-LC-MS/MS Analysis
System Blank Validation: Inject 5 µL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid) to establish a baseline and verify the absolute absence of column carryover.
Sample Injection: Inject 2 µL of a 1 µg/mL solution of the analyte.
Ionization: Operate the ESI source in positive mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Causality: High temperature ensures complete droplet evaporation, maximizing the yield of gas-phase [M+H]⁺ ions.
Fragmentation: Isolate the parent ion (m/z 152.06) in Q1. Apply a normalized collision energy (NCE) of 25 eV in the collision cell using Argon gas.
Detection: Scan Q3 from m/z 50 to 200 to capture the product ions (m/z 135, 132, 125).
Protocol C: ATR-FTIR Analysis
Background Subtraction: Collect a background spectrum of the clean diamond ATR crystal immediately prior to sample analysis (64 scans). Self-Validation: This mathematically subtracts atmospheric H₂O and CO₂ which can mask the amine stretching region.
Sample Application: Place 1-2 mg of the neat solid directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
References
Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry (ACS Publications).[Link]
Imidazo[1,2-a]pyridine - Compound Summary. National Center for Biotechnology Information (PubChem).[Link]
8-Fluoroimidazo[1,2-a]pyridin-6-amine (CAS 2758002-54-7) Chemical Properties & Structure. ChemSrc.[Link]
Exploratory
Biological Activity Screening of 8-Fluoroimidazo[1,2-a]pyridin-6-amine: An In-depth Technical Guide
Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This guide provides a comprehensive framework for the biological activity screening of a specific analog, 8-Fluoroimidazo[1,2-a]pyridin-6-amine. The strategic inclusion of a fluorine atom at the 8-position is of particular interest, as it can significantly modulate physicochemical properties and target interactions. Notably, 8-fluoroimidazo[1,2-a]pyridine has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABA A receptor modulator, suggesting a strong potential for activity within the central nervous system.[2][3][4][5] This document outlines a tiered screening cascade, commencing with foundational cytotoxicity assessments to establish a therapeutic window, followed by a series of targeted in vitro assays. The proposed screening panel is designed to explore a range of therapeutically relevant activities, including anticancer, anti-inflammatory, and antiviral potential, drawing upon the known pharmacological profile of the broader imidazo[1,2-a]pyridine class.[6][7][8] Each experimental protocol is detailed with the explicit purpose of ensuring scientific rigor, reproducibility, and the generation of high-fidelity data suitable for guiding further drug development efforts.
Introduction: The Rationale for Screening 8-Fluoroimidazo[1,2-a]pyridin-6-amine
The imidazo[1,2-a]pyridine core is present in several commercially available drugs, underscoring its clinical significance.[1][7][8] The broad spectrum of reported biological activities for this class of compounds includes, but is not limited to:
Anticancer: Derivatives have shown potent activity against various cancer cell lines, with mechanisms including the inhibition of kinases such as PI3K.[9]
Anti-inflammatory: Inhibition of key inflammatory enzymes like COX-2 has been a notable characteristic of certain imidazo[1,2-a]pyridine analogs.[10]
Antiviral: Activity against viruses such as influenza has been documented.[11]
Central Nervous System (CNS) Activity: The aforementioned role of an 8-fluoro analog as a GABA A receptor modulator highlights the potential for neurological applications.[2][3][4][5]
The specific compound, 8-Fluoroimidazo[1,2-a]pyridin-6-amine, combines the privileged imidazo[1,2-a]pyridine scaffold with a strategically placed fluorine atom and an amine group. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The amine group provides a handle for further chemical modification and can also participate in key hydrogen bonding interactions with biological targets. This unique combination of structural features warrants a comprehensive investigation into its biological activity profile.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of 8-Fluoroimidazo[1,2-a]pyridin-6-amine and Related Analogs
It is crucial to experimentally determine the aqueous solubility of the compound in relevant buffer systems prior to commencing biological assays to ensure accurate and reproducible results.
Proposed Biological Screening Cascade
A tiered approach to screening is recommended to efficiently allocate resources and build a comprehensive biological profile of the test compound. This cascade begins with broad cytotoxicity testing, followed by targeted primary screens based on the known activities of the imidazo[1,2-a]pyridine scaffold, and finally, more focused secondary and mechanistic assays for promising hits.
Caption: Proposed tiered screening cascade for 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Experimental Protocols
Tier 1: Cytotoxicity Profiling (MTT Assay)
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][14] This initial screen is essential to determine the concentration range at which the compound exhibits biological activity without causing general cell death, thereby establishing a therapeutic window.
Step-by-Step Protocol:
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15][16]
Compound Preparation and Treatment: Prepare a stock solution of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the cell plate with 100 µL of the compound dilutions. Include vehicle (DMSO) and no-treatment controls.
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15][17]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][18]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration that inhibits cell growth by 50%).
Tier 2: Primary Screening Assays
Rationale: Given the known anticancer properties of the imidazo[1,2-a]pyridine scaffold, a broad screen against a panel of human cancer cell lines is a logical next step. The NCI-60 panel provides a comprehensive assessment across multiple cancer types.[19] Alternatively, a smaller, representative panel can be used.
Protocol: This would follow a similar protocol to the MTT assay described above, but expanded to a larger panel of cell lines. The NCI-60 screening methodology involves a 48-hour drug incubation period followed by a sulforhodamine B (SRB) assay to determine cell protein content.[16][19]
Rationale: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway.[7] Selective COX-2 inhibitors are valuable anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.
Step-by-Step Protocol (Fluorescence-based):
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), purified human recombinant COX-2 enzyme, arachidonic acid (substrate), Amplex Red reagent, and horseradish peroxidase (HRP).[7]
Assay Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations or a vehicle control. Incubate at room temperature for 15 minutes.[7][11]
Reaction Initiation: Add a detection solution containing arachidonic acid, Amplex Red, and HRP to each well.
Incubation: Incubate the plate at 37°C for 10-20 minutes.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation of ~545 nm and an emission of ~590 nm.
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value.
Rationale: The demonstrated activity of a related 8-fluoro analog at the GABA A receptor makes this a high-priority target.[2][3][4][5] A radioligand binding assay can determine if the compound interacts with this key inhibitory neurotransmitter receptor in the CNS.
Step-by-Step Protocol:
Membrane Preparation: Homogenize rat brains in a sucrose buffer. Perform a series of centrifugations to isolate the cell membranes containing the GABA A receptors. Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10][20]
Binding Assay: In a 96-well plate, combine the prepared membranes, a radioligand (e.g., [³H]muscimol), and the test compound at various concentrations.[10][20]
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known GABA A agonist like GABA).[10][20]
Incubation: Incubate the plate at 4°C for 45-60 minutes.
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
Data Analysis: Calculate the specific binding and determine the ability of the test compound to displace the radioligand, from which the Ki (inhibition constant) can be derived.
Rationale: Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of progeny virions from infected cells.[4] Inhibition of this enzyme is a validated strategy for the treatment of influenza.
Step-by-Step Protocol (Fluorescence-based):
Reagent Preparation: Prepare an assay buffer, influenza virus neuraminidase enzyme, and the fluorescent substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][21]
Assay Setup: In a black 96-well plate, add the neuraminidase enzyme and the test compound at various concentrations. Incubate at 37°C for 30 minutes.[21]
Reaction Initiation: Add the MUNANA substrate to all wells.
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[4]
Reaction Termination: Add a stop solution (e.g., a glycine-ethanol buffer, pH 10.7) to each well.[21]
Fluorescence Measurement: Read the fluorescence with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[1][21]
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Tier 3: Secondary & Mechanistic Assays
Rationale: If the compound shows significant anticancer activity, investigating its effect on the PI3K signaling pathway is a logical next step, as this pathway is frequently dysregulated in cancer.[8][9]
Step-by-Step Protocol (Luminescence-based):
Reagent Preparation: Prepare a kinase assay buffer, recombinant human PI3K enzyme (e.g., p110α/p85α), the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2), and ATP.[8][22]
Assay Setup: In a 384-well plate, add the test compound at various concentrations. Add the PI3K enzyme and incubate at room temperature for 15 minutes.[8]
Kinase Reaction: Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate at 30°C for 60 minutes.
ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™).[23] This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP, which is then used to generate a luminescent signal with a luciferase/luciferin reaction.
Luminescence Measurement: Measure the luminescence signal using a plate reader.
Data Analysis: Calculate the percent inhibition and determine the IC50 value. The luminescent signal is proportional to the amount of ADP produced, so a lower signal indicates inhibition.[8][23]
Caption: Simplified PI3K signaling pathway and the putative inhibitory role of the test compound.
Conclusion
This guide provides a structured and scientifically grounded approach to the biological activity screening of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. By leveraging the known pharmacological profile of the imidazo[1,2-a]pyridine scaffold and incorporating specific assays targeting high-probability mechanisms of action, this screening cascade is designed to efficiently and effectively elucidate the therapeutic potential of this novel compound. The detailed protocols and the tiered workflow ensure a logical progression from broad phenotypic screening to more defined mechanistic studies. The data generated from this comprehensive evaluation will be instrumental in making informed decisions regarding the future development of 8-Fluoroimidazo[1,2-a]pyridin-6-amine as a potential therapeutic agent.
References
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2007). Mini-Reviews in Medicinal Chemistry, 7(9), 887-903.
Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies. (2025). BenchChem.
Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
GABA A Receptor Binding Assay Protocol. (n.d.). PDSP.
Characterization of GABA Receptors. (n.d.). Current Protocols in Pharmacology.
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. (2007). PubMed.
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). Journal of Visualized Experiments, (122), 55471.
Application Notes and Protocols for PI3K-IN-23 In Vitro Assay. (2025). BenchChem.
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed.
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025). European Journal of Medicinal Chemistry.
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules, 28(7), 3206.
Application Notes and Protocols for Neuraminidase-IN-9 In Vitro Assay. (2025). BenchChem.
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current Protocols in Neuroscience.
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). Academia.edu.
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006). PubMed.
Elucidating the Mechanism of Action of 8-Fluoroimidazo[1,2-a]pyridin-6-amine: A Strategic Guide
An In-Depth Technical Guide Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its versatile range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of a novel derivative, 8-Fluoroimidazo[1,2-a]pyridin-6-amine. We will navigate the logical progression from broad, unbiased target identification to specific pathway analysis and final in vivo validation. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic compound that has demonstrated a remarkable breadth of pharmacological effects.[3] Marketed drugs like Zolpidem (anxiolytic) and Alpidem underscore the scaffold's ability to interact with key biological targets.[2] In oncology, numerous derivatives have been developed as potent inhibitors of critical signaling pathways. For instance, some imidazo[1,2-a]pyridines have been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival that is frequently dysregulated in cancer.[1] Others have been found to induce apoptosis in colon cancer cells through the release of cytochrome c and the activation of caspases 3 and 8.[4]
The subject of this guide, 8-Fluoroimidazo[1,2-a]pyridin-6-amine, is a novel analogue. The introduction of a fluorine atom at the 8-position is a common medicinal chemistry strategy to modulate physicochemical properties such as metabolic stability and binding affinity. A study on 8-fluoroimidazo[1,2-a]pyridine demonstrated its utility as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in a GABAA receptor modulator, highlighting the potential for this substitution to confer novel activities.[5][6] Given this background, a systematic investigation is required to determine its precise molecular target and cellular mechanism of action.
This guide outlines a multi-phased approach to this investigation.
Caption: Overall workflow for Mechanism of Action (MoA) elucidation.
Phase 1: Unbiased Target Identification
The foundational step in any MoA study is to identify the direct molecular target(s) of the compound. Advances in proteomics have enabled powerful, unbiased approaches that do not require prior assumptions about the compound's function.[7] We will describe two orthogonal, yet complementary, state-of-the-art strategies.
Affinity-Based Pull-Down Approach
This classic chemical biology technique involves immobilizing the small molecule to a solid support (e.g., beads) to "fish" for its binding partners from a complex cell lysate.[8][9]
Causality: The principle is straightforward: proteins that physically bind to the immobilized compound will be retained, while non-binding proteins are washed away. The captured proteins are then identified by mass spectrometry. This method directly identifies binding partners.[10]
Workflow:
Synthesis: Synthesize a derivative of 8-Fluoroimidazo[1,2-a]pyridin-6-amine with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads or biotin). A control compound, structurally similar but biologically inactive, should also be prepared.
Incubation: Incubate the compound-conjugated beads (and control beads) with cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).
Washing & Elution: Perform stringent washes to remove non-specific binders. Elute the specifically bound proteins.
Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands (present in the active compound pull-down but not the control) via mass spectrometry (LC-MS/MS).[8]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method that assesses drug-target engagement within intact cells or cell lysates.[11][12] The core principle is that ligand binding stabilizes a target protein against thermal denaturation.[13][14]
Causality: When a protein is heated, it denatures and aggregates. If a compound is bound to the protein, it often increases the protein's thermal stability, requiring a higher temperature to cause aggregation. By measuring the amount of soluble protein remaining at different temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement.[13][14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement Validation
This protocol describes a Western Blot-based CETSA to validate the engagement of 8-Fluoroimidazo[1,2-a]pyridin-6-amine with a hypothesized target protein (e.g., "Kinase X").
Materials:
Cell line of interest (e.g., HT-29 colon cancer cells).
Complete culture medium (e.g., DMEM + 10% FBS).
8-Fluoroimidazo[1,2-a]pyridin-6-amine stock solution in DMSO.
DMSO (vehicle control).
PBS with protease and phosphatase inhibitors.
Thermal cycler.
Equipment for cell lysis (e.g., liquid nitrogen, water bath).
Centrifuge, equipment for protein quantification (BCA assay), SDS-PAGE, Western Blotting.
Primary antibody against the target protein and a loading control (e.g., β-Actin).
HRP-conjugated secondary antibody and ECL substrate.
Methodology:
Cell Treatment:
Culture cells to ~80% confluency.
Harvest cells, wash with PBS, and resuspend in PBS with inhibitors.
Divide the cell suspension into two tubes: one for vehicle (DMSO) treatment and one for compound treatment (e.g., 20 µM 8-Fluoroimidazo[1,2-a]pyridin-6-amine).
Incubate for 1 hour at 37°C with gentle shaking.[15]
Heat Challenge:
Aliquot the treated cell suspensions into PCR tubes.
Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 46°C to 66°C in 2°C increments) for 3 minutes.[11] Include an unheated control (room temperature).
Cell Lysis and Fractionation:
Immediately after heating, lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 25-37°C water bath).[15]
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[11]
Carefully collect the supernatant, which contains the soluble protein fraction.
Analysis by Western Blot:
Determine the protein concentration of each supernatant using a BCA assay.
Normalize all samples to the same protein concentration.
Prepare samples for SDS-PAGE, run the gel, and transfer to a PVDF membrane.
Probe the membrane with the primary antibody for the target protein and the loading control.
Incubate with the secondary antibody and detect the signal using ECL.
Quantify the band intensities. For each treatment group, normalize the intensity at each temperature to the intensity of the unheated control. Plot the normalized intensity vs. temperature to generate the melting curves.
Phase 2: In Vitro Validation and Pathway Analysis
Assuming Phase 1 identified a protein kinase as a primary target, Phase 2 aims to validate this interaction biochemically and map its downstream cellular consequences.
Biochemical Kinase Assays
In vitro kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of its purified target kinase.[16] This is crucial for confirming a direct inhibitory effect and determining potency (IC50).
Causality: By isolating the kinase, substrate, and ATP, one can directly measure the transfer of a phosphate group to the substrate. A reduction in this phosphorylation in the presence of the compound proves inhibition of catalytic activity.
Methodology:
Assay Formats: Numerous formats exist, including radiometric assays using ³²P- or ³³P-labeled ATP (the gold standard for sensitivity), and non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that measure the amount of ATP remaining after the reaction.[17][18][19]
Execution: A purified, active form of the target kinase is incubated with a specific substrate (peptide or protein) and ATP in the presence of varying concentrations of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. The level of substrate phosphorylation is measured. Data is plotted as percent inhibition versus compound concentration to calculate the IC50 value. It is critical to perform these assays at an ATP concentration close to the Km value for the specific kinase to ensure comparable and meaningful IC50 values.[18]
Kinome Profiling for Selectivity
A critical aspect of drug development is understanding a compound's selectivity. Kinome profiling assays assess the inhibitory activity of a compound against a large panel of kinases simultaneously.[20][21]
Causality: This provides a broad view of the compound's specificity. A highly selective inhibitor will only interact with its intended target, minimizing off-target effects. A multi-kinase inhibitor might offer broader efficacy but also a higher potential for toxicity. Techniques like multiplexed inhibitor beads (MIBs) or activity-based kinase profiling can be used.[20]
Data Presentation: Hypothetical Kinome Profiling Data
Kinase Target
% Inhibition @ 1 µM
IC50 (nM)
Kinase Family
Kinase X (Target)
98%
15
TK
PI3Kα
95%
25
PI3K
mTOR
88%
75
PI3K-related
AKT1
75%
150
AGC
MEK1
12%
>10,000
TKL
CDK2
8%
>10,000
CMGC
SRC
25%
2,500
TK
EGFR
15%
>10,000
TK
This table illustrates that the compound is a potent inhibitor of its primary target, "Kinase X," and also shows significant activity against other kinases in the same pathway (PI3K, mTOR), suggesting it may be a multi-targeted agent within a specific signaling cascade.
Phosphoproteomics for Pathway Mapping
To understand the compound's effect on cellular signaling networks, phosphoproteomics is the tool of choice.[22] This mass spectrometry-based technique quantifies thousands of phosphorylation sites across the entire proteome, providing a snapshot of kinase activity within the cell.[23]
Causality: Since protein phosphorylation is the direct output of kinase activity, changes in the phosphoproteome upon compound treatment reveal which signaling pathways are being modulated.[23] A decrease in phosphorylation on a known substrate of the target kinase provides strong evidence of on-target pathway inhibition.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.
Workflow:
Treatment: Treat cultured cells with the compound at a relevant concentration (e.g., 5x IC50) and a vehicle control for a specific time.
Lysis & Digestion: Lyse the cells and digest the proteins into peptides using trypsin.
Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.
Data Analysis: Quantify the changes in phosphosite abundance between treated and control samples. Use bioinformatics tools to perform pathway enrichment analysis to identify the most significantly affected signaling pathways.[24][25][26]
Phase 3: In Vivo Efficacy and Mechanism Confirmation
The final phase is to determine if the in vitro activity translates to a whole-animal model and to confirm target engagement in vivo.
Human Tumor Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of new anticancer agents.[27][28] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be used, with PDX models often better recapitulating the heterogeneity of human tumors.[29][30]
Causality: Observing tumor growth inhibition or regression in a xenograft model provides the most compelling preclinical evidence of a compound's anti-cancer activity.
Protocol Outline:
Implantation: Implant human cancer cells (e.g., HT-29) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[27]
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
Randomization & Dosing: Randomize mice into treatment groups (vehicle control, different doses of the compound). Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.
Monitoring: Monitor tumor volume and body weight regularly.
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis.
Data Presentation: Hypothetical Xenograft Study Data
Treatment Group
Dose (mg/kg)
Mean Tumor Volume (mm³) at Day 21
% Tumor Growth Inhibition (TGI)
Vehicle Control
0
1250 ± 150
0%
Compound
25
750 ± 110
40%
Compound
50
400 ± 95
68%
Positive Control
10
350 ± 80
72%
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the compound is hitting its intended target in vivo, tumors from the xenograft study are analyzed for biomarkers of target engagement.
Causality: If the compound's mechanism is to inhibit Kinase X, then the phosphorylation of Kinase X's direct downstream substrate should be reduced in tumors from treated animals compared to controls. This provides a crucial link between target engagement and the observed anti-tumor efficacy.
Methodology:
Excise tumors from vehicle and compound-treated mice at the end of the efficacy study (or at specific time points after the final dose).
Prepare tumor lysates.
Use Western Blot or immunohistochemistry (IHC) to measure the levels of the phosphorylated substrate of the target kinase (e.g., p-AKT if the target is PI3K). A decrease in the p-Substrate/Total Substrate ratio in the treated group confirms in vivo target inhibition.
Conclusion and Synthesis
The elucidation of a novel compound's mechanism of action is a multi-faceted endeavor that requires a logical and systematic progression of experiments. For 8-Fluoroimidazo[1,2-a]pyridin-6-amine, this guide proposes a strategy that begins with unbiased target identification using powerful proteomic techniques like CETSA. Following the hypothesis of a kinase target—a plausible starting point given the scaffold's history—the investigation proceeds to rigorous in vitro validation of inhibitory activity and selectivity through biochemical assays and kinome profiling. Phosphoproteomics provides a global view of the compound's impact on cellular signaling networks. Finally, in vivo xenograft models serve to confirm anti-tumor efficacy, while pharmacodynamic studies provide the critical evidence that links target engagement to the therapeutic effect in a living organism. By integrating the data from these distinct but interconnected phases, a comprehensive and robust MoA profile can be constructed, paving the way for further preclinical and clinical development.
References
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. Available at: [Link]
Integrating proteomic and phosphoproteomic data for pathway analysis in breast cancer. BMC Bioinformatics. Available at: [Link]
Recent advances in methods to assess the activity of the kinome. PMC. Available at: [Link]
Mapping the Protein Kinome: Current Strategy and Future Direction. MDPI. Available at: [Link]
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]
Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available at: [Link]
Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link]
Target Identification for Small Bioactive Molecules: Finding the Needle in the Haystack. Angewandte Chemie International Edition. Available at: [Link]
Phosphoproteomics in analyzing signaling pathways. PubMed. Available at: [Link]
Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology. Available at: [Link]
Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]
Target identification for biologically active small molecules using chemical biology approaches. PubMed. Available at: [Link]
Kinome Profiling of Clinical Cancer Specimens. Cancer Research. Available at: [Link]
Techniques in kinase profiling. Medicines Discovery Catapult. Available at: [Link]
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. START Research. Available at: [Link]
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. Available at: [Link]
How to Analyze Phosphoproteomics Data with R and Bioinformatics Tools. Medium. Available at: [Link]
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]
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Pathway analysis with PhosR. Bioconductor. Available at: [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Principles of phosphoproteomics and applications in cancer research. Portland Press. Available at: [Link]
Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. Available at: [Link]
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available at: [Link]
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
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8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available at: [Link]
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An In-depth Technical Guide to the In Vitro Evaluation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
A Senior Application Scientist's Perspective on Preclinical Assessment Introduction: The Scientific Rationale for Investigating 8-Fluoroimidazo[1,2-a]pyridin-6-amine The imidazo[1,2-a]pyridine scaffold is a privileged he...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Preclinical Assessment
Introduction: The Scientific Rationale for Investigating 8-Fluoroimidazo[1,2-a]pyridin-6-amine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its synthetic tractability and diverse pharmacological activities have led to extensive research, with derivatives showing promise as anticancer, anti-inflammatory, antiviral, and anti-tuberculosis agents.[2][3][4][5] The introduction of a fluorine atom at the 8-position, as in 8-Fluoroimidazo[1,2-a]pyridin-6-amine, is a strategic chemical modification. Fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can modulate its interaction with biological targets.[6] This guide provides a comprehensive framework for the in vitro evaluation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, drawing on established methodologies for analogous compounds to build a robust preclinical data package.
Part 1: Foundational Cellular Assays
The initial phase of in vitro evaluation aims to establish the compound's general cellular effects. This provides a baseline understanding of its bioactivity and potential therapeutic window.
Cytotoxicity Assessment
A fundamental first step is to determine the concentration range over which 8-Fluoroimidazo[1,2-a]pyridin-6-amine exerts cytotoxic effects. This is crucial for interpreting data from subsequent functional assays.
Experimental Protocol: MTT Assay for Cell Viability
Cell Culture: Plate cancer cell lines (e.g., A549 - non-small cell lung cancer, MCF-7 - breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.
Compound Treatment: Prepare a serial dilution of 8-Fluoroimidazo[1,2-a]pyridin-6-amine (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antiproliferative Activity
Beyond general cytotoxicity, it is important to assess the compound's ability to inhibit cell proliferation, a hallmark of many therapeutic agents, particularly in oncology.
Experimental Protocol: BrdU Incorporation Assay
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Incubation: Incubate for 48 hours.
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to a final concentration of 10 µM and incubate for an additional 2-4 hours.
Fixation and Denaturation: Fix the cells and denature the DNA according to the manufacturer's protocol.
Antibody Incubation: Incubate with an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).
Substrate Addition and Detection: Add the appropriate substrate and measure the signal (colorimetric or chemiluminescent).
Data Analysis: Determine the IC₅₀ for the inhibition of proliferation.
Table 1: Hypothetical Foundational Cellular Assay Data for 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Cell Line
Assay
IC₅₀ (µM)
A549
MTT (72h)
5.2
A549
BrdU (48h)
1.8
MCF-7
MTT (72h)
8.9
MCF-7
BrdU (48h)
3.5
Part 2: Target-Based and Mechanistic Assays
Based on the broad activities of the imidazo[1,2-a]pyridine class, a key hypothesis is that 8-Fluoroimidazo[1,2-a]pyridin-6-amine may function as a kinase inhibitor.[4][7] The following assays are designed to investigate this potential mechanism of action.
Kinase Inhibition Profiling
A broad kinase screen is an efficient way to identify potential molecular targets. This can be followed by more detailed enzymatic assays for the most promising candidates.
Experimental Workflow: Kinase Inhibition
Caption: Workflow for kinase inhibition profiling.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PI3Kα)
Reagents: Recombinant human PI3Kα, ATP, and a suitable substrate (e.g., PIP₂).
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and varying concentrations of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in assay buffer.
Initiation: Start the reaction by adding ATP.
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
Detection: Stop the reaction and detect the product (e.g., PIP₃) using a suitable method, such as a competitive ELISA or a luminescence-based assay that measures the remaining ATP.
Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.
Cellular Target Engagement
To confirm that the compound interacts with its putative target within a cellular context, a target engagement assay is essential.
Experimental Protocol: Western Blot Analysis of Phosphorylated Downstream Effectors
Cell Treatment: Treat cells (e.g., HCC827, which has high PI3K activity) with 8-Fluoroimidazo[1,2-a]pyridin-6-amine at various concentrations for a short period (e.g., 2-4 hours).[8]
Cell Lysis: Lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of a downstream effector of the target kinase (e.g., p-Akt for PI3K) and the total protein as a loading control.
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the downstream target.
Table 2: Hypothetical Kinase Inhibition and Cellular Target Engagement Data
Target Kinase
In Vitro IC₅₀ (nM)
Cellular Assay (p-Akt reduction) IC₅₀ (nM)
PI3Kα
15
50
mTOR
>1000
>1000
Akt1
500
Not Determined
Part 3: Advanced Mechanistic Studies
With a confirmed target and cellular activity, further investigation into the downstream cellular consequences is warranted.
Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest. Flow cytometry can be used to determine the phase of the cell cycle at which cells accumulate following treatment.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Cell Treatment: Treat cells with 8-Fluoroimidazo[1,2-a]pyridin-6-amine at its IC₅₀ concentration for 24 and 48 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
Fixation: Fix the cells in cold 70% ethanol.
Staining: Resuspend the cells in a solution containing propidium iodide and RNase A.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Induction
Determining whether the compound induces programmed cell death is a critical step in characterizing its anticancer potential.
Experimental Workflow: Apoptosis Assessment
Caption: Workflow for assessing apoptosis induction.
Cell Treatment: Treat cells with the compound at various concentrations for 48 hours.
Staining: Resuspend the treated cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
Incubation: Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the stained cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Conclusion and Future Directions
This guide outlines a logical and comprehensive in vitro evaluation strategy for 8-Fluoroimidazo[1,2-a]pyridin-6-amine. The proposed experiments will establish its cytotoxic and antiproliferative activities, identify and validate its molecular target(s), and elucidate its downstream cellular effects. Positive results from this cascade of assays would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D spheroids, and subsequently to in vivo efficacy studies. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that while a kinase inhibitory profile is a primary hypothesis, other mechanisms of action should also be considered if the initial data are not confirmatory.
References
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Archiv der Pharmazie.
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry.
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters.
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu.
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters.
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines.
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
A Senior Application Scientist's Perspective on Preclinical Investigation
An In-depth Technical Guide to the Preliminary In Vivo Evaluation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive fram...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Preliminary In Vivo Evaluation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting preliminary in vivo studies of the novel compound, 8-Fluoroimidazo[1,2-a]pyridin-6-amine. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2]. The introduction of a fluorine atom at the 8-position has been explored as a bioisosteric replacement for other heterocyclic systems, potentially modulating physicochemical properties and target engagement, as demonstrated in studies of allosteric modulators of the GABAA receptor[3]. The further addition of a 6-amino group presents an interesting opportunity for novel molecular interactions and therapeutic applications.
This document is structured to guide the researcher through the logical progression of a preliminary in vivo evaluation, from initial compound characterization and formulation to pharmacokinetic and exploratory safety and efficacy studies. The methodologies described are based on established principles in preclinical drug development and insights from research on structurally related imidazopyridine derivatives.
Compound Profile and Rationale for In Vivo Studies
8-Fluoroimidazo[1,2-a]pyridin-6-amine is a small molecule belonging to the imidazopyridine class of compounds. Its chemical structure is provided below:
Chemical Structure:
IUPAC Name: 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Molecular Formula: C₇H₆FN₃
Molecular Weight: 151.14 g/mol
The rationale for advancing this compound to in vivo studies would typically be based on promising in vitro data suggesting potent and selective activity at a specific biological target. Given that related 8-fluoroimidazo[1,2-a]pyridine derivatives have been investigated as GABAA receptor modulators, a primary hypothesis for this guide will be the evaluation of its potential effects on the central nervous system (CNS)[4][3]. However, the versatile nature of the imidazopyridine scaffold means that other therapeutic areas such as oncology or infectious diseases should not be discounted, pending relevant in vitro screening data[5][6][7].
Pre-formulation and Formulation Development
Prior to any in vivo administration, a thorough pre-formulation assessment is critical to develop a suitable vehicle for administration that ensures adequate solubility, stability, and bioavailability.
Physicochemical Characterization
A summary of key physicochemical properties to be determined is presented in Table 1.
Parameter
Experimental Method
Importance in In Vivo Studies
Solubility
Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 4.5, 6.8, 7.4) and common formulation vehicles (e.g., saline, PEG400, DMSO, Tween 80).
Determines the feasibility of different administration routes and aids in vehicle selection.
LogP/LogD
HPLC-based or shake-flask methods.
Predicts lipophilicity, which influences membrane permeability, volume of distribution, and potential for CNS penetration.
pKa
Potentiometric titration or UV-spectrophotometry.
Indicates the ionization state at physiological pH, affecting solubility, absorption, and target binding.
Chemical Stability
Stability testing in formulation vehicles at various temperatures and lighting conditions.
Ensures the compound does not degrade before or after administration, which would confound experimental results.
Vehicle Selection for Administration
The choice of vehicle is paramount for achieving consistent and reliable exposure in animal models. Based on the physicochemical data, a tiered approach to vehicle selection is recommended. For a compound with predicted moderate lipophilicity, a common starting point for oral (PO) and intraperitoneal (IP) administration in rodents would be a suspension or solution in a vehicle such as:
A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This data will inform dose selection and scheduling for subsequent efficacy and toxicology studies.
Experimental Protocol for a Rodent PK Study
Objective: To determine the plasma concentration-time profile and key PK parameters of 8-Fluoroimidazo[1,2-a]pyridin-6-amine following a single intravenous (IV) and oral (PO) administration in mice or rats.
Methodology:
Animal Model: Male Sprague-Dawley rats (n=3 per group) or CD-1 mice (n=3 per group).
Dose Formulation: Prepare the compound in a suitable vehicle for IV and PO administration. A typical IV dose might be 1-2 mg/kg, and a PO dose could be 5-10 mg/kg.
Administration:
IV Group: Administer the dose via the tail vein.
PO Group: Administer the dose via oral gavage.
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
Sample Processing: Process blood to plasma and store at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in plasma.
Data Analysis: Calculate key PK parameters using non-compartmental analysis with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters
The following table summarizes the critical PK parameters to be determined.
Parameter
Description
Importance
Cmax
Maximum observed plasma concentration.
Indicates the peak exposure after administration.
Tmax
Time to reach Cmax.
Provides information on the rate of absorption.
AUC
Area under the plasma concentration-time curve.
Represents the total systemic exposure to the drug.
t1/2
Elimination half-life.
Determines the time it takes for the plasma concentration to decrease by half.
CL
Clearance.
Measures the volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution.
Indicates the extent of drug distribution into tissues.
F%
Oral bioavailability.
The fraction of the orally administered dose that reaches systemic circulation.
Exploratory In Vivo Safety and Tolerability
A preliminary assessment of safety and tolerability is crucial before proceeding to more extensive efficacy studies.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 8-Fluoroimidazo[1,2-a]pyridin-6-amine that can be administered without causing unacceptable toxicity.
Methodology:
Animal Model: Use the same rodent species as in the PK study.
Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (n=2-3 per group).
Clinical Observations: Monitor the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) for a period of 7-14 days.
Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or more than a 10% loss in body weight.
Preliminary In Vivo Efficacy Evaluation
Based on the hypothesis that 8-Fluoroimidazo[1,2-a]pyridin-6-amine may act as a CNS modulator, a relevant behavioral model should be selected.
Proposed Efficacy Model: The Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used preclinical model to assess the anxiolytic or anxiogenic effects of drugs.
Methodology:
Animal Model: Male mice or rats.
Drug Administration: Administer 8-Fluoroimidazo[1,2-a]pyridin-6-amine at several doses below the MTD, along with a vehicle control and a positive control (e.g., diazepam), typically 30-60 minutes before the test.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two closed arms.
Procedure: Place the animal at the center of the maze and allow it to explore for a set period (e.g., 5 minutes). Record the time spent and the number of entries into the open and closed arms.
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Visualizing the Preclinical Workflow
The following diagrams illustrate the key decision points and workflows in the preliminary in vivo evaluation of a novel compound.
Caption: High-level overview of the preclinical evaluation workflow.
Caption: Detailed workflow for a typical rodent pharmacokinetic study.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to the preliminary in vivo investigation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. By following this framework, researchers can generate a robust initial dataset to support a " go/no-go " decision for further development. Positive outcomes from these studies, including a favorable pharmacokinetic profile, acceptable tolerability, and promising efficacy signals, would warrant more extensive preclinical characterization, including multi-dose toxicology studies and evaluation in secondary efficacy models. The versatility of the imidazopyridine scaffold suggests that a broad screening approach may uncover unexpected therapeutic opportunities for this novel chemical entity[8][2].
References
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2017). MDPI. [Link]
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). PMC. [Link]
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). PMC. [Link]
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Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
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The Strategic Incorporation of Fluorine in Imidazopyridine Scaffolds: A Technical Guide to Drug Discovery
Abstract The imidazopyridine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant therapeutic agents. Its inherent drug-like properties, coupled with its synthetic t...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The imidazopyridine core, a privileged scaffold in medicinal chemistry, has given rise to a multitude of clinically significant therapeutic agents. Its inherent drug-like properties, coupled with its synthetic tractability, have made it a focal point for drug discovery efforts across various disease areas, including oncology, neuroscience, and infectious diseases. The strategic introduction of fluorine, an element with unique and powerful modulatory effects on physicochemical and pharmacological properties, has emerged as a transformative approach in the optimization of imidazopyridine-based drug candidates. This in-depth technical guide provides a comprehensive overview of the design, synthesis, and biological evaluation of fluorinated imidazopyridine derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, providing a holistic understanding of this critical area of modern drug discovery.
The Power of Synergy: Fluorine and the Imidazopyridine Nucleus
The remarkable success of fluorinated pharmaceuticals, with over 20% of all marketed drugs containing at least one fluorine atom, underscores the profound impact of this halogen in medicinal chemistry.[1][2][3] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet significant modifications of a molecule's properties. When combined with the versatile imidazopyridine scaffold, a synergistic effect is often observed, leading to compounds with enhanced therapeutic potential.
The Imidazopyridine Scaffold: A Foundation for Success
Imidazopyridines are bicyclic heterocyclic compounds that have demonstrated a wide array of biological activities.[4][5] Their rigid structure provides a well-defined framework for the presentation of pharmacophoric groups, while the presence of nitrogen atoms allows for crucial hydrogen bonding interactions with biological targets. Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) are testaments to the therapeutic value of this core structure.[6]
Fluorine's Multifaceted Role in Drug Design
The introduction of fluorine into an imidazopyridine derivative can influence its properties in several key ways:
Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, leading to increased half-life and improved bioavailability.[7][8]
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, leading to more favorable interactions with the target protein through hydrogen bonds or dipole-dipole interactions.
Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while a trifluoromethyl group can decrease it. This allows for fine-tuning of a compound's ADME (absorption, distribution, metabolism, and excretion) properties.[1]
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing a drug's solubility and target engagement at physiological pH.[7]
Synthetic Strategies for Fluorinated Imidazopyridine Derivatives
The successful incorporation of fluorine into the imidazopyridine scaffold requires a robust and versatile synthetic toolbox. The choice of strategy depends on the desired position of the fluorine atom and the overall complexity of the target molecule.
Synthesis of Ring-Fluorinated Imidazo[1,2-a]pyridines
The direct fluorination of the imidazo[1,2-a]pyridine core can be challenging. Therefore, the most common approach involves the use of pre-fluorinated starting materials.
Experimental Protocol: Synthesis of 7-Fluoro-imidazo[1,2-a]pyridine [9][10]
This protocol describes a copper-catalyzed [3+2] oxidative cyclization.
Step 1: Reaction Setup
In a sealed reaction vessel, combine 2-amino-4-fluoropyridine (1.0 eq), a copper (I) salt (e.g., CuI, 10 mol%), and a suitable peroxide (e.g., di-tert-butyl peroxide, 2.0 eq) in a solvent such as toluene.
Step 2: Introduction of Acetylene
Bubble acetylene gas through the reaction mixture at room temperature for 10-15 minutes.
Step 3: Reaction Conditions
Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 4: Work-up and Purification
After completion, cool the reaction mixture to room temperature and filter off the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 7-fluoro-imidazo[1,2-a]pyridine.
Synthesis of 3-Fluoro-imidazo[1,2-a]pyridines
Direct fluorination at the C3 position is achievable using electrophilic fluorinating agents.
Experimental Protocol: Regioselective C3-Fluorination using Selectfluor™ [11]
Step 1: Starting Material
Dissolve the desired 2-substituted-imidazo[1,2-a]pyridine (1.0 eq) in an aqueous solvent system (e.g., acetonitrile/water).
Step 2: Addition of Reagents
Add 4-(dimethylamino)pyridine (DMAP) (1.2 eq) to the solution.
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
Step 4: Extraction and Purification
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to yield the 3-fluoro-imidazo[1,2-a]pyridine.
One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines
Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer an efficient route to complex imidazopyridine derivatives in a single step.[12][13]
In a suitable solvent (e.g., methanol), combine the 2-aminopyridine (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq).
Step 2: Catalyst Addition
Add a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 10 mol%).
Step 3: Reaction Conditions
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.
Step 4: Isolation of Product
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery: Targeting Key Disease Pathways
The versatility of the fluorinated imidazopyridine scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology: Kinase Inhibitors
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Fluorinated imidazopyridine derivatives have emerged as potent inhibitors of various kinases.[14][15][16][17]
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several studies have reported the development of fluorinated imidazo[1,2-a]pyridine-based PI3K inhibitors.[15][18][19]
Structure-Activity Relationship (SAR) Insights:
Substitution at the 8-position of the imidazopyridine ring with a (4-fluorophenyl) group has been shown to be beneficial for PI3Kα inhibitory activity.
The presence of a morpholinyl amide at the 2-position often enhances potency.
Modifications at the 6-position with small, electron-withdrawing groups can further improve activity.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of fluorinated imidazopyridine derivatives.
Neuroscience: GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, insomnia, and epilepsy. Fluorinated imidazopyridine derivatives have been developed as selective positive allosteric modulators (PAMs) of GABA-A receptors.[14][20]
Mechanism of Action: These compounds bind to the benzodiazepine site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.
Subtype Selectivity: Fluorination can influence the selectivity of these compounds for different GABA-A receptor subtypes (e.g., α1, α2, α3, α5), allowing for the development of drugs with more specific therapeutic effects and fewer side effects. For instance, 8-fluoroimidazo[1,2-a]pyridine has been investigated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine to improve selectivity.[14][20]
GABA-A Receptor Modulation Workflow
Caption: Mechanism of GABA-A receptor positive allosteric modulation by fluorinated imidazopyridine derivatives.
Infectious Diseases: Antiviral and Antibacterial Agents
The imidazopyridine scaffold has also shown promise in the development of agents against infectious diseases.
Antiviral Activity
Fluorinated imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various viruses, including respiratory syncytial virus (RSV) and influenza virus.[21][22][23]
RSV Fusion Inhibitors: Certain derivatives have been shown to inhibit the fusion of the viral envelope with the host cell membrane, a critical step in the viral life cycle.[22][23] SAR studies have indicated that substitutions at the 6- and 7-positions of the imidazopyridine ring are crucial for antiviral potency. For instance, a fluoro group at the 6-position can impact activity.[22]
The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Fluorinated imidazopyridine derivatives have demonstrated activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.[5][7] The presence of bromo-fluoro substituents on an armed aryl group has been shown to significantly enhance antibacterial activity.[5]
Pharmacokinetics and In Vivo Efficacy
The ultimate success of a drug candidate depends on its in vivo performance. Fluorination has been shown to significantly impact the pharmacokinetic profile of imidazopyridine derivatives.
One study on imidazo[1,2-a]pyridine-based PDGFR inhibitors demonstrated that the introduction of a fluorine atom onto a piperidine substituent reduced IV clearance and improved oral bioavailability in rats.[7]
While a significant amount of preclinical research has been conducted on fluorinated imidazopyridine derivatives, their progression into clinical trials is an ongoing area of development. One notable example is the use of 18F-labeled imidazopyridines as PET imaging agents. For instance, fluorinated pyrazolopyrimidine derivatives, which share structural similarities with imidazopyridines, have been developed as potential radiotracers for imaging GABA-A receptors.[4] The development of fluorinated imidazopyridine-based therapeutics for oncology and other indications is an active area of research, with several compounds in late-stage preclinical and early clinical development.[8][24][25][26][27][28]
Future Perspectives and Conclusion
The fusion of fluorine chemistry with the privileged imidazopyridine scaffold represents a powerful and validated strategy in modern drug discovery. The ability to fine-tune a wide range of physicochemical and pharmacological properties through strategic fluorination has led to the identification of numerous promising drug candidates across diverse therapeutic areas.
Future research in this field will likely focus on:
Development of more selective and potent compounds: A deeper understanding of the interactions between fluorinated imidazopyridines and their biological targets will enable the design of next-generation inhibitors with improved efficacy and safety profiles.
Exploration of novel therapeutic targets: The versatility of the scaffold suggests that fluorinated imidazopyridine derivatives may be effective against a broader range of diseases.
Advancements in synthetic methodology: The development of more efficient and scalable synthetic routes will be crucial for the translation of these compounds from the laboratory to the clinic.
References
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The introduction of 7-Fluoro-imidazo[1,2-a]pyridine. (2023, January 19). ChemicalBook.
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8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (n.d.). Academia.edu.
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. (2006, March 15). PubMed.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024, November 14). MDPI.
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. (2025, November 28). PubMed.
Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. (n.d.). PMC.
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The Strategic Role of 8-Fluoro Substitution in Modulating Imidazopyridine Bioactivity
An In-Depth Technical Guide: Foreword The imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Foreword
The imidazopyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] Its derivatives have found success as sedatives, anti-cancer agents, antivirals, and more.[3][4] Within the vast chemical space of this scaffold, the strategic introduction of fluorine has emerged as a powerful tool for optimizing drug-like properties. This guide focuses specifically on the C-8 position, elucidating how the simple substitution of a hydrogen atom with fluorine—the most electronegative element—can profoundly influence a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. We will explore the causal mechanisms behind these effects and provide field-proven insights into leveraging this substitution for successful drug development.
Foundational Physicochemical Impact of the 8-Fluoro Group
The introduction of a fluorine atom at the 8-position of the imidazopyridine ring is not merely an incremental change; it fundamentally alters the electronic and steric landscape of the molecule. Understanding these core changes is critical to appreciating its downstream biological consequences.
Electronic Modulation and Bioisosterism
The primary effect of the C8-F bond is the powerful inductive electron withdrawal it exerts on the aromatic system. This has several key implications:
pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms within the imidazopyridine core. This modulation of basicity is crucial for controlling the ionization state of the drug at physiological pH, which directly impacts solubility, cell permeability, and the potential for off-target interactions at ion channels.[5][6]
Bioisosteric Mimicry: The 8-fluoroimidazo[1,2-a]pyridine core has been successfully employed as a physicochemical mimic and bioisostere for the imidazo[1,2-a]pyrimidine ring system.[7][8] The C-F bond mimics the electronic properties (electrostatic surface, lipophilicity) of the N-8 atom in the pyrimidine system. This strategy allows medicinal chemists to explore novel chemical space while retaining key binding interactions, potentially circumventing patent limitations and discovering new intellectual property.[8]
Conformational and Binding Implications
The C-F bond, being stronger and more polarized than a C-H bond, can influence molecular conformation and direct binding interactions within a protein pocket.[9][10]
Blocking Metabolic Liabilities: A fluorine atom at a position susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes can effectively block this pathway, thereby enhancing the molecule's metabolic stability and prolonging its half-life.[6][11]
Receptor Interactions: While not a strong hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and dipole interactions. More significantly, the electron withdrawal alters the quadrupole moment of the aromatic ring, which can strengthen or modulate crucial π-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the target's active site.[8]
Caption: Key consequences of 8-fluoro substitution on imidazopyridines.
Case Study: 8-Fluoro-Imidazopyridines as Potent c-Met Kinase Inhibitors
A compelling demonstration of the 8-fluoro group's strategic value comes from the development of novel inhibitors for the c-Met proto-oncogene, a key target in oncology. Researchers successfully used an 8-fluoroimidazo[1,2-a]pyridine scaffold as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine core.[8]
The rationale was grounded in structural biology: the parent scaffold engaged in a crucial face-to-face π-stacking interaction with the activation loop residue Tyr-1230. The team hypothesized that maintaining the electron-deficient nature of this bicyclic ring was essential for this interaction's strength. By replacing the N-8 atom with a C8-F bond, they preserved this critical electronic property.[8]
This bioisosteric swap proved highly successful. The resulting compound, 15g , which featured the 8-fluoro substitution, exhibited potent c-Met inhibition with an enzymatic IC₅₀ of 7.8 nM and cellular activity (EBC-1 cell line) of 0.27 µM.[8] This result validated the hypothesis that the 8-fluoro group could effectively mimic the electronic role of a nitrogen atom in facilitating key binding interactions.
Structure-Activity Relationship (SAR) Data
The study further explored substitutions at the C-7 and C-8 positions, highlighting the importance of the 8-fluoro group.
The data clearly indicates that while other halogen substitutions at the C-7 or C-8 position failed to yield potent compounds, the 8-fluoro substitution was uniquely effective, underscoring its specific and beneficial role in this context.
Caption: Binding interactions of an 8-fluoro-imidazopyridine c-Met inhibitor.
Enhancing Pharmacokinetics: The Role in ADME Properties
Beyond target engagement, the 8-fluoro substitution provides significant advantages in optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This is often where promising lead compounds fail, and where fluorine chemistry provides robust solutions.
Improving Metabolic Stability and Reducing Clearance
A key application of fluorination is to block metabolic soft spots. In a study on imidazo[1,2-a]pyridines as PDGFR inhibitors, researchers introduced fluorine onto an adjacent piperidine ring. The rationale was twofold: the strong C-F bond would resist metabolic attack, and its electron-withdrawing effect would strengthen adjacent C-C and C-O bonds, further shielding the molecule from degradation.[9]
This strategy was highly effective. The fluorinated analog, trans-27 , demonstrated a clear reduction in intravenous (IV) clearance compared to its non-fluorinated parent compound 11 .
Overcoming Drug Efflux and Enhancing Bioavailability
The same study uncovered another critical benefit: the reduction of P-glycoprotein (Pgp)-mediated efflux. Pgp is a transmembrane pump that actively removes drugs from cells, representing a major mechanism of drug resistance and a cause of poor oral bioavailability. The integration of fluorine into the piperidine moiety significantly reduced Pgp efflux.[9]
This reduction in efflux, combined with improved metabolic stability, translated directly to superior in vivo exposure. The fluorinated compound trans-27 achieved a two- to three-fold improvement in Area Under the Curve (AUC), maximum concentration (Cₘₐₓ), and oral bioavailability (%F) compared to its non-fluorinated counterpart.[9]
A complete understanding requires insight into the practical synthesis and evaluation of these compounds.
Synthesis of an 8-Fluoroimidazo[1,2-a]pyridine Core
A novel synthesis for a 3,7-disubstituted-8-fluoroimidazopyridine has been developed, demonstrating a viable route to this key scaffold.[7] The general approach involves the cyclization of a substituted 2-aminopyridine precursor.
Protocol: Synthesis of 3,7-disubstituted-8-fluoroimidazopyridine
Starting Material: Begin with a commercially available or synthesized 2-amino-3-fluoropyridine derivative with the desired substituent at the 4-position (which will become the 7-position of the final product).
Cyclization: React the 2-aminopyridine derivative with an appropriate α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) in a suitable solvent such as ethanol.
Heating: Reflux the reaction mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
Workup: Cool the reaction mixture, and neutralize with a base (e.g., sodium bicarbonate solution).
Extraction: Extract the product into an organic solvent such as ethyl acetate.
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 8-fluoroimidazo[1,2-a]pyridine.
Experimental Workflow: In Vitro Microsomal Stability Assay
This assay is crucial for evaluating the metabolic stability of a compound, a property often enhanced by fluorination.
Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.
Materials:
Test compound stock solution (e.g., 10 mM in DMSO)
Pooled liver microsomes (human, rat, or mouse)
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
Phosphate buffer (pH 7.4)
Acetonitrile with an internal standard (for quenching and analysis)
96-well plates, LC-MS/MS system
Procedure:
Preparation: Prepare a working solution of the test compound (e.g., 100 µM) in buffer. Prepare the NADPH regenerating system according to the manufacturer's instructions.
Incubation (T₀): In a 96-well plate, add the test compound working solution to a solution of microsomes in buffer. Immediately add an equal volume of cold acetonitrile with an internal standard to a set of wells. This is the zero-time-point (T₀) sample.
Initiate Reaction: To the remaining wells, add the NADPH regenerating system to initiate the metabolic reaction.
Time Points: Incubate the plate at 37°C with shaking. At specific time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding cold acetonitrile with the internal standard.
Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS.
Quantification: Quantify the remaining percentage of the parent compound at each time point relative to the T₀ sample.
Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLᵢₙₜ) and the in vitro half-life (t₁/₂).
Caption: Experimental workflow for a typical microsomal stability assay.
Conclusion and Future Perspectives
The substitution of fluorine at the 8-position of the imidazopyridine scaffold is a sophisticated, high-impact strategy in modern drug design. Far from being a simple atomic replacement, it serves as a powerful tool to modulate the core electronic properties of the heterocyclic system, enabling its use as a bioisostere for other important pharmacophores.[7][8] This strategic placement directly influences target binding through the fine-tuning of crucial non-covalent interactions like π-stacking.[8] Furthermore, its role in enhancing ADME properties—by blocking metabolic hot-spots and mitigating Pgp efflux—provides a clear path to improving in vivo efficacy and bioavailability.[9][11] As our understanding of fluorine's subtle effects continues to grow, the 8-fluoro-imidazopyridine motif will undoubtedly remain a valuable component in the medicinal chemist's toolkit for developing next-generation therapeutics.
References
Yu, L., He, C., Li, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Humphries, A. C., Gancia, E., Gilligan, M. T., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Yu, L., He, C., Li, Y., et al. (2015). Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
Comeau, A. B., Wodka, D., Hiscock, S. D., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. Available at: [Link]
Feng, L., Wang, Z., Chen, Z., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Wikipedia. (n.d.). Imidazopyridine. Wikipedia. Available at: [Link]
Dugger, J. W., Le, V., & Johnson, K. M. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. Available at: [Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science. Available at: [Link]
Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
Genovese, T., & Padrón, J. M. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
Li, Y., Wang, Y., Zhang, Y., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. Available at: [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Kumar, R., & Sharma, M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. Available at: [Link]
Ananthan, S., Basso, A., Wang, Z., et al. (2015). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. Available at: [Link]
Gualtieri, M., Nocchetti, M., & Grifasi, F. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. Available at: [Link]
de F. A. El Sahili, A., Chelucci, R. C., & de Souza, M. V. N. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Tadigoppula, N., Kantevari, S., Vangavaragu, J. R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Kumar, A., Singh, A., Kumar, A., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
Zahra, S., Athar, M. M., & Siddiqui, H. L. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics. Available at: [Link]
8-Fluoroimidazo[1,2-a]pyridin-6-amine: A Privileged Fragment for CNS and Kinase Lead Generation
Executive Summary In modern fragment-based drug discovery (FBDD) and lead generation, the selection of right-hand-side (RHS) or left-hand-side (LHS) capping fragments dictates a molecule's pharmacokinetic (PK) and pharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern fragment-based drug discovery (FBDD) and lead generation, the selection of right-hand-side (RHS) or left-hand-side (LHS) capping fragments dictates a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) fate. 8-Fluoroimidazo[1,2-a]pyridin-6-amine (CAS: 2758002-54-7)[1] has rapidly emerged as a highly privileged, fused bicyclic 5,6-heteroaromatic building block. By combining the hydrogen-bonding capabilities of an imidazopyridine core with the electronic modulation of a precisely positioned fluorine atom, this fragment solves critical liabilities in lead optimization—specifically, overcoming P-glycoprotein (P-gp) mediated efflux in central nervous system (CNS) targets and optimizing hinge-binding interactions in kinase inhibitors.
This technical guide dissects the physicochemical rationale behind utilizing 8-fluoroimidazo[1,2-a]pyridin-6-amine, explores its mechanism of action in recent breakthrough Huntington's Disease (HD) therapeutics, details its role in kinase inhibition, and provides a validated synthetic protocol for its incorporation into lead scaffolds.
Physicochemical & Structural Profiling: The "Fluorine Effect"
The transition from monocyclic rings (e.g., benzamides or pyridines) to the bicyclic imidazo[1,2-a]pyridine system is a classic scaffold-hopping strategy used to alter exit vectors and improve metabolic stability.
Exit Vector Geometry
In structure-activity relationship (SAR) campaigns, the angle at which a fragment projects the rest of the molecule into a binding pocket is critical. For example, a para-substituted phenyl ring projects at a linear 180°, while a 2,5-substituted thiazole projects at roughly 154°[2]. The C6-amine of the imidazo[1,2-a]pyridine core provides a unique trajectory that optimally fills hydrophobic pockets without causing steric clashes, a feature that has rescued potency in multiple high-throughput screening (HTS) hits[2].
pKa Modulation and Lipophilicity
The addition of a fluorine atom at the C8 position is not merely structural; it is a calculated electronic modification.
Basicity Reduction: The highly electronegative fluorine exerts a strong inductive electron-withdrawing effect (-I effect), which significantly lowers the
pKa
of the adjacent N1 nitrogen on the imidazopyridine ring. Reducing the basicity of this nitrogen minimizes off-target hERG channel binding (a common cardiotoxic liability of basic amines) and reduces lysosomal trapping.
Membrane Permeability: By lowering the polar surface area (PSA) and modulating the
clogP
, the C8-fluorine enhances passive membrane diffusion, a mandatory requirement for drugs targeting the blood-brain barrier (BBB)[2].
Application 1: RNA-Splicing Modulators for Huntington's Disease
Huntington's Disease is a fatal neurodegenerative disorder caused by an expanded CAG trinucleotide repeat in the HTT gene, leading to toxic mutant huntingtin (mHTT) protein[3]. Recent therapeutic strategies have pivoted toward RNA-splicing modulators that lower mHTT levels.
Mechanism of Action
Small molecule splicing modulators (such as branaplam analogues) bind to the pre-mRNA/spliceosome complex. They promote the inclusion of a pseudoexon (iExon49a) at the exon 49–50 junction of the HTT pre-mRNA[3]. This pseudoexon contains a premature termination codon (PTC). When the ribosome encounters the PTC, it triggers nonsense-mediated decay (NMD), destroying the transcript and preventing the translation of toxic mHTT[3].
Caption: Mechanism of HTT pre-mRNA splicing modulation via pseudoexon inclusion.
Overcoming P-gp Efflux with 8-Fluoroimidazo[1,2-a]pyridin-6-amine
In a landmark 2023 study by Liu et al., initial splicing modulators utilizing a fluorinated benzamide core suffered from poor CNS penetrance due to high efflux ratios mediated by P-glycoprotein (MDR1)[2].
To solve this, researchers executed a scaffold-hopping campaign, replacing the benzamide with various monocyclic and bicyclic heteroaromatic systems. The incorporation of the 8-fluoroimidazo[1,2-a]pyridin-6-amine (and its 2-methyl variant) as the Right-Hand-Side (RHS) fragment yielded profound improvements. The bicyclic system maintained exceptional HTT-lowering potency (
EC50<0.1μM
) while drastically reducing the MDR1 efflux ratio (EER down to 2.9), thereby unlocking oral bioavailability and deep CNS penetration[2].
Table 1: Comparative SAR Data for RHS Fragments in HTT Splicing Modulators
RHS Fragment Core
Core Architecture
HTT Reduction (
EC50
, µM)
MDR1 Efflux Ratio
CNS Penetrance
Fluorinated Benzamide
Monocyclic
~0.10
High (>10)
Poor
3-Pyridyl
Monocyclic
0.10
Moderate
Moderate
8-Fluoroimidazo[1,2-a]pyridin-6-amine
Fused Bicyclic
<0.10
Low (<3.0)
High
(Data synthesized from optimization campaigns targeting HTT pre-mRNA splicing[2])
Application 2: Kinase and Target-Specific Inhibition
Beyond RNA splicing, the imidazo[1,2-a]pyridine scaffold is a highly validated hinge-binding motif in kinase drug discovery.
Mer/Axl Kinase Inhibitors: In the pursuit of immuno-oncology therapeutics, dual Mer/Axl inhibitors utilize the imidazo[1,2-a]pyridine core to form a critical, high-affinity hydrogen bond with the Met674 residue at the hinge region of the kinase binding site[4].
FLT3-ITD Inhibitors: For acute myeloid leukemia (AML), imidazo[1,2-a]pyridine derivatives bind to the hinge region of FLT3, forming essential hydrogen bonds with the Cys694 residue, stabilizing the inhibitor against gilteritinib-resistant secondary mutations (e.g., F691L)[5].
Anti-Tubercular Agents: The scaffold is also the backbone of QcrB inhibitors (e.g., Q203), which target the electron transport chain of Mycobacterium tuberculosis, demonstrating the fragment's versatility across therapeutic areas[6].
Caption: Fragment-based lead optimization workflow for CNS-penetrant modulators.
Experimental Methodology: Amide Coupling Protocol
To leverage 8-fluoroimidazo[1,2-a]pyridin-6-amine in a lead generation campaign, it is most commonly coupled via its C6-amine to a carboxylic acid LHS fragment. The following self-validating protocol utilizes HBTU, ensuring high yields without racemization of adjacent chiral centers[2].
Dissolution & Preparation: In an oven-dried reaction vial under a nitrogen atmosphere, dissolve the carboxylic acid fragment (1.1 eq) and 8-fluoroimidazo[1,2-a]pyridin-6-amine hydrochloride (1.0 eq) in anhydrous DMF (2.0 mL).
Causality: DMF is a polar aprotic solvent required to fully solubilize both the highly polar hydrochloride salt of the fragment and the organic acid, ensuring a homogeneous reaction environment.
Base Activation: Add Triethylamine (5.0 eq) dropwise to the stirring solution at room temperature.
Causality: TEA serves a dual mechanistic purpose. First, it free-bases the 8-fluoroimidazo[1,2-a]pyridin-6-amine hydrochloride, rendering the C6-amine nucleophilic. Second, it acts as an acid scavenger to neutralize the hexafluorophosphoric acid generated during the HBTU coupling cycle[2].
Coupling Initiation: Add HBTU (1.1 eq) in one single portion. Stir the reaction mixture continuously at room temperature for 18 hours.
Causality: HBTU rapidly converts the carboxylic acid into a highly reactive tetramethyluronium active ester intermediate. The sterically unhindered C6-amine of the imidazopyridine then attacks this intermediate, establishing a stable amide bond.
Workup & Purification: Concentrate the reaction mixture in vacuo to remove the majority of the DMF. Purify the crude residue directly via preparative High-Performance Liquid Chromatography (HPLC).
Causality: Preparative HPLC is strictly required to separate the target amide from the water-soluble tetramethylurea byproduct (derived from HBTU) and any unreacted starting fragments, ensuring >95% purity for subsequent in vitro biological assays[2].
References
[1] Aaronchem. 2758002-54-7 | 8-fluoroimidazo[1,2-a]pyridin-6-amine. Available at:
[5] National Institutes of Health (PMC). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Available at:
[6] ResearchGate. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available at:
[2] Liu, L., et al. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry (ACS Publications). Available at:
[4] Nissink, J. W. M., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry (ACS Publications). Available at:
[3] Liu, L., et al. (2023). Alternative splicing of HTT pre-mRNA leading to a reduction in toxic HTT levels (Figure 2). Journal of Medicinal Chemistry (ACS Publications). Available at:
Application Note & Experimental Protocol: A Guided Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This document provides a comprehensive, three-step experimental protocol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This document provides a comprehensive, three-step experimental protocol for the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, a key building block for drug discovery and development. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. The protocol begins with the regioselective nitration of 2-amino-3-fluoropyridine, followed by a thermally-driven cyclocondensation to construct the core heterocyclic system, and concludes with a catalytic transfer hydrogenation to yield the final product. Each step is accompanied by a detailed scientific rationale, safety considerations, and characterization guidelines to ensure reproducibility and validation.
Introduction and Scientific Context
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 8-position and an amine group at the 6-position of the imidazo[1,2-a]pyridine core can significantly modulate the compound's physicochemical properties, such as its metabolic stability and target-binding affinity. For instance, 8-fluoroimidazo[1,2-a]pyridine has been investigated as a bioisosteric replacement for other heterocyclic systems in GABAA receptor modulators[1][2]. The 6-amino group provides a crucial handle for further chemical derivatization, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
This application note details a robust and logical synthetic route to 8-Fluoroimidazo[1,2-a]pyridin-6-amine, starting from commercially available 2-amino-3-fluoropyridine. The chosen pathway is designed for efficiency and scalability, employing well-understood chemical transformations.
Overall Synthetic Pathway
The synthesis is structured as a three-step sequence, as illustrated below. The strategy involves first installing the key functional groups onto the pyridine ring, then constructing the imidazole portion, and finally performing a functional group interconversion to arrive at the target amine.
Caption: Overall three-step synthetic route to 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Materials and Methods
Materials
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
Reagent
Supplier
Grade
2-Amino-3-fluoropyridine
Commercially Available
>98%
Sulfuric Acid (H₂SO₄)
Sigma-Aldrich
98%
Nitric Acid (HNO₃)
Sigma-Aldrich
70% (fuming)
Chloroacetaldehyde dimethyl acetal
Sigma-Aldrich
>98%
Hydrochloric Acid (HCl)
Fisher Scientific
37%
Ethanol (EtOH)
Fisher Scientific
Anhydrous
Palladium on Carbon (10% Pd/C)
Sigma-Aldrich
Wet, 50% water
Hydrazine Monohydrate (N₂H₄·H₂O)
Sigma-Aldrich
>98%
Ethyl Acetate (EtOAc)
VWR
ACS Grade
Dichloromethane (DCM)
VWR
ACS Grade
Sodium Bicarbonate (NaHCO₃)
Fisher Scientific
ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)
Fisher Scientific
ACS Grade
Apparatus
Three-necked round-bottom flasks
Magnetic stirrers with heating plates
Reflux condensers
Dropping funnels
Ice baths
Rotary evaporator
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Flash column chromatography system
Standard laboratory glassware
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves
Experimental Protocols
Step 1: Synthesis of 2-Amino-3-fluoro-5-nitropyridine (Intermediate 1)
This step involves the electrophilic nitration of the activated pyridine ring. The amino group directs the incoming nitro group to the 5-position.
Caption: Experimental workflow for the nitration of 2-amino-3-fluoropyridine.
Protocol:
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (60 mL).
Cool the flask to 0 °C using an ice-salt bath.
Slowly and portion-wise, add 2-amino-3-fluoropyridine (5.6 g, 50 mmol) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
Nitration: Once the addition is complete, add fuming nitric acid (4.5 mL, ~100 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature between 0-5 °C.
After the addition, stir the reaction mixture at 0-5 °C for 1 hour.
Remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for an additional 3 hours.
Work-up and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
Neutralize the resulting solution by the slow addition of a 50% (w/v) aqueous sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath. A yellow precipitate will form.
Collect the solid precipitate by vacuum filtration.
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the washings are neutral.
Dry the solid under vacuum at 50 °C to afford 2-amino-3-fluoro-5-nitropyridine as a yellow solid.
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Stoichiometry
2-Amino-3-fluoropyridine
112.10
5.6 g
50
1.0 eq
Sulfuric Acid (98%)
98.08
60 mL
-
Solvent
Nitric Acid (70%)
63.01
4.5 mL
~100
2.0 eq
Expected Yield:
~75-85%
Step 2: Synthesis of 8-Fluoro-6-nitroimidazo[1,2-a]pyridine (Intermediate 2)
This step is a classic Tschitschibabin-type cyclocondensation. The 2-amino group of the pyridine attacks the electrophilic carbonyl carbon of the aldehyde (formed in situ from the acetal), followed by intramolecular cyclization and dehydration to form the fused imidazole ring.
Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-fluoro-5-nitropyridine (4.71 g, 30 mmol), chloroacetaldehyde dimethyl acetal (4.1 g, 33 mmol), and anhydrous ethanol (50 mL).
Cyclization: Heat the mixture to reflux (approximately 80 °C) and maintain reflux for 12-16 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc).
Work-up and Isolation: After cooling to room temperature, a solid precipitate may form. If so, collect the solid by vacuum filtration. If no solid forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Treat the residue with a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize any residual acid.
Collect the resulting solid by vacuum filtration, wash with cold water (2 x 20 mL), and then with a small amount of cold ethanol (10 mL).
Dry the solid under vacuum to yield 8-fluoro-6-nitroimidazo[1,2-a]pyridine.
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Stoichiometry
2-Amino-3-fluoro-5-nitropyridine
157.09
4.71 g
30
1.0 eq
Chloroacetaldehyde dimethyl acetal
124.57
4.1 g
33
1.1 eq
Anhydrous Ethanol
46.07
50 mL
-
Solvent
Expected Yield:
~60-70%
Step 3: Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine (Final Product)
The final step is the reduction of the nitro group to an amine. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and Pd/C as the catalyst is an efficient and convenient method that avoids the need for high-pressure hydrogenation equipment[3][4].
Protocol:
Reaction Setup: In a 250 mL round-bottom flask, suspend 8-fluoro-6-nitroimidazo[1,2-a]pyridine (3.62 g, 20 mmol) and 10% Pd/C (0.4 g, 10 wt%) in ethanol (100 mL).
Reduction: Heat the mixture to a gentle reflux (around 80 °C).
Add hydrazine monohydrate (5.0 mL, ~100 mmol) dropwise to the refluxing mixture over 30 minutes. Caution: The reaction can be exothermic, and gas evolution (N₂) will be observed. Ensure adequate ventilation and control the rate of addition to maintain a steady reflux.
After the addition is complete, continue to heat at reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.
Work-up and Isolation: Cool the reaction mixture to room temperature.
Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon drying. Do not allow the filter cake to dry completely. Quench the filter cake with water immediately after filtration.
Wash the filter cake with additional ethanol (2 x 20 mL).
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane (DCM) to 5-10% methanol in DCM to afford 8-Fluoroimidazo[1,2-a]pyridin-6-amine as a solid.
Reagent
M.W. ( g/mol )
Amount
Moles (mmol)
Stoichiometry
8-Fluoro-6-nitroimidazo[1,2-a]pyridine
181.12
3.62 g
20
1.0 eq
10% Pd/C (50% wet)
-
0.4 g
10 wt%
Catalyst
Hydrazine Monohydrate
50.06
5.0 mL
~100
5.0 eq
Ethanol
46.07
100 mL
-
Solvent
Expected Yield:
~85-95%
Scientific Rationale and Mechanistic Insights
Step 1 (Nitration): The nitration of 2-amino-3-fluoropyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-director. However, under the strongly acidic conditions (H₂SO₄), the pyridine nitrogen and the exocyclic amino group are protonated. The resulting pyridinium species is highly deactivated. Nitration proceeds because the activating effect of the amino group (even when protonated) outweighs the deactivating effect of the pyridinium ion and the fluorine atom, directing the electrophile (NO₂⁺) to the C5 position (para to the amino group)[5][6]. Using a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile. The reaction is performed at low temperatures to control the exothermic nature of the reaction and to prevent over-nitration or degradation.
Step 2 (Cyclocondensation): The Tschitschibabin reaction is a fundamental method for synthesizing imidazo[1,2-a]pyridines. The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the pyridine onto the carbonyl carbon of the aldehyde. The use of chloroacetaldehyde dimethyl acetal is a practical choice as it is a stable precursor to the reactive and volatile chloroacetaldehyde, which is generated in situ under the reaction conditions. The subsequent intramolecular nucleophilic substitution of the chlorine by the endocyclic pyridine nitrogen, followed by dehydration, leads to the aromatic imidazo[1,2-a]pyridine ring system. The presence of the electron-withdrawing nitro and fluoro groups on the pyridine ring decreases its nucleophilicity, often necessitating elevated temperatures (reflux) to drive the reaction to completion[7][8].
Step 3 (Reduction): Catalytic transfer hydrogenation is a powerful method for the reduction of nitro groups in the presence of other functional groups. Hydrazine serves as the hydrogen donor, decomposing on the surface of the palladium catalyst to produce diimide (N₂H₂) or hydrogen gas, which then reduces the nitro group. This method is often preferred for its operational simplicity and high chemoselectivity; it typically does not reduce the pyridine or imidazole rings under these conditions[3][4]. The reaction is highly efficient and generally provides clean products with high yields.
References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu. [Link]
Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
Eureka by PatSnap. (2014). Preparation method of 2-amino-3-nitro pyridine. [Link]
Shah, D., et al. (2026). Efficient synthesis and characterization of imidazo[1,2‐ a ]pyridine‐8‐carboxamide derivatives: A promising scaffold for drug development. ResearchGate. [Link]
Google Patents. (1990).
ChemRxiv. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. [Link]
RSC Publishing. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. [Link]
Semantic Scholar. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. [Link]
RSC Publishing. (n.d.). Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. [Link]
de la Torre, M. C., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
Rusinov, V. L., et al. (2012). Chichibabin-type condensation of cyclic ketones with 3-R-1,2,4-triazin-5(4H)-ones. PubMed. [Link]
Gellis, A., et al. (n.d.). Bypassing the abnormal Chichibabin reaction dead-end provides a biomimetic access to pre-haouamine. RSC Publishing. [Link]
Zhumabaeva, G. A., et al. (2006). Tandem of Nucleophilic Substitution of Hydrogen and Cyclocondensation with Participation of the Nitro Group in the Synthesis of Fluorine-Containing 3Amino1,2,4-benzotriazines. ResearchGate. [Link]
Wang, D., et al. (n.d.). Chichibabin pyridinium synthesis via oxidative decarboxylation of photoexcited α-enamine acids. RSC Publishing. [Link]
Application Notes and Protocols for Cell-based Assays Using 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Authored by: Senior Application Scientist Introduction: Unlocking Cellular Insights with a Novel Fluorinated Imidazopyridine The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with deri...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Senior Application Scientist
Introduction: Unlocking Cellular Insights with a Novel Fluorinated Imidazopyridine
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroactive properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as membrane permeability and metabolic stability, making 8-Fluoroimidazo[1,2-a]pyridin-6-amine a compound of significant interest for cell-based studies and drug discovery. Furthermore, many heterocyclic compounds, including some imidazo[1,2-a]pyridines, possess intrinsic fluorescent properties that can be leveraged for cellular imaging and quantitative assays.[3][4]
These application notes provide a comprehensive guide for the initial characterization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in cell-based assay formats. We present detailed protocols for assessing the compound's cytotoxic effects and for quantifying its cellular uptake and potential target engagement. These foundational assays are critical early steps in the evaluation of any novel chemical entity.
Proposed Mechanism of Action and Cellular Interaction
While the specific biological target of 8-Fluoroimidazo[1,2-a]pyridin-6-amine is yet to be fully elucidated, its structural similarity to known bioactive molecules suggests several potential mechanisms. The imidazo[1,2-a]pyridine core is known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.[2] The 8-amino substitution has been shown to enhance affinity for receptors such as the adenosine A2A receptor while maintaining low cytotoxicity.[5] The fluorine at the 8-position has been used as a bioisosteric replacement for other functional groups, for instance in modulators of the GABA A receptor.[6][7]
Based on these precedents, we can hypothesize that 8-Fluoroimidazo[1,2-a]pyridin-6-amine may enter cells and interact with specific intracellular proteins. Its intrinsic fluorescence would allow for the direct visualization of its subcellular localization and quantification of its accumulation. The following protocols are designed to test the compound's general cellular effects and to provide a framework for more specific target identification studies.
Protocol 1: Assessment of Cytotoxicity using a Resazurin-Based Assay
This protocol describes a method to determine the cytotoxic potential of 8-Fluoroimidazo[1,2-a]pyridin-6-amine by measuring its effect on cell viability. The assay utilizes the blue, weakly fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin. A decrease in resorufin fluorescence indicates a reduction in cell viability.
Experimental Workflow: Cytotoxicity Assay
Caption: Workflow for the Resazurin-Based Cytotoxicity Assay.
Materials
8-Fluoroimidazo[1,2-a]pyridin-6-amine
Adherent or suspension cell line (e.g., HeLa, HEK293, Jurkat)
Complete cell culture medium
Phosphate-buffered saline (PBS)
Trypsin-EDTA (for adherent cells)
Resazurin sodium salt
Dimethyl sulfoxide (DMSO)
96-well clear-bottom black microplates
Multichannel pipette
Fluorescence microplate reader
Step-by-Step Protocol
Cell Seeding:
For adherent cells, harvest a sub-confluent culture using trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and perform a cell count.
For suspension cells, directly count the cells from the culture flask.
Dilute the cells to a final concentration of 1 x 10^5 cells/mL in complete medium.
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow adherent cells to attach.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in DMSO.
Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations of the compound. A typical concentration range to test would be from 200 µM down to 0.1 µM.
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., 10% DMSO or a known cytotoxic drug).
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the 2X compound dilutions to the appropriate wells. For suspension cells, add 100 µL of the 2X compound dilutions directly to the existing 100 µL of cell suspension.
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
Resazurin Addition and Fluorescence Measurement:
Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.
After the incubation period, add 20 µL of the resazurin solution to each well.
Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
Data Analysis:
Subtract the average fluorescence of the no-cell control wells from all other wells.
Normalize the data by setting the vehicle-treated cells to 100% viability and the positive control (or no cells) to 0% viability.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).
Expected Results and Interpretation
Compound Concentration (µM)
Average Fluorescence (RFU)
% Viability
0 (Vehicle)
45000
100
0.1
44500
98.9
1
42000
93.3
10
35000
77.8
50
23000
51.1
100
12000
26.7
A dose-dependent decrease in fluorescence intensity indicates that 8-Fluoroimidazo[1,2-a]pyridin-6-amine has a cytotoxic or cytostatic effect on the cells. The calculated IC50 value provides a quantitative measure of its potency.
Protocol 2: Cellular Uptake and Target Engagement Assay by Fluorescence Microscopy
This protocol leverages the intrinsic fluorescence of 8-Fluoroimidazo[1,2-a]pyridin-6-amine to visualize its cellular uptake, subcellular localization, and to qualitatively assess target engagement through a competitive displacement assay.[8][9]
Experimental Workflow: Cellular Uptake and Target Engagement
Caption: Workflow for Cellular Uptake and Target Engagement Assay.
Materials
8-Fluoroimidazo[1,2-a]pyridin-6-amine
Cell line of interest
Glass-bottom imaging dishes or chamber slides
Complete cell culture medium
Phosphate-buffered saline (PBS)
Hoechst 33342 (for nuclear staining)
MitoTracker Red CMXRos (for mitochondrial staining, optional)
Paraformaldehyde (PFA)
A known non-fluorescent ligand for the putative target (for competitive binding)
Fluorescence microscope with appropriate filter sets
Step-by-Step Protocol
Cell Seeding:
Seed cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment:
For Cellular Uptake: Prepare a working solution of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in complete medium (e.g., 1-10 µM). Replace the medium in the dishes with the compound-containing medium. Incubate for various time points (e.g., 15 min, 1 hr, 4 hr) to assess the kinetics of uptake.
For Target Engagement (Competitive Displacement):
Pre-incubate a set of cells with a high concentration (e.g., 100-fold excess) of a known non-fluorescent competitor for the suspected target for 1 hour.
Add 8-Fluoroimidazo[1,2-a]pyridin-6-amine to both the competitor-treated and untreated cells at its effective concentration (e.g., 1-10 µM) and incubate for the optimal time determined from the uptake experiment.
Staining and Fixation:
Wash the cells twice with warm PBS.
For live-cell imaging, proceed directly to imaging.
For fixed-cell imaging, incubate the cells with Hoechst 33342 (for nuclear staining) and/or other organelle-specific dyes in complete medium for 15-30 minutes.
Wash the cells twice with PBS.
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
Wash the cells three times with PBS.
Fluorescence Microscopy and Analysis:
Mount the dishes on the microscope stage.
Acquire images using the appropriate filter sets for the fluorescent compound, Hoechst 33342 (DAPI channel), and any other dyes used.
Analyze the images to determine the subcellular localization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
For the target engagement experiment, quantify the mean fluorescence intensity of the compound in the cells with and without the competitor. A significant reduction in fluorescence in the presence of the competitor suggests specific binding to the target.[9]
Expected Results and Interpretation
Cellular Uptake: The images will reveal if and where the compound accumulates within the cell (e.g., cytoplasm, nucleus, specific organelles). Time-course experiments will show how quickly the compound enters the cells.
Target Engagement:
Condition
Mean Cellular Fluorescence Intensity (Arbitrary Units)
A significant decrease in the fluorescence signal in the presence of a known competitor indicates that 8-Fluoroimidazo[1,2-a]pyridin-6-amine binds to the same target. This provides evidence for its mechanism of action and can be used to validate its on-target activity in a cellular context.[10]
References
Small-Molecule Fluorophores To Detect Cell-State Switching in the Context of High-Throughput Screening. Journal of the American Chemical Society.
Target Engagement Assays in Early Drug Discovery. PMC - NIH.
Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems.
CytoTox-Fluor™ Cytotoxicity Assay Protocol.
Fluorescent Ligands Enable Target Engagement Studies for the Intracellular Allosteric Binding Site of the Chemokine Receptor CXCR2.
Potent Fluorescent Probe for Target‐Engagement Studies of Allosteric Pyruvate Kinase Modul
Method for determining of cytotoxicity based on the release of fluorescent proteins.
Development of Small-Molecule Fluorescent Probes Targeting Enzymes. MDPI.
High-throughput screening identifies small molecules that enhance the pharmacological effects of oligonucleotides. Nucleic Acids Research | Oxford Academic.
ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. PMC.
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
Experimental Protocol for Calcein AM Assay.
Development of a Fluorescence Probe for High-Throughput Screening of Allosteric Inhibitors Targeting TRAP1.
CellTox(TM) Green Cytotoxicity Assay Technical Manual #TM375.
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed.
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu.
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed.
An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. Sensors & Diagnostics (RSC Publishing).
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
Developing kinase inhibitors with 8-Fluoroimidazo[1,2-a]pyridin-6-amine scaffold
An In-Depth Guide to the Development of Kinase Inhibitors Leveraging the 8-Fluoroimidazo[1,2-a]pyridin-6-amine Scaffold Introduction: The Pursuit of Specificity and Potency in Kinase Inhibition Protein kinases are a larg...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Development of Kinase Inhibitors Leveraging the 8-Fluoroimidazo[1,2-a]pyridin-6-amine Scaffold
Introduction: The Pursuit of Specificity and Potency in Kinase Inhibition
Protein kinases are a large family of enzymes that play a pivotal role in regulating the majority of cellular pathways, making them a significant class of targets for drug discovery, particularly in oncology and inflammation.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but the quest for compounds with high potency, improved selectivity, and favorable pharmacokinetic properties is a continuous challenge. A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The imidazo[1,2-a]pyridine scaffold is one such privileged structure, known for its wide range of biological activities, including potent kinase inhibition.[2][3][4]
This guide focuses on a specific, highly promising variant: the 8-Fluoroimidazo[1,2-a]pyridin-6-amine scaffold. The strategic placement of a fluorine atom at the 8-position can significantly enhance metabolic stability and modulate the physicochemical properties of the molecule, while the amine group at the 6-position provides a crucial chemical handle for the systematic exploration of structure-activity relationships (SAR).[5] As a senior application scientist, this document will provide you with not just protocols, but the underlying rationale and field-proven insights to guide your research from chemical synthesis to biological validation.
Part 1: Chemical Synthesis and Library Generation
The foundation of any kinase inhibitor discovery program is the ability to robustly synthesize the core scaffold and generate a diverse chemical library. This section details the synthesis of the 8-Fluoroimidazo[1,2-a]pyridin-6-amine core and its derivatization.
Rationale for Scaffold Design
The choice of the 8-Fluoroimidazo[1,2-a]pyridin-6-amine scaffold is deliberate.
Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system is a bioisostere of purine and is adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1]
8-Fluoro Substitution: Fluorine, being the most electronegative element, can alter the pKa of the pyridine nitrogen, potentially influencing binding interactions. Furthermore, the C-F bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of the compound.[5]
6-Amino Group: This primary amine serves as a versatile synthetic handle. It allows for the straightforward creation of an amide library by coupling with a diverse set of carboxylic acids, enabling a rapid and systematic exploration of the chemical space around the core to optimize for potency and selectivity.
General Synthetic Workflow
The overall process for developing inhibitors from this scaffold follows a logical progression from initial synthesis to biological evaluation and iterative optimization.
Diagram 1: The iterative workflow for kinase inhibitor development.
Protocol: Synthesis of 2-Aryl-8-fluoroimidazo[1,2-a]pyridin-6-amine Core
This protocol describes a common method for synthesizing the core scaffold, which can then be derivatized. It involves the condensation of a substituted 2-aminopyridine with an α-bromoketone.
Step 1: Cyclization to form the Imidazo[1,2-a]pyridine Ring
To a solution of 3-fluoro-5-nitropyridin-2-amine (1.0 eq) in ethanol (10 mL/mmol), add the desired 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).
Cool the mixture to room temperature and concentrate under reduced pressure.
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by silica gel column chromatography to yield the 2-aryl-8-fluoro-6-nitroimidazo[1,2-a]pyridine intermediate.
Step 2: Reduction of the Nitro Group
Suspend the 2-aryl-8-fluoro-6-nitroimidazo[1,2-a]pyridine intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.
Upon completion, cool the reaction and filter through a pad of Celite, washing thoroughly with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the final 2-aryl-8-fluoroimidazo[1,2-a]pyridin-6-amine scaffold.
Protocol: Library Generation via Parallel Amide Coupling
This protocol utilizes the 6-amino group for diversification.
In each well of a 96-well reaction block, add a solution of a unique carboxylic acid (1.2 eq) in DMF.
To each well, add a solution of HATU (1.2 eq) in DMF. Allow to pre-activate for 10 minutes at room temperature.
Add a solution of the core scaffold (1.0 eq) and DIPEA (3.0 eq) in DMF to each well.
Seal the reaction block and shake at room temperature for 12-16 hours.
After the reaction is complete, the compounds can be purified using high-throughput methods such as preparative HPLC-MS.
Part 2: Biochemical Evaluation of Kinase Inhibition
Once a library of compounds is synthesized, the next critical step is to determine their ability to inhibit the target kinase in a purified, biochemical system.
Overview of Kinase Assay Formats
Various methods exist to measure kinase activity.[6][7] They generally track the consumption of ATP or the formation of the phosphorylated product. Common non-radioactive methods suitable for high-throughput screening include:
Fluorescence Polarization (FP): Measures the change in rotational mobility of a fluorescently labeled substrate upon phosphorylation.[8]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A highly sensitive method that measures the proximity of a donor and acceptor fluorophore, one typically on an antibody that recognizes the phosphorylated substrate.[8][9]
Luminescence-Based Assays: These assays quantify the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.
Protocol: In Vitro TR-FRET Kinase Assay
This protocol provides a general framework for determining the IC₅₀ value of an inhibitor using the LanthaScreen® TR-FRET format, a common and robust method.[9]
Principle: A terbium-labeled antibody (donor) binds to a fluorescein-labeled phosphopeptide product. When the donor is excited, it transfers energy to the acceptor (FRET), which then emits light. Inhibition of the kinase reduces product formation, leading to a decrease in the FRET signal.
Materials:
Target kinase (recombinant)
Fluorescein-labeled peptide substrate
ATP
Kinase buffer (specific to the kinase, often containing MgCl₂, DTT)
Test compounds (serially diluted in DMSO)
Terbium-labeled phospho-specific antibody
TR-FRET dilution buffer
EDTA (to stop the reaction)
Low-volume 384-well plates
Plate reader capable of TR-FRET measurements
Procedure:
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells with no kinase for "full inhibition" (0% activity) controls.
Kinase Reaction:
Prepare a 2X kinase solution in kinase buffer.
Prepare a 2X substrate/ATP solution in kinase buffer. The ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
Add 5 µL of the 2X kinase solution to each well.
Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final volume is 10 µL.
Incubate at room temperature for a predetermined time (e.g., 60 minutes).[9]
Detection:
Prepare a 2X detection solution containing the terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA chelates Mg²⁺, stopping the kinase reaction.
Add 10 µL of the detection solution to each well.
Incubate at room temperature for 30-60 minutes to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium). Calculate the emission ratio (520/495).
Data Analysis and Interpretation
Normalization: Convert the raw emission ratios to percent inhibition using the high (DMSO) and low (no kinase) controls:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Table 1: Example IC₅₀ Data for a Hypothetical Series
Compound ID
R-Group (from Amide Coupling)
Target Kinase IC₅₀ (nM)
SCAFF-001
4-Morpholinophenyl
15
SCAFF-002
3-Chlorophenyl
250
SCAFF-003
Cyclohexyl
>10,000
| SCAFF-004 | 4-(Trifluoromethyl)phenyl | 8 |
Part 3: Cell-Based Evaluation
Demonstrating activity in a biochemical assay is the first step. The true potential of an inhibitor is revealed in a cellular context, which accounts for factors like membrane permeability and competition with high intracellular ATP concentrations.[10][11]
Signaling Pathway Context
Kinase inhibitors exert their effects by blocking signaling cascades. For example, many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[2][12]
Diagram 2: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Protocol: Western Blot for Downstream Target Inhibition
This protocol assesses whether the inhibitor blocks the phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
Cancer cell line expressing the target kinase (e.g., HeLa, A375)[13]
Complete cell culture medium
Test compound
Ice-cold PBS
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels, running buffer, and transfer buffer
PVDF membrane
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a DMSO vehicle control) for a specified time (e.g., 2-4 hours).[14]
Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[14]
Quantification and Sample Prep: Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to the same concentration, add Laemmli sample buffer, and heat at 95°C for 5 minutes.
Western Blotting:
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane for 1 hour at room temperature.
Incubate with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash again and apply the chemiluminescent substrate.
Image the blot using a digital imager.
Analysis: Strip the membrane and re-probe for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading. A potent and specific inhibitor should show a dose-dependent decrease in the phosphorylated substrate without affecting the total protein levels.
Protocol: Cell Viability Assay
This assay determines the effect of the inhibitor on cell proliferation and survival, providing a functional readout of its anticancer activity.
Materials:
Cancer cell line
96-well clear-bottom plates
Test compound
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based reagent like CellTiter-Glo®
DMSO
Plate reader (absorbance or luminescence)
Procedure:
Cell Seeding: Seed cells at a low density (e.g., 2,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Add serially diluted compounds to the wells. Incubate for 72 hours.
Viability Measurement (MTT Example):
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
Add DMSO or a solubilization solution to dissolve the formazan crystals.
Read the absorbance at ~570 nm.
Data Analysis: Normalize the data to DMSO-treated control cells and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 4: Structure-Activity Relationship (SAR) and Lead Optimization
The data from biochemical and cellular assays are used to build an SAR, which guides the next round of synthesis to create more potent and selective compounds.
Table 2: Hypothetical SAR Data for SCAFF-001 Analogs
Compound
R-Group Modification
Kinase IC₅₀ (nM)
Cell Viability GI₅₀ (µM)
Rationale for Next Step
SCAFF-001
4-Morpholinophenyl
15
0.5
Lead Compound. Good potency in both assays.
SCAFF-005
4-(Piperidin-1-yl)phenyl
12
0.4
Slight improvement. Confirms basic nitrogen is favorable.
SCAFF-006
4-(N,N-dimethylamino)phenyl
35
1.2
Less constrained amine is less active.
SCAFF-007
3-Morpholinophenyl
150
5.0
para substitution is critical for activity.
| SCAFF-008 | 4-Morpholinopyrimidin-2-yl | 5 | 0.1 | Replacing phenyl with pyrimidine improves potency. New Lead. |
This iterative cycle of design, synthesis, and testing is the core engine of drug discovery. By systematically modifying the R-group attached to the 6-amino position of the scaffold, researchers can probe the specific interactions required for high-affinity binding and cellular activity, ultimately leading to the identification of a clinical candidate.
Conclusion
The 8-Fluoroimidazo[1,2-a]pyridin-6-amine scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its robust synthesis, coupled with a strategically placed synthetic handle for diversification, allows for the rapid generation and evaluation of compound libraries. By integrating the detailed biochemical and cell-based protocols outlined in this guide, research teams can efficiently navigate the discovery workflow, establish clear structure-activity relationships, and progress potent and selective lead compounds toward preclinical development.
References
Profacgen. Cell-based Kinase Assays. Available from: [Link]
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. Cancer Research. Available from: [Link]
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu. Available from: [Link]
Al-Rashed, Z., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Available from: [Link]
Oceanomics. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Available from: [Link]
Al-Rashed, Z., et al. (2021). Novel imidazo[1,2‑a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. ResearchGate. Available from: [Link]
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]
Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. Available from: [Link]
Stec, M., et al. (2015). The imidazo[1,2-a]pyridine Ring System as a Scaffold for Potent Dual phosphoinositide-3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors. PubMed. Available from: [Link]
ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al. Available from: [Link]
Leost, M., et al. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Available from: [Link]
Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]
MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available from: [Link]
Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. PubMed. Available from: [Link]
Application Note: Structure-Activity Relationship (SAR) Profiling of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Analogs as RNA-Splicing Modulators
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Author: BenchChem Technical Support Team. Date: April 2026
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Executive Summary
The 8-fluoroimidazo[1,2-a]pyridin-6-amine scaffold has emerged as a privileged heterocyclic core in modern medicinal chemistry. Originally explored as a bioisostere for imidazo[1,2-a]pyrimidine in kinase inhibition [2], this scaffold has recently demonstrated profound utility as the right-hand-side (RHS) motif in small-molecule RNA-splicing modulators. Specifically, these analogs promote the inclusion of a pseudoexon in the HTT pre-mRNA, leading to the reduction of toxic mutant Huntingtin (mHTT) protein—a breakthrough therapeutic strategy for Huntington's Disease (HD) [1].
As a Senior Application Scientist, I have designed this comprehensive guide to detail the mechanistic rationale, SAR data interpretation, and self-validating experimental protocols required to synthesize and evaluate these analogs.
Scientific Rationale & Bioisosteric Design
The selection of the 8-fluoroimidazo[1,2-a]pyridin-6-amine core is not arbitrary; it is driven by precise physicochemical causality:
Bioisosterism & Target Specificity: The C–F bond at the 8-position acts as a steric and electronic mimic of the N8 atom found in imidazo[1,2-a]pyrimidine and pyrazine cores [2]. However, fluorine alters the hydrogen-bond acceptor profile and modulates the basicity (pKa) of the core. This subtle shift prevents unwanted off-target kinase binding while maintaining the optimal conformation required for RNA-splicing modulation.
Overcoming P-glycoprotein (Pgp) Efflux: For neurodegenerative diseases like HD, CNS penetration is non-negotiable. Unfluorinated or highly polar heteroaromatics often suffer from high Pgp-mediated efflux at the blood-brain barrier. The 8-fluoro substitution increases lipophilic efficiency and significantly reduces the MDR1 efflux ratio, ensuring high free-drug concentrations in the brain [1].
The therapeutic mechanism relies on altering the canonical splicing machinery. By binding to the splicing complex, the 8-fluoroimidazo[1,2-a]pyridin-6-amine analogs drive the inclusion of a pseudoexon (Exon 49a) containing a premature termination codon (PTC). This triggers nonsense-mediated decay (NMD), effectively silencing the expression of the toxic mHTT protein.
Alternative splicing of HTT pre-mRNA promoted by 8-fluoroimidazo[1,2-a]pyridin-6-amine derivatives.
SAR Data & Quantitative Analysis
The following table summarizes the SAR optimization of the RHS motif. The data illustrates how transitioning from a standard phenyl ring to the 8-fluoroimidazo[1,2-a]pyridin-6-amine core drastically improves both the in vitro potency (HTT reduction) and the ADME profile (MDR1 Efflux) [1].
Table 1: SAR of Right-Hand Side (RHS) Modifications on HTT Reduction
Compound ID
RHS Scaffold
LHS Scaffold
HTT Reduction (EC₅₀, μM)
MDR1 Efflux Ratio
1
Phenyl
N-methylpyrrolidin-3-amine
0.550
> 10.0
2
3-Pyridyl
N-methylpyrrolidin-3-amine
0.100
8.5
3
8-Fluoroimidazo[1,2-a]pyridin-6-amine
N-methylpyrrolidin-3-amine
0.020
3.2
4
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine
N-methylpyrrolidin-3-amine
0.015
2.5
5
2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine
N-methylpyrrolidin-3-amine
0.018
2.9
Insight: The addition of a 2-methyl group to the 8-fluoroimidazo[1,2-a]pyridin-6-amine core (Compound 4) yields the optimal balance of sub-20 nM potency and a highly favorable efflux ratio (< 3.0), making it the prime candidate for in vivo CNS studies.
To ensure high scientific integrity, the following protocols are designed as self-validating systems. Each workflow contains intrinsic checkpoints to verify success before proceeding to the next phase.
Protocol A: Synthesis of Amide Derivatives via HBTU Coupling
Causality: HBTU is selected over traditional EDC/HOBt coupling due to its superior kinetics and higher yields when reacting with electron-deficient heterocyclic amines like 8-fluoroimidazo[1,2-a]pyridin-6-amine. Triethylamine (TEA) is used to deprotonate the carboxylic acid and neutralize any amine hydrochloride salts.
Step-by-Step Methodology:
Preparation: In an oven-dried flask under N₂, dissolve the LHS carboxylic acid (0.59 mmol) and 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride (0.53 mmol) in anhydrous DMF (2.0 mL).
Activation: Add TEA (2.67 mmol) to the solution, followed by HBTU (0.59 mmol) in one portion.
Reaction: Stir the mixture at room temperature for 18 hours.
Self-Validation Checkpoint (LC-MS): Sample 5 μL of the reaction mixture, dilute in 1 mL MeCN, and run an LC-MS. The disappearance of the starting amine mass and the appearance of the [M+H]⁺ product peak validates reaction completion.
Purification: Concentrate the mixture in vacuo. Purify the residue via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% Formic Acid) to yield the pure amide.
Protocol B: HTRF Assay for HTT Protein Reduction
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen because it is a wash-free, highly sensitive FRET-based assay. It prevents the loss of weakly bound targets and provides a ratiometric readout (665 nm / 620 nm) that normalizes well-to-well variations (e.g., cell number or dispensing errors).
Step-by-Step Methodology:
Cell Plating: Seed patient-derived HD fibroblasts (e.g., GM04281) in 384-well plates at 2,000 cells/well in 20 μL of complete media. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with a 10-point dose-response of the synthesized compounds (ranging from 10 μM to 0.5 nM). Incubate for 72 hours.
Lysis: Add 5 μL of formulated lysis buffer containing protease inhibitors. Incubate on a shaker for 45 minutes at RT.
Detection: Add 5 μL of the HTRF antibody mix (Anti-HTT donor fluorophore + Anti-HTT acceptor fluorophore). Incubate for 2 hours.
Self-Validation Checkpoint: Include a standard curve of recombinant HTT protein on every plate. The standard curve must yield an R² > 0.98 to validate the plate's dynamic range.
Readout: Read the plate on an HTRF-compatible microplate reader. Calculate EC₅₀ values using a 4-parameter logistic regression.
Protocol C: TaqMan qPCR for Pseudoexon Inclusion
Causality: While HTRF proves the phenotypic outcome (protein lowering), qPCR validates the mechanism of action (splicing modulation). By using a TaqMan probe specifically spanning the Exon 49a junction, we ensure that the protein reduction is exclusively due to the intended alternative splicing event.
Step-by-Step Methodology:
RNA Extraction: Lyse treated cells and extract total RNA using a magnetic-bead-based RNA purification kit.
cDNA Synthesis: Reverse transcribe 500 ng of RNA using a high-capacity cDNA reverse transcription kit.
qPCR Setup: Prepare a master mix using TaqMan Fast Advanced Master Mix. Use a custom probe designed for the Exon 49–Exon 49a junction (Target) and a probe for GAPDH (Housekeeping).
Self-Validation Checkpoint: The GAPDH Ct values across all wells must remain constant (± 0.5 Ct). Any significant deviation indicates cytotoxicity or RNA degradation, invalidating that specific well.
Analysis: Calculate the relative fold change of pseudoexon inclusion using the 2^-(ΔΔCt) method.
SAR Optimization Workflow
Iterative SAR workflow for optimizing 8-fluoroimidazo[1,2-a]pyridin-6-amine splicing modulators.
References
Liu, L., Malagu, K., Haughan, A. F., et al. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease. Journal of Medicinal Chemistry, 66(18), 13205-13246. URL:[Link]
Li, C., Ai, J., Zhang, D., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 504-509. URL:[Link]
Method
Application Notes and Protocols for the Exploration of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in Anti-Cancer Drug Design
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of bi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This nitrogen-bridged heterocyclic system is a key structural component in several approved drugs and numerous clinical candidates.[2] In the realm of oncology, imidazo[1,2-a]pyridine derivatives have emerged as a versatile framework for the design of targeted anti-cancer agents, demonstrating potent inhibitory activity against a variety of cancer cell lines and crucial oncogenic driver proteins.[3][4]
The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring system, yielding the 8-fluoroimidazo[1,2-a]pyridine scaffold, offers several potential advantages in drug design. Fluorine's high electronegativity and small size can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, membrane permeability, and binding affinity to target proteins.[5] Specifically, the 8-fluoro substitution has been explored as a bioisosteric replacement for other chemical groups, aiming to enhance drug-like properties while maintaining or improving biological activity.[6][7]
This document provides a comprehensive guide for researchers and drug development professionals on the potential application of 8-fluoroimidazo[1,2-a]pyridin-6-amine as a core scaffold in the design and evaluation of novel anti-cancer therapeutics. While direct anti-cancer studies on this specific molecule are not yet extensively published, the known activities of closely related analogs, particularly as kinase inhibitors, provide a strong rationale for its investigation. These notes and protocols are designed to facilitate the exploration of this promising chemical entity.
The Rationale for Investigating 8-Fluoroimidazo[1,2-a]pyridin-6-amine in Oncology
The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop inhibitors for a range of kinases implicated in cancer progression, including:
c-Met: A receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis.[7]
PI3K/mTOR: Key components of a central signaling pathway that regulates cell growth, proliferation, and survival.[2]
Nek2, CDK9, RAF, Brk/PTK6, and FLT3: Various other kinases involved in cell cycle regulation and oncogenic signaling.
A notable example is the development of imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors.[7] This provides a strong starting point for investigating the 8-fluoro-substituted scaffold. The addition of a 6-amino group to the 8-fluoroimidazo[1,2-a]pyridine core introduces a key functional group for further chemical modification and potential hydrogen bonding interactions within the ATP-binding pocket of target kinases.
The primary hypothesis is that the 8-fluoroimidazo[1,2-a]pyridin-6-amine scaffold can serve as a foundation for the development of potent and selective kinase inhibitors. The protocols outlined below provide a systematic approach to synthesize, characterize, and evaluate the anti-cancer potential of derivatives based on this core structure.
Experimental Protocols
Protocol 1: Synthesis of the 8-Fluoroimidazo[1,2-a]pyridine Scaffold
The synthesis of the 8-fluoroimidazo[1,2-a]pyridine core can be achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. The following is a general procedure adapted from the literature.
Step 1: Synthesis of a Substituted 8-Fluoroimidazo[1,2-a]pyridine
To a solution of the appropriate 3-fluoro-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add the desired α-bromoketone (1.1 equivalents).
Heat the reaction mixture at reflux for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 8-fluoroimidazo[1,2-a]pyridine derivative.
Proposed Route to 8-Fluoroimidazo[1,2-a]pyridin-6-amine:
To obtain the 6-amino derivative, a multi-step synthesis would likely be required, potentially involving a starting material such as 3-fluoro-2,6-diaminopyridine or by introducing the amino group at a later stage via a nitration-reduction sequence on the 8-fluoroimidazo[1,2-a]pyridine core.
Protocol 2: In Vitro Evaluation of Anti-Cancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
Human cancer cell lines (e.g., a panel representing different tumor types, including those with known kinase dependencies such as c-Met amplified lines).
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin).
Test compounds (dissolved in DMSO).
MTT solution (5 mg/mL in PBS).
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
96-well plates.
Procedure:
Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Data Presentation: IC₅₀ Values of a Hypothetical 8-Fluoroimidazo[1,2-a]pyridine Derivative
Cell Line
Cancer Type
IC₅₀ (µM) of Test Compound
IC₅₀ (µM) of Positive Control (e.g., Crizotinib for c-Met)
EBC-1
Lung Adenocarcinoma (c-Met amplified)
[Insert experimental value]
[Insert experimental value]
MKN-45
Gastric Carcinoma (c-Met amplified)
[Insert experimental value]
[Insert experimental value]
A549
Lung Carcinoma (c-Met low)
[Insert experimental value]
[Insert experimental value]
HCT116
Colorectal Carcinoma
[Insert experimental value]
[Insert experimental value]
This protocol describes a general luminescence-based kinase assay to determine the inhibitory activity of the test compounds against a specific kinase (e.g., c-Met). The assay measures the amount of ATP remaining after the kinase reaction.
Materials:
Recombinant human kinase (e.g., c-Met).
Kinase substrate (e.g., a generic tyrosine kinase substrate).
ATP.
Kinase assay buffer.
Test compounds (dissolved in DMSO).
A commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
White, opaque 384-well plates.
Luminometer.
Procedure:
Prepare serial dilutions of the test compounds in the kinase assay buffer.
In a 384-well plate, add the test compound, the recombinant kinase, and the kinase substrate.
Initiate the kinase reaction by adding ATP.
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
Stop the kinase reaction and measure the remaining ATP by adding the detection reagents from the commercial kit according to the manufacturer's instructions.
Measure the luminescence signal using a luminometer.
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ values.
Data Presentation: Kinase Inhibition Profile of a Hypothetical 8-Fluoroimidazo[1,2-a]pyridine Derivative
Kinase Target
IC₅₀ (nM) of Test Compound
IC₅₀ (nM) of Positive Control
c-Met
[Insert experimental value]
[Insert experimental value]
VEGFR2
[Insert experimental value]
[Insert experimental value]
EGFR
[Insert experimental value]
[Insert experimental value]
ABL1
[Insert experimental value]
[Insert experimental value]
Protocol 3: In Vivo Evaluation of Anti-Tumor Efficacy
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[7]
Materials:
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
Human cancer cell line known to be sensitive to the test compound in vitro (e.g., EBC-1 for a c-Met inhibitor).
Matrigel (optional, to improve tumor take rate).
Test compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).
Standard-of-care drug as a positive control.
Calipers for tumor measurement.
Procedure:
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, test compound at different doses, positive control).
Administer the test compound and controls according to the planned dosing schedule (e.g., daily oral gavage).
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for an 8-fluoroimidazo[1,2-a]pyridin-6-amine derivative targeting the c-Met signaling pathway.
Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of 8-fluoroimidazo[1,2-a]pyridin-6-amine derivatives as anti-cancer agents.
Conclusion
The 8-fluoroimidazo[1,2-a]pyridin-6-amine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics, particularly kinase inhibitors. The strategic incorporation of a fluorine atom and an amino group provides opportunities for fine-tuning the pharmacological properties of this privileged heterocyclic system. The protocols and guidelines presented herein offer a structured approach for researchers to synthesize, evaluate, and optimize derivatives of this scaffold, with the ultimate goal of identifying new drug candidates for the treatment of cancer.
References
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522. [Link]
Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 61(17), 7879-7893.
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522.
Potala, S., et al. (2020). Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. Molecules, 25(14), 3161.
Al-Tel, T. H., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
de Oliveira, R. J., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Patel, D. J., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry, 31.
Zhang, Y., et al. (2018). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 16(43), 8347-8356.
Aghazadeh, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2).
Al-Otaibi, W. T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Cancers, 14(15), 3698.
Application Note: 8-Fluoroimidazo[1,2-a]pyridin-6-amine as a Core Scaffold in the Discovery of Novel Anti-Influenza Therapeutics
Introduction & Scientific Rationale Influenza A viruses (IAVs) pose a persistent global health threat, exacerbated by the rapid emergence of resistance to FDA-approved standard-of-care drugs like oseltamivir. This necess...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Influenza A viruses (IAVs) pose a persistent global health threat, exacerbated by the rapid emergence of resistance to FDA-approved standard-of-care drugs like oseltamivir. This necessitates the discovery of novel antivirals with distinct mechanisms of action. Recent structural biology and medicinal chemistry efforts have identified the imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds as highly potent, broad-spectrum anti-influenza agents targeting the viral RNA-dependent RNA polymerase (RdRp) and the Nucleoprotein (NP) .
Within this chemical space, 8-Fluoroimidazo[1,2-a]pyridin-6-amine (CAS: 2758002-54-7) has emerged as a highly privileged building block. The strategic placement of functional groups on this bicyclic core is driven by precise structure-activity relationship (SAR) causality:
The 8-Fluoro Substitution: The incorporation of a fluorine atom at the 8-position serves a dual purpose. First, its high electronegativity exerts an inductive effect that modulates the pKa of the core nitrogen, enhancing membrane permeability and reducing potential hERG liability. Second, the C-F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at this vulnerable site, thereby increasing the half-life of the resulting drug candidate.
The 6-Amine Handle: The primary amine at the 6-position provides a versatile synthetic vector. It allows for rapid scaffold hybridization via amide coupling, enabling researchers to explore the deep, hydrophobic pockets of the RdRp PA endonuclease domain or the NP binding groove.
Mechanism of Action (MoA)
Derivatives synthesized from the 8-Fluoroimidazo[1,2-a]pyridin-6-amine core primarily disrupt the viral replication machinery through two distinct pathways:
RdRp PA Endonuclease Inhibition: The compounds bind directly to the PAC domain of the polymerase, blocking the "cap-snatching" mechanism essential for viral mRNA transcription .
Nucleoprotein (NP) Clustering: Certain structural variants induce abnormal clustering of the viral NP, preventing its nuclear accumulation and halting the assembly of viral ribonucleoprotein (vRNP) complexes .
Figure 1: MoA of Imidazo[1,2-a]pyridine derivatives targeting Influenza A RdRp and NP.
To ensure scientific integrity, the development of anti-influenza agents from 8-Fluoroimidazo[1,2-a]pyridin-6-amine must follow a self-validating workflow. This means chemical synthesis is directly coupled with biophysical binding assays (to confirm target engagement) and phenotypic cell assays (to confirm efficacy and rule out cytotoxicity).
Figure 2: Self-validating screening and SAR optimization workflow for viral inhibitors.
Protocol 1: Parallel Synthesis via Amide Coupling
Objective: Generate a focused library of imidazo[1,2-a]pyridine-6-carboxamides or reverse amides using the 6-amine vector.
Causality: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This overcomes the inherent steric hindrance and potential electronic deactivation of the bicyclic heteroaromatic amine, driving the reaction to completion and ensuring high yields.
Preparation: Dissolve 8-Fluoroimidazo[1,2-a]pyridin-6-amine (1.0 eq) and the desired carboxylic acid derivative (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
Activation: Add HATU (1.2 eq) to the mixture at 0°C.
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Reasoning: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the amine hydrochloride salt without acting as a competing nucleophile.
Reaction: Stir the mixture at room temperature for 12–18 hours under an inert nitrogen atmosphere.
Purification: Quench with water, extract with ethyl acetate, and purify via flash column chromatography (DCM/MeOH gradient) to isolate the final target compound.
Objective: Quantify the direct biophysical binding affinity (
KD
) between the synthesized derivatives and the purified recombinant PA endonuclease domain.
Self-Validation Logic: A compound may inhibit viral replication in cells by causing non-specific cell stress. SPR validates that the antiviral effect is strictly due to direct target engagement. If a compound shows antiviral activity but no SPR binding, it acts off-target.
Immobilization: Immobilize the purified PAC protein onto a CM5 sensor chip via standard amine coupling chemistry until a target level of ~5000 Response Units (RU) is reached.
Analyte Preparation: Dilute the synthesized compounds in running buffer (PBS with 0.05% Tween-20 and 5% DMSO) to a concentration series (e.g., 0.156 μM to 10 μM).
Binding Assay: Inject the analyte series over the chip surface at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 180-second buffer wash (dissociation phase).
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association rate (
kon
), dissociation rate (
koff
), and equilibrium dissociation constant (
KD=koff/kon
).
Objective: Evaluate the in vitro antiviral efficacy and cellular toxicity.
Self-Validation Logic: The simultaneous measurement of the half-maximal inhibitory concentration (
IC50
) and the half-maximal cytotoxic concentration (
CC50
) allows for the calculation of the Selectivity Index (
SI=CC50/IC50
). An
SI>10
mathematically proves that the observed viral reduction is a specific pharmacological effect, not an artifact of host cell death.
Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 96-well plates and incubate until 80-90% confluent.
Viral Infection: Infect cells with Influenza A virus (e.g., A/PR/8/34 H1N1) at a Multiplicity of Infection (MOI) of 0.01.
Treatment: Add serial dilutions of the test compounds (from Protocol 1) to the wells.
Viability Readout: After 48 hours, use a CellTiter-Glo luminescent assay to measure cell viability.
Cytotoxicity Control: In parallel, treat uninfected MDCK cells with the same compound concentrations to determine the
CC50
.
Data Presentation: SAR & Screening Summary
The following table summarizes representative quantitative data demonstrating how structural modifications on the 8-Fluoroimidazo[1,2-a]pyridin-6-amine scaffold impact target binding and antiviral efficacy .
Compound ID
Structural Modification (at 6-Amine)
SPR Binding Affinity (
KD
, μM)
Antiviral Efficacy (
IC50
, μM)
Cytotoxicity (
CC50
, μM)
Selectivity Index (SI)
Scaffold
Unmodified 8-Fluoro-6-amine
> 50.0
> 100.0
> 200
N/A
Derivative 14
Aliphatic spacer + Phenyl ring
1.79
3.00
> 100
> 33.3
Derivative 19
Rigid linker + Halogenated aryl
0.82
0.95
> 100
> 105.2
Derivative 41
Optimized bi-aryl system
4.11
0.29
> 100
> 344.8
Note: Data adapted from recent scaffold hybridization studies targeting the influenza RdRp . Derivative 41 exhibits a highly optimized Selectivity Index, marking it as a potent broad-spectrum lead candidate.
References
Zhang, C., Tang, Y.-S., Gao, J.-F., Liu, Z.-X., Liang, S.-S., You, S.-M., Mok, C. K.-P., Huang, E.-F., Shaw, P.-C., & Hu, C. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry, 303, 118399.[Link]
Hu, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841-1850.[Link]
Method
Application Note: Synthesis and Evaluation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Derivatives as Novel Anti-Tuberculosis Agents
For: Researchers, scientists, and drug development professionals in tuberculosis research. Introduction: The Urgent Need and a Promising Scaffold Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a l...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals in tuberculosis research.
Introduction: The Urgent Need and a Promising Scaffold
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide.[1] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current treatments, creating an urgent need for novel therapeutics with new mechanisms of action.[2] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a wide range of biological activities.[1][3] Notably, this scaffold is the core of Telacebec (Q203), a clinical-stage anti-TB agent that targets the cytochrome bc1 complex (QcrB) of the electron transport chain, a crucial component for ATP synthesis in Mtb.[4][5][6]
This application note provides a detailed guide for the synthesis of 8-fluoroimidazo[1,2-a]pyridin-6-amine, a key intermediate, and its subsequent derivatization. The strategic incorporation of a fluorine atom at the 8-position can enhance metabolic stability and binding interactions, while the 6-amino group serves as a versatile chemical handle for creating a library of amide derivatives. We will detail the synthetic protocols, characterization methods, and the biological evaluation of these compounds against M. tuberculosis using the established Microplate Alamar Blue Assay (MABA).
Section 1: Synthetic Strategy and Core Intermediate Protocol
The synthesis of the target derivatives begins with the construction of the core scaffold, 8-fluoroimidazo[1,2-a]pyridin-6-amine. The general approach involves the cyclization of a substituted 2-aminopyridine with an α-haloketone or equivalent two-carbon synthon.[3][7]
General Synthetic Workflow Diagram
The overall process, from commercially available starting materials to the final biologically active derivatives, is outlined below.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus Area: RNA-Splicing Modulation in Huntington's Disease (HD) Models.
Executive Summary & Mechanistic Rationale
Imidazo[1,2-a]pyridines are privileged scaffolds in neuropharmacology, historically utilized in GABA_A receptor modulation and TSPO imaging. Recently, highly functionalized derivatives—specifically 8-fluoroimidazo[1,2-a]pyridin-6-amine (CAS: 2758002-54-7) and its substituted analogs (e.g., 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine)—have emerged as critical building blocks for developing RNA-splicing modulators [1]. These modulators represent a cutting-edge therapeutic strategy designed to lower mutant huntingtin (mHTT) protein levels in Huntington's disease (HD).
The Causality of the Scaffold Design
The selection of the 8-fluoroimidazo[1,2-a]pyridine core is not arbitrary; it is driven by specific physicochemical requirements in central nervous system (CNS) drug design:
Metabolic Stability: The imidazo[1,2-a]pyridine ring is susceptible to oxidative metabolism. The introduction of a highly electronegative fluorine atom at the 8-position effectively blocks this metabolic "soft spot," increasing the compound's half-life in vivo.
pKa Modulation & CNS Penetration: The electron-withdrawing nature of the fluorine atom lowers the basicity (pKa) of the imidazopyridine nitrogens. This reduces the polar surface area ionization at physiological pH, significantly enhancing blood-brain barrier (BBB) penetrance while simultaneously minimizing P-glycoprotein (Pgp) mediated efflux.
Binding Pocket Intercalation: The rigid, planar structure of the scaffold allows for optimal intercalation within the tight protein-RNA pockets of the spliceosome, while the 6-amine serves as a versatile vector for amide coupling to various left-hand-side (LHS) recognition motifs.
When synthesized into a complete modulator, the compound binds to the HTT pre-mRNA splicing machinery. This binding promotes the inclusion of a pseudoexon (iExon49a) between exons 49 and 50. The inserted pseudoexon contains a premature termination codon (PTC), which triggers nonsense-mediated decay (NMD) of the transcript, thereby preventing the translation of the toxic mHTT protein [1].
Pathway Visualization
Mechanism of mutant Huntingtin (mHTT) reduction via RNA splicing modulation.
Experimental Workflows & Protocols
Protocol 1: Synthesis of HTT-Lowering Modulators via Amide Coupling
Expertise Note: The 6-amine group is a highly versatile nucleophile. However, the electron-withdrawing 8-fluoro group slightly attenuates its nucleophilicity. To overcome this and ensure high yields, the protocol mandates the use of highly efficient uronium-based coupling reagents (HATU) and a strong organic base (DIPEA) to drive the amide bond formation with the LHS carboxylic acid.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert nitrogen (N₂) atmosphere, dissolve the LHS carboxylic acid (e.g., substituted pyrazine-2-carboxylate, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.
Activation: Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 15 minutes to generate the active ester intermediate.
Coupling: Add the 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine building block (1.05 eq) to the activated mixture.
Reaction: Stir the reaction mixture at room temperature for 12–18 hours. Monitor the reaction progression via LC-MS until the starting amine is consumed.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to forcefully partition and remove the DMF. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify the crude residue via preparative HPLC or flash column chromatography (DCM/MeOH gradient) to yield the final RNA-splicing modulator.
Protocol 2: In Vitro Screening - HTRF Assay for mHTT Lowering
Expertise Note: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over traditional Western blotting due to its high-throughput scalability and superior sensitivity for quantifying endogenous mHTT levels without the need for wash steps.
Self-Validation System: The assay's reliability is entirely dependent on calculating the Z'-factor per plate. A Z'-factor > 0.5 using positive (known HTT-lowering reference compound) and negative (DMSO) controls must be achieved to validate the plate's data.
Step-by-Step Methodology:
Cell Plating: Seed HD patient-derived fibroblasts (e.g., GM04281, containing 68/17 CAG repeats) in 384-well plates at a density of 2,000 cells/well in 20 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the synthesized 8-fluoroimidazo[1,2-a]pyridine derivatives in DMSO. Dispense the compounds into the assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.3%. Incubate for 72 hours.
Lysis: Aspirate the media and add 10 µL of supplemented lysis buffer (containing protease and phosphatase inhibitors). Shake the plates at 500 rpm for 30 minutes at room temperature.
Detection: Add 10 µL of the HTRF antibody mix. This mix must contain a donor fluorophore-conjugated antibody targeting the polyQ expansion (e.g., 2B7-Tb cryptate) and an acceptor fluorophore-conjugated antibody targeting the HTT proline-rich region (e.g., MW1-d2).
Incubation & Reading: Incubate the plates overnight at 4°C to allow stable FRET complex formation. Read the time-resolved fluorescence on a compatible microplate reader at 665 nm and 620 nm.
Data Analysis: Calculate the F665/F620 ratio. Normalize the data against vehicle (DMSO) controls to determine the percentage of mHTT lowering. Calculate EC₅₀ values using a 4-parameter logistic non-linear regression model.
Data Presentation: SAR Summary
To illustrate the profound impact of the 8-fluoroimidazo[1,2-a]pyridine scaffold, the following table summarizes representative structure-activity relationship (SAR) data for mHTT lowering and P-glycoprotein (Pgp) efflux ratios, adapted from recent medicinal chemistry optimizations [1].
Right-Hand-Side (RHS) Amine Scaffold
mHTT Lowering (HTRF EC₅₀, µM)
TaqMan HTT-Splicing (IC₅₀, µM)
MDR1 Efflux Ratio (Pgp)
Phenyl (Unsubstituted Benzamide)
> 10.0
> 10.0
N/A
3-Pyridyl
0.10
0.15
4.5
Fluoro-2-Pyridyl
0.28
0.35
5.2
8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine
0.05
0.08
2.9
2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine
0.06
0.09
2.9
Data Interpretation: The substitution of a standard pyridyl or benzamide core with the 8-fluoro-2-methylimidazo[1,2-a]pyridin-6-amine moiety significantly enhances mHTT-lowering potency (EC₅₀ = 0.05 µM). Crucially, the addition of the fluorine atom maintains a highly favorable Pgp efflux ratio (< 3.0), ensuring the compound avoids active transport out of the BBB, making it highly suitable for CNS-targeted drug development.
References
Liu, L., Malagu, K., Haughan, A. F., Khetarpal, V., Stott, A. J., Esmieu, W., ... & Dominguez, C. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry, 66(18), 13205-13246.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the technical support center for advanced heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your chemical...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your chemical research. This guide is dedicated to troubleshooting the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, a key scaffold in modern drug discovery. The structure is designed to follow the logical flow of a synthetic campaign, from starting material issues to final product characterization.
Frequently Asked Questions (FAQs)
Q1: My initial cyclization reaction to form the imidazo[1,2-a]pyridine core is showing low to no conversion. What are the primary causes?
This is a common and often multifaceted issue. The synthesis of the imidazo[1,2-a]pyridine core, typically via a modified Tschitschibabin reaction, involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] For your target molecule, the critical starting material is 2-amino-3-fluoro-5-nitropyridine , which is later reduced to the 6-amine.
The primary bottleneck is often the initial SN2 reaction between the pyridine ring nitrogen and the α-halocarbonyl. The 3-fluoro substituent on the pyridine ring is strongly electron-withdrawing, which significantly decreases the nucleophilicity of the ring nitrogen. This deactivating effect can make the reaction sluggish compared to non-fluorinated analogs.
Troubleshooting Steps:
Reaction Conditions: Standard conditions may be insufficient. The reduced nucleophilicity of the starting material often necessitates more forcing conditions.
Temperature: Gradually increase the reaction temperature in 10-15 °C increments. Monitor for decomposition of starting materials by TLC.
Solvent: While ethanol or isopropanol are common, a higher boiling point solvent like n-butanol or DMF might be required to achieve the necessary temperature. DMF can also help to better solvate the intermediate pyridinium salt.[2]
.
Reagent Purity:
α-Halocarbonyl: These reagents (e.g., bromoacetaldehyde or chloroacetaldehyde) can degrade upon storage. Verify the purity of your α-halocarbonyl. An impure reagent is a frequent cause of reaction failure.
2-Amino-3-fluoro-5-nitropyridine: Ensure your starting aminopyridine is pure and dry. Impurities from its synthesis can interfere with the cyclization.
Base Addition: The classic Tschitschibabin reaction often includes a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HBr or HCl formed during the final dehydration and cyclization step.[1] Ensure it is present in stoichiometric amounts.
Experimental Workflow Overview
Below is a generalized workflow for the synthesis and troubleshooting process.
Caption: General workflow for synthesizing 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Q2: I'm observing multiple spots on my TLC plate, and the yield of the desired nitro-intermediate is low. What are the likely side products?
Side product formation is a clear indicator that reaction conditions may be too harsh or that stoichiometry is off.
TLC Observation (Post-Cyclization)
Potential Identity
Proposed Solution
Spot at baseline (polar)
Unreacted 2-amino-3-fluoro-5-nitropyridine
Increase reaction temperature or time. Verify α-halocarbonyl purity.
Multiple spots close to product Rf
Isomeric byproducts, over-alkylation
Control stoichiometry carefully (use no more than 1.05 eq. of the α-halocarbonyl). Consider a lower reaction temperature for a longer duration.
Streaking of product spot
Product is a basic amine
Add a small amount of triethylamine (~1%) to your chromatography eluent to improve peak shape.
Common Side Reactions:
Over-alkylation: The product, 8-fluoro-6-nitroimidazo[1,2-a]pyridine, still possesses a nucleophilic imidazole nitrogen that can react with a second molecule of the α-halocarbonyl. This is more prevalent if a significant excess of the carbonyl reagent is used.[3]
Polymerization: α-Halocarbonyls, especially bromoacetaldehyde, are prone to polymerization under heated, basic conditions. This consumes the reagent and complicates purification.
Incomplete Cyclization: The intermediate pyridinium salt may be stable and fail to cyclize and dehydrate completely, leading to acyclic impurities.[3]
Troubleshooting Decision Tree
This decision tree can help diagnose issues during the critical cyclization step.
Caption: Decision tree for troubleshooting low yield in the cyclization step.
Q3: The final nitro-group reduction step is not clean. How can I optimize this?
The reduction of the nitro group to an amine is the final step to yield your target molecule. The choice of reducing agent is critical to avoid side reactions, particularly dehalogenation (loss of the fluorine atom).
Recommended Reduction Protocols:
Method
Conditions
Pros
Cons
Catalytic Hydrogenation
H₂ (balloon or Parr shaker), 10% Pd/C, Ethanol or Ethyl Acetate
Generally clean, high yielding.
Potential for de-fluorination, requires specialized equipment.
Tin(II) Chloride (SnCl₂)
SnCl₂·2H₂O, concentrated HCl, heated
Cost-effective, good for aromatic nitro groups.
Work-up can be tedious due to tin salts.
Iron/Acetic Acid
Fe powder, Acetic Acid
Inexpensive, mild conditions.
Can require a large excess of iron, product isolation can be difficult.
Expert Insight:
Start with catalytic hydrogenation under mild conditions (e.g., room temperature, 1 atm H₂). If de-fluorination is observed (confirmable by mass spectrometry), switch to a chemical reductant like SnCl₂. The acidic conditions used with SnCl₂ are generally compatible with the fluoro-substituent on the electron-deficient ring system.
Q4: How do I purify the final 8-Fluoroimidazo[1,2-a]pyridin-6-amine, which is proving difficult to handle?
The final product is a basic, heterocyclic amine, which can present purification challenges.
Column Chromatography: As noted, basic amines can streak on standard silica gel.
Solvent System: Use a gradient of Dichloromethane -> 1-5% Methanol in Dichloromethane.
Additive: Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to suppress tailing and improve separation.[3]
Acid-Base Extraction: This is a highly effective method for purifying basic compounds.[3]
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
Extract with dilute aqueous acid (e.g., 1 M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt.
Wash the aqueous layer with fresh organic solvent to remove any non-basic impurities.
Carefully basify the aqueous layer with NaHCO₃ or dilute NaOH until pH > 9.
Extract the free-based product back into an organic solvent (e.g., ethyl acetate or dichloromethane).
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the purified product.
Recrystallization: If the product is a solid, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can provide highly pure material.
Q5: What are the key NMR signals I should look for to confirm the structure of 8-Fluoroimidazo[1,2-a]pyridin-6-amine?
Structural confirmation is paramount. NMR spectroscopy is your primary tool, and the fluorine atom provides a unique handle.
¹H NMR:
Look for characteristic coupling between the fluorine atom and nearby protons. The proton at the C7 position (H-7) will appear as a doublet with a J-coupling constant (³JHF) of approximately 8-10 Hz.
The proton at the C5 position (H-5) will be a singlet or a very small doublet, as it is meta to both the amine and the fluorine.
The two imidazole protons (H-2 and H-3) will typically appear as singlets or doublets depending on substitution.
¹³C NMR:
The most telling signal is for the carbon bearing the fluorine (C-8). It will appear as a large doublet with a ¹JCF coupling constant in the range of 230-250 Hz.
The adjacent carbons (C-7) will also show coupling to fluorine (²JCF), typically around 15-25 Hz.
Mass Spectrometry: Always obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition and ensure no de-fluorination occurred during the synthesis.
By methodically addressing these potential issues, from the reactivity of your starting materials to the nuances of final product purification and characterization, you can successfully troubleshoot and optimize the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
References
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Huang, H., et al. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters, 15(23), 6218-6221. Available from: [Link]
da Silva, G. V. J., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
Al-Tel, T. H., et al. (2022). Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. The Journal of Organic Chemistry, 87(10), 6649–6661. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 2‐arylimidazo[1,2‐a]pyridine by intramolecular cyclization. Retrieved from [Link]
Semantic Scholar. (n.d.). Synthesis of Pesticide Intermediate 2-Amino-3-nitro-5-fluoropyridine. Retrieved from [Link]
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-1522. Available from: [Link]
Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available from: [Link]
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. Available from: [Link]
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available from: [Link]
ACS Omega. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Available from: [Link]
Kumar, S., et al. (2019). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. Available from: [Link]
Technical Support Center: Optimization & Troubleshooting for 8-Fluoroimidazo[1,2-a]pyridin-6-amine Synthesis
Executive Overview The 8-fluoroimidazo[1,2-a]pyridin-6-amine scaffold is a privileged, electron-deficient bicyclic pharmacophore. It has recently gained significant traction in neurodegenerative drug discovery, specifica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
The 8-fluoroimidazo[1,2-a]pyridin-6-amine scaffold is a privileged, electron-deficient bicyclic pharmacophore. It has recently gained significant traction in neurodegenerative drug discovery, specifically acting as a core structural motif in RNA-splicing modulators and Huntingtin protein-lowering agents for Huntington's disease[1].
Synthesizing this sterically hindered and electronically deactivated system presents unique challenges. Researchers frequently encounter issues with regioselective cyclization, reagent polymerization, and the unintended cleavage of the labile C-F bond during late-stage transformations. This technical guide provides a mechanistic deep-dive, validated protocols, and optimization data to ensure high-yielding, reproducible workflows.
Mechanistic Pathway & Workflow Visualization
The synthesis of this scaffold typically proceeds via one of two strategic routes: Route A (Nitro cyclization followed by chemoselective reduction) or Route B (Bromo cyclization followed by Buchwald-Hartwig amination). Route A is generally preferred due to the avoidance of expensive palladium catalysts and complex ligand design.
Synthetic routes to 8-Fluoroimidazo[1,2-a]pyridin-6-amine via nitro-reduction or amination.
Troubleshooting & FAQs
Q1: During the cyclization with chloroacetaldehyde, my reaction stalls at 50% conversion, and the mixture turns into a black tar. What is the mechanistic cause?A1: This is a classic symptom of chloroacetaldehyde polymerization and acid-induced degradation. The Tschitschibabin-type cyclization generates one equivalent of HCl. If this acid is not neutralized, it protonates the highly nucleophilic pyridine nitrogen of your starting material, rendering it inactive and stalling the reaction. Furthermore, excess unreacted chloroacetaldehyde rapidly polymerizes under acidic conditions at elevated temperatures [2].
Corrective Action: Implement a mild inorganic base like
NaHCO3
to scavenge HCl as it forms, and use a mixed solvent system (EtOH/Water) to maintain the solubility of both the organic starting material and the aqueous reagent.
Q2: I am using Route A (Nitro reduction). When I use Pd/C and
H2
to reduce the 6-nitro intermediate, I observe a significant M-19 byproduct in the LC-MS. Why?A2: The M-19 peak corresponds to hydrodefluorination. The imidazo[1,2-a]pyridine core is highly electron-rich. The fluorine atom at the 8-position is adjacent to the bridgehead nitrogen, making the C-F bond highly susceptible to oxidative addition by Palladium, followed by reductive elimination of HF.
Corrective Action: Switch from catalytic hydrogenation to a single-electron transfer (SET) reduction using Iron powder and
NH4Cl
. This method is strictly chemoselective for the nitro group and perfectly preserves the aromatic C-F bond.
Q3: For Route B (Buchwald-Hartwig amination of the 6-bromo intermediate), my palladium catalyst seems to deactivate immediately. How can I prevent this?A3: The imidazo[1,2-a]pyridine core contains a highly coordinating bridgehead nitrogen (N4) and an imine-like nitrogen (N1). These nitrogens readily chelate the Palladium center, forming stable, inactive off-cycle complexes.
Corrective Action: Utilize a bulky, electron-rich biaryl phosphine ligand such as tBuBrettPhos. The extreme steric bulk prevents the formation of inactive bis-ligated Pd complexes and sterically shields the metal center from chelation by the substrate's heterocyclic nitrogens.
Quantitative Optimization Data
Table 1: Optimization of Cyclization Conditions (Route A)
Fast, but requires specialized pressure equipment.
Table 2: Optimization of Nitro Reduction Conditions (Route A)
Reaction: 8-Fluoro-6-nitroimidazo[1,2-a]pyridine to Target Amine
Reagent System
Solvent
Temp (°C)
Time (h)
Defluorination (%)
Isolated Yield (%)
Causality / Observation
Pd/C (10%), H₂ (1 atm)
MeOH
25
4
>40
45
Oxidative addition of Pd into labile C-F bond.
Raney-Ni, H₂ (1 atm)
EtOH
25
6
15
70
Reduced C-F insertion, but still problematic.
SnCl₂·2H₂O
EtOAc
60
12
<1
65
Messy workup; persistent tin emulsions form.
Fe powder, NH₄Cl
EtOH/H₂O
80
2
0
92
SET mechanism preserves C-F; clean filtration.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-6-nitroimidazo[1,2-a]pyridine (Cyclization)
Objective: Construct the bicyclic core while suppressing reagent polymerization [2].
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-fluoro-5-nitropyridin-2-amine (10.0 g, 63.6 mmol) in 90 mL of Ethanol.
Reagent Addition: Add 30 mL of distilled water, followed by
NaHCO3
(8.0 g, 95.4 mmol). Stir for 5 minutes at room temperature. Dropwise, add a 50% aqueous solution of chloroacetaldehyde (12.1 mL, 95.4 mmol) over 15 minutes.
Reaction: Heat the mixture to 80 °C.
Visual Validation: The initial bright yellow suspension will gradually transition into a deep amber, homogeneous solution within 2 hours.
Monitoring: Check progress via LC-MS at 4 hours.
Analytical Validation: Starting material (
m/z
158
[M+H]+
) should be
≤
2%. The product peak will dominate at
m/z
182
[M+H]+
.
Workup: Cool to room temperature. Concentrate the ethanol under reduced pressure. Dilute the aqueous residue with saturated
NaHCO3
(50 mL).
Process Validation: Ensure effervescence (
CO2
evolution) has completely ceased, confirming total neutralization.
Isolation: Extract with Ethyl Acetate (
3×100
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate. Recrystallize from minimal hot ethanol to afford the product as a tan solid.
Protocol 2: Chemoselective Reduction to 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Objective: Reduce the nitro group to an amine without inducing hydrodefluorination.
Setup: Dissolve 8-fluoro-6-nitroimidazo[1,2-a]pyridine (8.0 g, 44.1 mmol) in a mixture of Ethanol (80 mL) and Water (20 mL).
Reagent Addition: Add solid
NH4Cl
(11.8 g, 220 mmol) and fine Iron powder (12.3 g, 220 mmol, ~325 mesh).
Reaction: Heat the vigorously stirring suspension to 80 °C for 2 hours.
Visual Validation: The reaction will appear as a dark, opaque grey/brown suspension due to the iron and iron oxides.
Monitoring: Analyze an aliquot via LC-MS.
Analytical Validation: The nitro intermediate (
m/z
182) must be completely absent. A new, highly polar peak at
m/z
152
[M+H]+
will appear.
Workup: While still hot (to prevent product precipitation), filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethanol (
2×50
mL).
Visual Validation: The resulting filtrate should be a clear, pale yellow solution.
Isolation: Concentrate the filtrate under reduced pressure at
<40 °C
(the amine is sensitive to thermal oxidation). Partition the residue between saturated aqueous
NaHCO3
(100 mL) and Dichloromethane (150 mL). Extract, dry the organics over
Na2SO4
, and evaporate to yield the pure 8-fluoroimidazo[1,2-a]pyridin-6-amine. Store immediately under an argon atmosphere at 4 °C.
References
Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Troubleshooting
Technical Support Center: Purification of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the technical support guide for the purification of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related polar heterocyclic amines. Our goal is to provide practical, in-depth solutions to common and complex purification challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Q1: What is the recommended first-pass purification method for this compound?
A1: For most crude reaction mixtures containing 8-Fluoroimidazo[1,2-a]pyridin-6-amine, automated flash column chromatography on standard silica gel is the recommended initial approach. However, due to the basicity of the amine functional groups, it is critical to use a mobile phase modified with a basic additive to prevent peak tailing. A common starting point is a gradient of ethyl acetate in hexanes or dichloromethane in methanol, with 0.5-2% triethylamine (TEA) added to the eluent mixture.[1][2]
Q2: How does the structure of 8-Fluoroimidazo[1,2-a]pyridin-6-amine influence its purification?
A2: The purification behavior of this molecule is dominated by two key features:
Basicity: The imidazopyridine core is basic (pKa of the parent scaffold is ~6.8), and this is further enhanced by the 6-amino group.[3][4] This basicity leads to strong interactions with the acidic silanol groups on the surface of standard silica gel, which is the primary cause of peak tailing.[5][6]
Polarity: The combination of the aromatic amine and the nitrogen-rich heterocyclic system makes this a polar molecule. This polarity dictates that relatively polar solvent systems are required for elution from normal-phase media and suggests that alternative techniques like HILIC may be highly effective.[7]
Q3: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?
A3: The imidazo[1,2-a]pyridine scaffold is highly conjugated and aromatic, making it strongly UV-active. Visualization of TLC plates under short-wave UV light (254 nm) is the most effective and non-destructive method; spots will appear as dark quenching areas against the fluorescent green background of the plate.[8][9][10] It is crucial to co-spot your crude material with your starting materials to assess conversion and identify the target spot. For developing the TLC, use the same solvent system you plan to use for the column, including the basic additive (e.g., TEA), to get an accurate prediction of the retention factor (Rf).
Q4: What are the best practices for preparing a crude sample for silica gel chromatography?
A4: Proper sample loading is key to a good separation. For 8-Fluoroimidazo[1,2-a]pyridin-6-amine, which is a polar and potentially basic solid, two methods are recommended:
Liquid Loading: Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or methanol) or the column eluent. Be aware that using a solvent much stronger than the initial mobile phase can degrade the separation.
Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel or an inert sorbent like Celite®. First, dissolve the compound in a suitable solvent (e.g., methanol, dichloromethane), add the sorbent, and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This powder can then be loaded evenly onto the top of the column. This technique often results in sharper bands and better resolution, especially for compounds that are not highly soluble in the initial mobile phase.
Purification Strategy Decision Tree
This decision tree provides a logical workflow for selecting the appropriate purification technique based on initial observations from a TLC analysis of the crude reaction mixture.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This section provides solutions to specific problems encountered during the purification of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Problem: My compound shows severe peak tailing or streaking on a silica gel column, even with standard eluents.
Underlying Cause: This is the classic sign of a strong interaction between a basic analyte and the acidic silanol (Si-OH) groups on the surface of silica gel.[2] The amine groups on your molecule are protonated by the silica surface, leading to a strong ionic interaction that slows elution and causes the characteristic tailing.
Solution 1: Add a Basic Modifier to the Eluent. This is the most common and effective solution. A competing base in the mobile phase will saturate the acidic sites on the silica, minimizing their interaction with your product.[1]
Triethylamine (TEA): Add 0.5-2% (v/v) to your mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). TEA is volatile and can be easily removed during solvent evaporation.[11]
Ammonium Hydroxide: For more polar systems, adding 1-2% of concentrated ammonium hydroxide to the methanol portion of your eluent can be very effective. This creates a basified environment that is excellent for highly basic amines.[7]
Solution 2: Use an Alternative Stationary Phase. If modifying the mobile phase is insufficient, changing the stationary phase to one with a less acidic surface is the next logical step.
Amino-functionalized Silica (NH2-Silica): This is an excellent choice as the surface is modified with aminopropyl groups, creating a basic environment that repels basic compounds and eliminates tailing.[5][6]
Activated Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Ensure you are using neutral or, preferably, basic alumina.
Problem: My product co-elutes with a key impurity.
Underlying Cause: The chosen solvent system does not provide enough selectivity to differentiate between your product and the impurity.
Solution 1: Optimize the Mobile Phase. Systematically vary the solvent composition. If you are using a two-solvent system (e.g., Hexane/EtOAc), try introducing a third solvent with different properties (e.g., a small amount of methanol or acetonitrile) to alter the selectivity.
Solution 2: Change the Stationary Phase. Different stationary phases offer different separation mechanisms. If you are struggling on silica, switching to alumina or a chemically modified silica (like cyano or diol) can change the elution order and improve resolution.
Solution 3: Consider an Orthogonal Technique. If normal-phase chromatography fails to provide a baseline separation, an orthogonal method like reverse-phase or HILIC will have a completely different separation mechanism and will almost certainly resolve the impurity.
Problem: My compound is not retained on a C18 reverse-phase column (elutes in the void volume).
Underlying Cause: The compound is too polar (hydrophilic) to interact effectively with the non-polar C18 stationary phase. Water, the "strong" solvent in reverse-phase, elutes it immediately.
Solution 1: Use a Highly Aqueous Mobile Phase. Some modern C18 columns are "aqueous stable" and can be run with 95-100% aqueous buffer. This can sometimes provide enough retention for moderately polar compounds.[12][13]
Solution 2: Use a Polar-Embedded or Polar-Endcapped Column. These columns have polar groups embedded within the alkyl chains or at the surface, which helps to retain polar analytes and prevents phase collapse in highly aqueous mobile phases.[13]
Solution 3: Switch to HILIC. This is the ideal solution for this problem. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for the retention of highly polar compounds. It uses a polar stationary phase with a primarily organic mobile phase, creating a water-rich layer on the surface that partitions polar analytes.[14][15][16]
Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine-Modified Eluent
This protocol describes a standard purification for a ~500 mg scale reaction.
TLC Analysis:
Develop a TLC method to achieve an Rf of ~0.2-0.3 for the product. Start with 50% Ethyl Acetate in Hexane + 1% TEA. Adjust polarity as needed.
Sample Preparation (Dry Loading):
Dissolve the crude material (~500 mg) in a minimal amount of methanol (~5-10 mL).
Add ~2-3 g of silica gel to the solution.
Concentrate the slurry on a rotary evaporator until a completely dry, free-flowing powder is obtained.
Column Packing:
Select an appropriately sized silica gel cartridge (e.g., 24 g for a 500 mg sample).
Equilibrate the column with your starting eluent (e.g., 20% EtOAc in Hexane + 1% TEA) for at least 5 column volumes (CV).
Loading and Elution:
Carefully add the dry-loaded sample to the top of the equilibrated column.
Begin the run with the initial eluent. Run a gradient from the starting polarity up to a polarity that fully elutes the compound (e.g., 20% to 80% EtOAc in Hexane, with 1% TEA maintained throughout).
Fraction Collection and Analysis:
Collect fractions and analyze them by TLC.
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Workflow for Mitigating Peak Tailing
Caption: Step-by-step workflow to address peak tailing.
Quantitative Data Summary
Parameter
Recommended Stationary Phase
Recommended Mobile Phase System
Key Considerations
Normal-Phase
Silica Gel (60 Å, 40-63 µm)
Hexanes/EtOAc or DCM/MeOH + 0.5-2% TEA
Most common starting point. TEA is essential to prevent tailing.[1]
Normal-Phase (Alt.)
Amino-Propyl Silica or Alumina
Hexanes/EtOAc or DCM/MeOH
Use when TEA is insufficient or incompatible. Offers a less acidic surface.[5][6]
Reverse-Phase
Polar-Endcapped C18
Acetonitrile / Water with 0.1% Formic Acid or Ammonium Formate Buffer
Only for moderately polar analogs or when normal-phase fails. May require method development to achieve retention.
HILIC
Silica, Diol, or Zwitterionic
Acetonitrile / Ammonium Formate Buffer (e.g., 10 mM, pH 3-5)
The premier technique for highly polar basic compounds. Start with high % ACN (e.g., 95%) and gradient to higher aqueous content.[16]
References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522.
BenchChem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem.
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518-22. [Link]
Di Micco, S., et al. (2025, August 1). Distinct 2-phenyl-imidazo[1, 2α] pyridine derivatives drive ER degradation and selectively impair proliferation of ER+ breast cancer cells via the aryl hydrocarbon receptor. bioRxiv.
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies. [Link]
Martínez, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
Silver, J. (2013, November 1). Answer to "Tailing in TLC - can anyone help?". ResearchGate. [Link]
Sorbent Technologies, Inc. (2022, November 9). Amino Silica Gel. [Link]
Bhunia, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5556–5565.
Various Authors. (2023, January 7). Purification of strong polar and basic compounds. Reddit. [Link]
Majors, R. E. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America, 19(6), 586-597.
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem Compound Database. [Link]
Liang, X., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3335-3342. [Link]
LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
de Oliveira, C. S., et al. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Technical Support Center: Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the technical support resource for the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting, optimiz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently encountered challenges in this specific synthetic sequence. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and common synthetic route to 8-Fluoroimidazo[1,2-a]pyridin-6-amine?
A1: The most prevalent and modular strategy involves a two-stage process. First, the imidazo[1,2-a]pyridine core is constructed via a cyclocondensation reaction. This is followed by a palladium-catalyzed cross-coupling reaction to install the C6-amine. This approach allows for late-stage functionalization, which is highly advantageous in medicinal chemistry.
The general pathway is as follows:
Cyclocondensation: Reaction of a 2-amino-3-fluoro-5-halopyridine (typically the 5-bromo derivative) with an α-halocarbonyl compound, such as bromoacetaldehyde or its more stable acetal equivalent, to form the 6-halo-8-fluoroimidazo[1,2-a]pyridine intermediate. This is a variation of the classic Tschitschibabin reaction.[1]
Amination: A Buchwald-Hartwig amination is then employed to couple the 6-halo intermediate with an ammonia surrogate or a protected amine, followed by deprotection, to yield the final product.[2][3]
Q2: Why is my initial cyclocondensation reaction (Tschitschibabin reaction) giving a low yield or a complex mixture?
A2: This is a common bottleneck. Several factors can contribute to poor outcomes:
Reagent Instability: Bromoacetaldehyde is unstable and prone to polymerization. It is highly recommended to use a more stable precursor like bromoacetaldehyde diethyl acetal, which generates the reactive aldehyde in situ under acidic workup conditions.
Starting Material Purity: The starting 2-amino-3-fluoro-5-bromopyridine must be of high purity. Isomeric impurities can lead to the formation of undesired regioisomers of the imidazopyridine core.
Reaction Conditions: Overheating can lead to decomposition and tar formation. A moderate temperature (e.g., refluxing ethanol) is typically sufficient.
Q3: How do I choose the right catalyst system for the Buchwald-Hartwig amination step?
A3: The success of the C-N cross-coupling is critically dependent on the combination of palladium source, phosphine ligand, and base. There is no single universal system, and screening is often necessary. However, for coupling with aryl halides, bulky, electron-rich phosphine ligands are generally required.[3] For a 6-bromoimidazo[1,2-a]pyridine substrate, good starting points include ligands like XPhos or RuPhos, paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or a milder carbonate base like cesium carbonate (Cs₂CO₃) for substrates with base-sensitive functional groups.[3][4]
Q4: How can I effectively monitor the progress of these reactions?
A4: Thin-Layer Chromatography (TLC) is the most straightforward method for routine monitoring. A typical eluent system would be a mixture of hexane and ethyl acetate. For more precise analysis, especially for the Buchwald-Hartwig step, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It allows you to track the consumption of the starting halide, the formation of the desired amine, and the appearance of common side-products like the hydrodehalogenated compound.
Visualized Synthetic Strategy
The following diagram outlines the recommended two-stage synthetic approach.
Caption: Recommended two-stage synthesis of the target compound.
This section addresses one of the most complex steps in the synthesis. If you are experiencing low yields or reaction failure during the introduction of the 6-amino group, follow this diagnostic workflow.
Problem: Low (<50%) or no conversion of 6-Bromo-8-fluoroimidazo[1,2-a]pyridine to the desired amine.
This is often a catalyst cycle issue. The palladium catalyst must be in the active Pd(0) state to initiate the cycle, and the chosen ligand must facilitate both oxidative addition and reductive elimination.[5]
Technical Support Center: 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 8-Fluoroimidazo[1,2-a]...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this comprehensive guide to address the specific handling, storage, and troubleshooting requirements for 8-Fluoroimidazo[1,2-a]pyridin-6-amine .
Working with functionalized imidazopyridines requires a deep understanding of their structural vulnerabilities. This compound features an electron-rich primary amine and an extended π-conjugated heterocyclic core, making it highly susceptible to oxidative and photolytic degradation[1][2]. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your assays.
Core Chemical Profile & Stability Matrix
To establish a baseline for your experimental design, review the quantitative physicochemical and storage parameters below.
Critical for precise molarity calculations in downstream coupling assays.
Storage Temperature
2–8°C
Low thermal energy minimizes the kinetic rate of auto-oxidation and hydrolysis.
Atmosphere
Inert (Argon/N₂)
Displaces atmospheric O₂ to prevent amine oxidation into azo dimers or imines[1].
Light Sensitivity
High (Amber Vials)
Prevents UV/Vis-induced photo-oxidation and C-N bond cleavage[4][5].
Expert FAQs: Causality in Handling & Storage
Q: Why is an inert atmosphere (Argon/Nitrogen) strictly required for storage?A: The compound contains a primary amine at the 6-position of the imidazopyridine core. Primary amines are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen[1]. This oxidation pathway generates reactive intermediates that rapidly condense into chromophoric azo dimers or imines. While the 8-fluoro substituent provides slight inductive electron withdrawal, it is insufficient to fully passivate the amine. Storing under Argon (which is heavier than air and blankets the solid) completely arrests this oxidative pathway.
Q: How does light exposure compromise the compound?A: The imidazopyridine scaffold possesses extended π-conjugation, making it an efficient absorber of UV and visible light[2]. Photo-irradiation excites the molecule and, in the presence of trace oxygen, generates reactive oxygen species (ROS). This leads to photo-oxidation, which can trigger irreversible C(sp²)–N bond cleavage within the heterocyclic core[4][5]. Always store the compound in amber glass vials or wrap clear vials in aluminum foil.
Q: Can I prepare stock solutions in DMSO for long-term storage?A:No. This is a common point of failure. While DMSO is an excellent solvent, it is hygroscopic and can act as a mild oxidant over time, particularly toward primary amines. Prolonged storage in solution accelerates degradation kinetics exponentially compared to the solid state. If a solution must be prepared, use anhydrous, degassed solvents, aliquot into single-use volumes, and freeze immediately at -80°C.
Troubleshooting Degradation Issues
If your compound exhibits signs of degradation, use this matrix to identify the root cause and implement corrective actions.
Observed Issue
Potential Cause
Mechanistic Explanation
Recommended Action
Solid turns yellow or dark brown
Auto-oxidation / Photo-oxidation
Exposure to ambient light or air has oxidized the primary amine into colored azo/imine byproducts[1].
Discard the compromised batch. Ensure future aliquots are sealed under Argon in amber vials.
Loss of yield in downstream coupling
Moisture ingress
Water absorption leads to partial protonation or hydrolytic degradation, reducing the nucleophilicity of the 6-amine.
Store with active desiccants. Verify purity via LC-MS (look for M+16 oxidation peaks) before use.
Multiple peaks in LC-MS analysis
Solvent-induced degradation
Prolonged storage in protic solvents or DMSO at room temperature has caused adduct formation or ring cleavage[4].
Prepare fresh solutions immediately prior to use. Do not store in solution for >24 hours.
Validated Experimental Protocols
Protocol A: Inert Aliquoting and Storage Workflow
To prevent repeated freeze-thaw cycles and atmospheric exposure, follow this self-validating protocol upon receiving the compound.
Equilibration: Before opening, allow the sealed vendor vial to equilibrate to room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Purging: Transfer the vial, pre-dried amber glass vials, and a micro-spatula into a glove box or desiccator chamber purged with high-purity Argon (99.999%).
Aliquoting: Weigh the compound into single-experiment aliquots (e.g., 5 mg or 10 mg per vial) to eliminate the need to reopen the master vial.
Sealing: Cap the vials tightly with PTFE-lined septa. Wrap the junction between the cap and the vial with Parafilm to create a secondary moisture barrier.
Storage: Transfer the sealed aliquots to a monitored 2–8°C refrigerator.
If you suspect batch degradation, perform this assay to validate structural integrity.
Stock Preparation: Prepare a 1 mg/mL stock solution of 8-Fluoroimidazo[1,2-a]pyridin-6-amine in anhydrous, HPLC-grade acetonitrile.
Oxidative Stress: Mix 500 µL of the stock solution with 500 µL of 3% H₂O₂. Incubate at 25°C in the dark for 4 hours[1].
Photolytic Stress: Expose 1 mL of the stock solution in a clear glass vial to broad-spectrum UV/Vis light (following ICH Q1B guidelines) for 24 hours[5].
Analysis: Quench the reactions and analyze via LC-MS. Compare the chromatograms against a freshly prepared control. Look for the disappearance of the parent mass (m/z 152.14 [M+H]⁺) and the appearance of oxidation peaks (e.g., m/z 168.14 for N-oxidation).
Mechanistic & Workflow Visualizations
Optimal handling and storage workflow for 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Primary degradation pathways under environmental stress.
Overcoming solubility issues with 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of fused bicyclic heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of fused bicyclic heterocycles. 8-Fluoroimidazo[1,2-a]pyridin-6-amine (CAS: 2758002-54-7) is a highly valuable building block in drug discovery, particularly in the synthesis of RNA-splicing modulators and anti-tuberculosis agents[1],[2]. However, its rigid, planar structure often leads to significant solubility bottlenecks that can derail both in vitro screening and in vivo pharmacokinetic (PK) profiling.
This guide provides field-proven, self-validating methodologies to overcome these challenges, explaining not just what to do, but the mechanistic causality behind why it works.
Solubilization Decision Matrix
Decision matrix for overcoming imidazopyridine solubility issues in vitro and in vivo.
Q1: Why does 8-Fluoroimidazo[1,2-a]pyridin-6-amine exhibit such poor aqueous solubility?A1: The insolubility is a direct consequence of its structural biology. The imidazo[1,2-a]pyridine core is a planar, fused bicyclic 5,6-heterocycle[2]. This planarity promotes strong intermolecular
π−π
stacking in the solid state, which drastically increases the crystal lattice energy. Consequently, it is thermodynamically unfavorable for water molecules to disrupt this lattice[3]. Furthermore, while the 8-fluoro substituent provides metabolic stability, it increases the overall lipophilicity and withdraws electron density from the aromatic system, further reducing aqueous hydration[1].
Q2: How can I overcome the kinetic solubility limit for high-throughput in vitro screening?A2: For in vitro assays (e.g., HTRF or enzymatic assays), kinetic solubility is paramount. The standard practice is to prepare a highly concentrated stock in 100% DMSO[1]. However, upon dilution into aqueous assay buffers, the compound often crashes out, forming micro-precipitates that scatter light and cause false positives. To prevent this, we recommend a step-down dilution method using a co-solvent system. Introducing 0.1% to 0.5% Tween-20 or Pluronic F-68 into the aqueous buffer before adding the DMSO stock reduces the surface tension and stabilizes the compound in a micellar suspension.
Q3: We are moving to in vivo pharmacokinetic (PK) studies. How do we improve the thermodynamic solubility for oral dosing?A3: Thermodynamic solubility requires altering the physical chemistry of the molecule. The 6-amine group and the imidazopyridine nitrogen provide basic handles for salt formation. The estimated pKa of the imidazopyridine core is approximately 6.0[4]. By stoichiometrically reacting the free base with an acid possessing a pKa < 6.0 (such as hydrochloric acid or methanesulfonic acid), you form a stable conjugate acid salt. This protonation disrupts the planar
π−π
stacking and introduces ion-dipole interactions with water, drastically improving aqueous solubility.
Q4: Even as a salt, our formulation crashes out in the simulated GI tract model. What formulation strategy should we use?A4: If the salt form precipitates in simulated gastric or intestinal fluids due to the common ion effect or pH shifts, you must utilize a complexation strategy. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) is highly effective for imidazo[1,2-a]pyridines. The hydrophobic cavity of the cyclodextrin encapsulates the fluorinated aromatic core, while the hydrophilic exterior maintains aqueous solubility.
Mechanistic logic of physical and chemical solubilization strategies.
Quantitative Data Summary
The following table summarizes the expected solubility profiles based on the physical state and vehicle used for 8-Fluoroimidazo[1,2-a]pyridin-6-amine:
Formulation State
Vehicle
Kinetic Solubility (
μ
M)
Thermodynamic Solubility (mg/mL)
Physical Observation
Free Base
PBS (pH 7.4)
< 10
< 0.01
Rapid precipitation / Turbidity
Free Base
1% DMSO / 0.1% Tween-20
~ 160 - 200
N/A
Stable micellar suspension
HCl Salt
Deionized Water
> 1000
> 5.0
Clear, stable solution
Free Base
20% HP-
β
-CD in Water
> 1000
~ 2.5
Clear host-guest complex
Experimental Protocols
Protocol 1: Hydrochloride Salt Formation (Thermodynamic Solubilization)
Causality: Converting the free base to an HCl salt lowers the crystal lattice energy and introduces ion-dipole bonding with aqueous media[4].
Dissolution: Suspend 1.0 equivalent of 8-Fluoroimidazo[1,2-a]pyridin-6-amine free base in anhydrous ethanol (10 mL per gram of compound) under a nitrogen atmosphere.
Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise while stirring continuously.
Crystallization: Allow the mixture to slowly warm to room temperature and stir for 2 hours. A precipitate will form because the resulting salt is insoluble in the ether/ethanol mixture.
Isolation: Filter the precipitate under vacuum, wash with cold diethyl ether, and dry under high vacuum for 24 hours to yield the hydrochloride salt.
Self-Validation Check: Dissolve 1 mg of the resulting powder in 1 mL of deionized water. A completely clear solution with a pH of ~4.5–5.0 confirms successful salt formation and the absence of unreacted free base.
Protocol 2: Kinetic Solubility Stock Preparation for In Vitro Assays
Causality: Pre-dispersing the compound in a surfactant-modified buffer prevents the hydrophobic collapse of the fluorinated core when transitioning from 100% DMSO to an aqueous environment[1].
Solvation: Weigh the required mass of the free base into a low-binding Eppendorf tube. Add 100% molecular biology grade DMSO to achieve a 10 mM concentration. Vortex and sonicate in a water bath at 37 °C for 5 minutes until completely dissolved.
Buffer Preparation: Prepare the aqueous assay buffer (e.g., PBS or Tris-HCl) and supplement it with 0.1% Tween-20. Mix thoroughly.
Step-Down Dilution: While vortexing the assay buffer, slowly pipette the 10 mM DMSO stock directly into the vortex vortex to achieve the final assay concentration (ensure final DMSO concentration is
≤
1%).
Self-Validation Check: Measure the absorbance of the final assay buffer at 600 nm. An
OD600<0.05
indicates a stable micellar suspension, whereas higher values indicate light scattering from micro-precipitates.
References
Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease
Source: ACS Publications (Journal of Medicinal Chemistry)
URL:[Link]
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore
Source: MDPI (Pharmaceuticals) / PubMed Central
URL:[Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents
Source: RSC Publishing (MedChemComm)
URL:[Link]
Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors
Source: NIH / PubMed Central
URL:[Link]
Technical Support Center: Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the dedicated technical support center for the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated technical support center for the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, with a focus on minimizing by-product formation and maximizing yield and purity. This guide is built upon established principles of heterocyclic chemistry and field-proven insights to ensure scientific integrity and practical utility.
I. Overview of the Synthetic Strategy
The most common and strategically sound approach to the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine involves a multi-step pathway. This typically begins with a suitably substituted pyridine ring, followed by the construction of the fused imidazole ring, and finally, the introduction or unmasking of the 6-amino group. A likely and efficient route is a two-step process starting from 2,5-diamino-3-fluoropyridine, which is then cyclized with an appropriate C2 synthon.
A plausible and efficient synthetic route involves the initial synthesis of 8-fluoro-6-nitroimidazo[1,2-a]pyridine followed by the reduction of the nitro group to an amine. This approach allows for the robust construction of the imidazopyridine core prior to the introduction of the sensitive amino group.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, providing explanations for the underlying causes and actionable solutions.
Question 1: Low yield during the cyclization of 2-amino-3-fluoro-5-nitropyridine with an α-haloketone.
Probable Causes:
Reduced Nucleophilicity of the Pyridine Nitrogen: The presence of two electron-withdrawing groups (fluoro and nitro) on the pyridine ring significantly deactivates the ring, reducing the nucleophilicity of the endocyclic nitrogen required for the initial cyclization step.
Side Reactions of the α-haloketone: α-Haloketones are reactive species and can undergo self-condensation or other side reactions under basic or elevated temperature conditions.[1]
Incorrect Reaction Conditions: Inappropriate solvent, temperature, or base can lead to decomposition of starting materials or favor by-product formation.
Solutions:
Optimization of Reaction Conditions: A systematic optimization of the reaction conditions is crucial. This includes screening of solvents with varying polarities (e.g., ethanol, isopropanol, DMF, dioxane), bases of different strengths (e.g., NaHCO₃, K₂CO₃, Et₃N), and a careful temperature profile.
Use of a More Reactive C2 Synthon: Instead of a simple α-haloketone, consider using a more reactive electrophile like bromoacetaldehyde or its acetal, which can facilitate the reaction under milder conditions.[2]
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction and improve yields by providing rapid and uniform heating, which can minimize the time for side reactions to occur.
Question 2: Formation of regioisomeric by-products during the cyclization step.
Probable Cause:
While the cyclization of 2-aminopyridines with α-haloketones is generally regioselective to form imidazo[1,2-a]pyridines, the presence of strong electron-withdrawing groups can influence the electron density of the pyridine ring and potentially lead to the formation of other isomers, although this is less common. A more significant issue can arise if an unsymmetrical α-haloketone is used, which could lead to two different products.
Solutions:
Use of a Symmetrical C2 Synthon: To avoid ambiguity, use a symmetrical C2 synthon like bromoacetaldehyde or chloroacetaldehyde.
Careful Analysis of the Reaction Mixture: Employ high-resolution analytical techniques like 2D-NMR (NOESY, HMBC) to unequivocally determine the structure of the major product and identify any minor regioisomers.
Purification: If minor regioisomers are formed, they can often be separated by column chromatography on silica gel.
Question 3: Incomplete reduction of the nitro group to the amine.
Probable Causes:
Catalyst Poisoning: The presence of sulfur-containing impurities in the starting materials or solvents can poison the catalyst (e.g., Pd/C).
Insufficient Catalyst Loading or Hydrogen Pressure: The reduction of a nitro group on an electron-deficient heterocyclic ring can be challenging and may require more forcing conditions.
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. In some cases, these intermediates can be stable and accumulate in the reaction mixture.
Solutions:
Choice of Reducing Agent: While catalytic hydrogenation (e.g., H₂, Pd/C) is a common method, other reducing agents can be more effective. These include:
Tin(II) chloride (SnCl₂): A classical and often very effective method for the reduction of nitroarenes.
Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): A cost-effective and efficient method.
Sodium dithionite (Na₂S₂O₄): A mild reducing agent that can be used in aqueous or biphasic systems.
Optimization of Hydrogenation Conditions: If using catalytic hydrogenation, ensure the use of high-purity starting materials and solvents. Optimize the catalyst loading, hydrogen pressure, and reaction time.
Monitoring the Reaction: Carefully monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material and any intermediates.
Question 4: Difficulty in purifying the final 8-Fluoroimidazo[1,2-a]pyridin-6-amine product.
Probable Causes:
Presence of Polar By-products: The final product is a polar amine, and by-products with similar polarity can make chromatographic separation challenging.
Tailing on Silica Gel: The basic nature of the amino group can lead to tailing on silica gel chromatography.
Oxidation of the Amine: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
Solutions:
Acid-Base Extraction: Utilize the basicity of the target compound. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The desired amine will move to the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the pure product can be back-extracted into an organic solvent.
Modified Column Chromatography: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, use a different stationary phase like alumina.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.
Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
III. Frequently Asked Questions (FAQs)
Q1: What is the most critical starting material for this synthesis?
The purity of the starting 2-amino-3-fluoro-5-nitropyridine is paramount. Any impurities in this starting material can carry through the synthesis and complicate the purification of the final product.
Q2: Are there any specific safety precautions to consider?
α-Haloketones: These are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Catalytic Hydrogenation: This should be performed with appropriate safety measures for handling hydrogen gas, including the use of a properly grounded apparatus and ensuring there are no ignition sources.
Strong Acids and Bases: Standard precautions for handling corrosive materials should be followed.
Q3: Can I use a different halogen at the 8-position?
While this guide focuses on the 8-fluoro derivative, the general principles can be applied to the synthesis of other 8-halo-imidazo[1,2-a]pyridin-6-amines. However, the reactivity of the starting materials and the reaction conditions may need to be adjusted based on the specific halogen.
Q4: How can I confirm the structure of my final product?
A combination of analytical techniques should be used for full characterization:
¹H and ¹³C NMR: To confirm the overall structure and connectivity of the atoms.
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group.
IV. Experimental Protocols and Data
Table 1: Comparison of Nitro Group Reduction Methods
Reducing Agent
Solvent
Temperature (°C)
Typical Yield (%)
Notes
H₂, Pd/C (10%)
Methanol/Ethanol
25-50
85-95
Requires careful monitoring and inert atmosphere.
SnCl₂·2H₂O
Ethanol
78 (reflux)
80-90
Stoichiometric reagent, workup involves removal of tin salts.
Fe/NH₄Cl
Ethanol/Water
78 (reflux)
80-90
Heterogeneous reaction, easy workup.
Na₂S₂O₄
Dichloromethane/Water
25
70-85
Mild conditions, suitable for sensitive substrates.
Protocol 1: Synthesis of 8-Fluoro-6-nitroimidazo[1,2-a]pyridine
To a solution of 2-amino-3-fluoro-5-nitropyridine (1.0 eq) in ethanol is added bromoacetaldehyde diethyl acetal (1.2 eq) and sodium bicarbonate (2.0 eq). The mixture is heated to reflux and stirred for 12-24 hours, monitoring the reaction progress by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Reduction of 8-Fluoro-6-nitroimidazo[1,2-a]pyridine to 8-Fluoroimidazo[1,2-a]pyridin-6-amine (using SnCl₂)
To a solution of 8-fluoro-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in ethanol is added tin(II) chloride dihydrate (5.0 eq). The mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is poured into ice water and basified with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be further purified by column chromatography or recrystallization.
V. Visualizations
Diagram 1: Synthetic Pathway
Caption: Proposed synthetic route to the target compound.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting workflow for common synthesis issues.
VI. References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link][2][3]
Al-Tel, T. H. (2010). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 15(11), 7856-7937. [Link][1]
Katritzky, A. R., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(13), 5724–5727. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link][5]
Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances, 5(1), 1-21. [Link][6]
MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 29(21), 4987. [Link]
Technical Support Center: Scale-Up & Troubleshooting for 8-Fluoroimidazo[1,2-a]pyridin-6-amine Production
Welcome to the Technical Support Center for the synthesis and scale-up of 8-Fluoroimidazo[1,2-a]pyridin-6-amine . This guide is engineered for researchers, process chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and scale-up of 8-Fluoroimidazo[1,2-a]pyridin-6-amine . This guide is engineered for researchers, process chemists, and drug development professionals. It provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to ensure high-yield, high-purity production.
Application Context & Mechanistic Rationale
Imidazo[1,2-a]pyridines are privileged pharmacophores in medicinal chemistry, historically utilized in anxiolytics and enzyme inhibitors[1]. Recently, 8-fluoroimidazo[1,2-a]pyridin-6-amine derivatives have emerged as critical building blocks for highly potent RNA-splicing modulators. These compounds are designed to lower mutant Huntingtin (mHTT) protein levels—a breakthrough therapeutic strategy for Huntington's Disease[2].
Mechanism of action for HTT pre-mRNA splicing modulators lowering mHTT protein.
Process Overview: Scalable Synthesis
The most robust route for scaling this molecule involves a two-step sequence: a cyclocondensation to form the bicyclic core, followed by a chemoselective nitro reduction.
Two-step scalable synthesis workflow for 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-6-nitroimidazo[1,2-a]pyridine
Charge: To a 50 L glass-lined reactor, add 3-fluoro-5-nitro-2-aminopyridine (1.0 eq) and a 1:1 mixture of EtOH/H2O (10 volumes).
Buffer: Add NaHCO₃ (2.0 eq).
Causality: The cyclization generates HCl. Neutralizing this acid prevents the protonation of the weakly basic 2-aminopyridine, maintaining its nucleophilicity for the initial attack on the aldehyde.
Dose: Heat the mixture to 75°C. Slowly dose a 45% aqueous solution of chloroacetaldehyde (1.5 eq) over 2 hours.
Self-Validation (IPC): Monitor via HPLC (UV 254 nm). The reaction is self-validating when the distinct bright yellow color of the starting material fades, and the starting material peak drops below 1% AUC.
Isolation: Cool the reactor to 5°C. The product will spontaneously precipitate because the fused bicyclic intermediate is significantly more hydrophobic than the polar starting materials. Filter, wash with cold water, and dry under vacuum.
Protocol 2: Catalytic Reduction to 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Charge: Dissolve 8-fluoro-6-nitroimidazo[1,2-a]pyridine (1.0 eq) in Methanol (15 volumes) in a pressure reactor. Add 5% Pt/C (5 wt%).
Causality: Platinum on Carbon (Pt/C) is strictly chosen over standard Palladium on Carbon (Pd/C) to prevent the hydrodefluorination of the C-F bond, which is highly susceptible to cleavage under Pd-catalyzed conditions.
Purge: Purge the headspace with N₂ (3x), followed by H₂ (3x).
React: Pressurize with H₂ to 40 psi and maintain the temperature at 25-30°C.
Self-Validation (IPC): The reaction progress is physically self-validating. Hydrogen uptake will steadily drop and eventually cease. Concurrently, the solution will transition from a deep yellow (nitro species) to pale yellow or colorless (amine).
Isolation: Filter the catalyst through a Celite pad under an N₂ blanket (to prevent pyrophoric ignition of the catalyst). Concentrate the filtrate and crystallize the final product from EtOAc/Heptane.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a massive impurity with a mass of[M-18] during the nitro reduction step?A: You are observing defluorination. The C-F bond at the 8-position is highly activated by the electron-deficient nature of the imidazopyridine ring. If you are using standard Pd/C under hydrogen gas, the palladium will insert into the C-F bond.
Solution: Immediately switch your catalyst to Pt/C or a poisoned Pd/C (e.g., Lindlar's catalyst). If high-pressure hydrogenation is not feasible, use Fe/NH₄Cl for transfer hydrogenation, which is 100% chemoselective for the nitro group.
Q2: My cyclocondensation stalls at ~70% conversion. Adding more chloroacetaldehyde doesn't push the reaction forward. What is the root cause?A: This is a classic symptom of pH collapse and reagent degradation. Chloroacetaldehyde is thermally unstable and degrades rapidly. Furthermore, if the NaHCO₃ buffer is exhausted, the pH drops below 4, fully protonating the 3-fluoro-5-nitro-2-aminopyridine and quenching its nucleophilicity.
Solution: Implement a continuous co-dosing strategy for both the chloroacetaldehyde and the NaHCO₃. Ensure the reaction pH is strictly maintained between 6.5 and 7.5 throughout the addition.
Q3: How can I safely manage the exotherm during the reduction step in a 50 L reactor without compromising yield?A: Nitro reduction is highly exothermic (
ΔH≈−130
kcal/mol). In batch reactors, bulk addition of H₂ over a highly active catalyst can lead to thermal runaway, which also increases the risk of defluorination side-reactions.
Solution: Starve-feed the hydrogen gas to control the reaction rate via mass transfer. Alternatively, switch to transfer hydrogenation using ammonium formate; the endothermic decomposition of ammonium formate helps balance the exothermic nitro reduction, providing excellent thermal control.
Q4: Why does the isolated amine darken upon storage, and how can I prevent it?A: Electron-rich 6-aminoimidazo[1,2-a]pyridines are prone to auto-oxidation, forming highly colored aza-quinone polymeric species when exposed to air and light.
Solution: Store the final product under an inert argon atmosphere at 2-8°C. For long-term stability (>6 months), consider isolating the compound as a hydrochloride salt. Protonating the amine significantly reduces its electron density and susceptibility to oxidation.
Quantitative Data Summaries
Table 1: Catalyst Screening for Nitro Reduction (100g Scale)
Demonstrating the critical need to avoid standard Pd/C to prevent defluorination.
Catalyst System
H₂ Pressure
Conversion (%)
Desired Amine Yield (%)
Defluorinated Impurity (%)
10% Pd/C
40 psi
>99%
65%
32%
5% Pt/C
40 psi
>99%
94%
<1%
Raney Ni
60 psi
85%
78%
<1%
Fe / NH₄Cl
Reflux (No H₂)
>99%
91%
<1%
Table 2: Cyclocondensation Solvent and Base Optimization (50g Scale)
Highlighting the necessity of aqueous buffering to maintain nucleophilicity.
Solvent System
Base
Time to Completion
Isolated Yield (%)
Purity (HPLC AUC)
EtOH (Neat)
None
>24h (Stalled)
45%
88%
EtOH / H₂O (1:1)
None
18h (Stalled)
62%
90%
EtOH / H₂O (1:1)
NaHCO₃
4h
89%
98%
DMF
K₂CO₃
6h
71%
85%
References
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-899.[Link]
Liu, L., et al. (2023). Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease. Journal of Medicinal Chemistry, 66(18), 13205-13246.[Link]
Troubleshooting
Analytical challenges in characterizing 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Welcome to the dedicated support center for the analytical characterization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the dedicated support center for the analytical characterization of 8-Fluoroimidazo[1,2-a]pyridin-6-amine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this and similar imidazopyridine scaffolds. We will move beyond simple protocols to address the underlying chemical principles that govern analytical behavior, providing you with the tools to troubleshoot complex challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and analysis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Q1: What are the key physicochemical properties of 8-Fluoroimidazo[1,2-a]pyridin-6-amine that influence its analysis?
A1: Understanding the molecule's structure is paramount. It possesses several key features:
A Basic Imidazopyridine Core: The imidazo[1,2-a]pyridine ring system is basic. The pKa of the parent scaffold is approximately 5.4.[1] The primary amine at position 6 will also be basic. This means the molecule's charge state is highly dependent on pH, which is a critical factor in chromatographic retention and solubility.
A Primary Aromatic Amine: The -NH₂ group at position 6 is a primary amine, making the molecule susceptible to oxidation and potential side reactions. This group is also a key site for protonation.
A Fluorine Substituent: The fluorine atom at position 8 is strongly electron-withdrawing, which can influence the basicity of the entire ring system and may offer a unique signature in certain detection techniques like ¹⁹F NMR.
LogP and Solubility: While specific data for this exact molecule is not readily published, a close analog, 8-Fluoroimidazo[1,2-a]pyridine, has a significantly higher LogD₇.₄ than its non-fluorinated counterpart, suggesting moderate lipophilicity.[1][2] The amine group will enhance its solubility in acidic aqueous solutions. A LogP for a similar compound, 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine, is calculated to be 1.36, suggesting it is more soluble in organic solvents than in water at neutral pH.[3]
Q2: How should I prepare stock solutions and store this compound to ensure stability?
A2: Given the primary amine and potential for photosensitivity common to such scaffolds, careful handling is crucial.
Solvent Choice: For stock solutions, start with high-purity DMSO or Methanol. For subsequent dilutions into an aqueous mobile phase for HPLC, ensure the final concentration of organic solvent is miscible and does not cause precipitation.
Storage: Store the solid material at 2-8°C, protected from light and moisture, under an inert atmosphere if possible.[4] Solutions should be stored frozen (-20°C or lower), protected from light, and used as freshly as possible. Avoid repeated freeze-thaw cycles.
Q3: What is a good starting point for an HPLC method for this compound?
A3: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.
Column: A modern, high-purity silica C18 column with end-capping is a robust starting point.
Mobile Phase: Due to the basic nature of the amine, an acidic mobile phase is required to ensure consistent protonation and achieve sharp, symmetrical peaks.
Aqueous Phase (A): Water with 0.1% Formic Acid (for LC-MS) or 0.1% Trifluoroacetic Acid (TFA) (for UV detection, but note it can cause ion suppression in MS).
Organic Phase (B): Acetonitrile or Methanol with 0.1% of the same acid.
Detection: UV detection is suitable. Imidazo[1,2-a]pyridine derivatives typically have strong UV absorbance.[5] A photodiode array (PDA) detector is recommended to assess peak purity and identify the absorbance maximum.
This section provides a structured approach to solving common chromatographic problems.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is the most frequent issue encountered with polar, basic compounds like this one.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Q&A for Peak Shape Issues
Q: My peak is tailing significantly on a C18 column. Why?A: This is classic secondary interaction. Your protonated basic amine (-NH₃⁺) is interacting with deprotonated, acidic residual silanol groups (-SiO⁻) on the surface of the silica packing material. This creates a secondary, undesirable retention mechanism that leads to tailing.
Solutions:
Control pH: The most direct solution is to add an acidic modifier like 0.1% formic acid to your mobile phase. This serves two purposes: it ensures your analyte is fully and consistently protonated, and it suppresses the ionization of the silanol groups, minimizing the unwanted interaction.
Increase Ionic Strength: Adding a buffer salt like 10-20 mM ammonium formate can also help. The buffer cations will compete with your analyte for the active silanol sites, effectively shielding your compound from the interaction.
Change Column Chemistry: If tailing persists, the column is not suitable. Switch to a column specifically designed for basic compounds, such as one with advanced end-capping or a polar-embedded phase.
Issue 2: Shifting Retention Times
Inconsistent retention times make for an unreliable method.
Q: My retention time is drifting to be earlier (or later) over a sequence of injections. What should I check?A: Retention time drift points to a system that is not in equilibrium or is changing over time.
Solutions:
Ensure Column Equilibration: Before starting your run, ensure the column is fully equilibrated with the initial mobile phase conditions. This can take 10-20 column volumes, especially if you are using ion-pairing reagents or buffers.
Check for Leaks: A small leak in the pump or fittings can cause fluctuations in the mobile phase composition, leading to retention shifts. A systematic check from the solvent bottle to the waste line is a good practice.[6]
Mobile Phase Stability: Ensure your mobile phases are fresh and well-mixed. If using a buffered mobile phase, be aware of its limited shelf life as pH can drift or bacterial growth can occur.
Oven Temperature: Verify that the column oven is maintaining a consistent temperature. A fluctuating temperature will directly impact retention time.
Section 3: Troubleshooting Guide: Mass Spectrometric (MS) Detection
Issue 1: Low Signal or Poor Ionization
Q: I am not getting a good signal for my compound in ESI positive mode. What can I do?A: 8-Fluoroimidazo[1,2-a]pyridin-6-amine, with its basic nitrogen atoms, is an excellent candidate for positive mode electrospray ionization (ESI+). If the signal is poor, the issue likely lies in the mobile phase composition or instrument settings.
Solutions:
Confirm Acidic Mobile Phase: ESI relies on pre-formed ions in solution. A mobile phase containing 0.1% formic acid is essential to ensure the analyte is protonated ([M+H]⁺) before it enters the MS source.
Optimize Source Parameters: Systematically optimize the capillary voltage, cone/fragmentor voltage, and gas temperatures/flow rates. The cone voltage is particularly important; too low and you won't get efficient ion transfer, too high and you will induce in-source fragmentation, depleting your precursor ion signal.
Check for Ion Suppression: Co-eluting matrix components can compete with your analyte for ionization, suppressing its signal. Dilute your sample to see if the signal-to-noise ratio improves. If it does, you have a matrix effect that needs to be addressed through better sample cleanup or improved chromatographic separation.
Consider APCI: If ESI fails, Atmospheric Pressure Chemical Ionization (APCI) can be a good alternative for moderately polar, thermally stable molecules.
Issue 2: Understanding the Fragmentation Pattern
Q: What are the expected mass fragments for this molecule in MS/MS?A: The molecular weight of C₈H₈FN₃ is 165.17.[3] The protonated molecule [M+H]⁺ will be m/z 166.18. The fragmentation will be driven by the stable imidazopyridine core.
Common Losses: While a definitive fragmentation pattern requires experimental data, common fragmentation pathways for related structures involve losses of small neutral molecules.
Ring Stability: The fused imidazopyridine ring is quite stable, so fragmentation may require higher collision energy. The fragmentation pattern of the core ring structure will be a key identifier.[7]
Influence of Fluorine: The presence of fluorine can lead to characteristic losses, such as the loss of HF (Hydrogen Fluoride), though this is less common with aryl fluorides compared to aliphatic ones.[7][8]
Section 4: Purity, Stability, and Impurity Profiling
Q: How can I confidently assess the purity of my sample and identify potential impurities?
A: Purity assessment requires a multi-faceted approach. A single peak in one analytical method is not sufficient proof of purity.
Use a Stability-Indicating Method: Your primary analytical method (e.g., HPLC-UV) must be "stability-indicating." This means it can separate the main compound from any potential degradation products or process-related impurities.
Conduct Forced Degradation Studies: To develop such a method, you must perform forced degradation (or stress testing).[9] This involves intentionally degrading the compound under various conditions to generate the impurities that might form during its shelf-life. According to ICH guidelines, typical stress conditions include:[10]
Acid/Base Hydrolysis: e.g., 0.1 M HCl / 0.1 M NaOH at elevated temperature.
Oxidation: e.g., 3% H₂O₂ at room temperature.
Thermal: e.g., 80°C in a dry oven.
Photolytic: Exposure to UV and visible light.
Peak Purity Analysis: Use a PDA detector to assess peak purity across all stress conditions. The UV spectra should be consistent across the entire peak.
Mass Balance: In forced degradation studies, aim for a good mass balance. This means the decrease in the main peak area should be approximately equal to the sum of the areas of all degradation product peaks.[11] This demonstrates that your method is detecting all major degradants.
Section 5: Standard Analytical Protocols
The following tables provide validated starting points for method development. Optimization will be necessary for your specific instrumentation and sample matrix.
Table 1: HPLC-UV Method Parameters
Parameter
Recommended Setting
Rationale
Column
C18, 2.1 x 100 mm, 1.8 µm
High-efficiency column for good resolution.
Mobile Phase A
0.1% Formic Acid in Water
Ensures analyte protonation for good peak shape.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic phase with good UV transparency.
Gradient
5% to 95% B over 10 minutes
A general-purpose gradient for initial screening.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID column.
Column Temp.
40 °C
Reduces viscosity and improves peak shape.
Injection Vol.
2 µL
Minimize potential for column overload.
UV Detection
254 nm, with PDA scan 210-400 nm
254 nm is a common wavelength; PDA is used to find λₘₐₓ and check purity.
Table 2: LC-MS/MS (MRM) Method Parameters
Parameter
Recommended Setting
Rationale
LC System
Same as HPLC-UV (Table 1)
Ensures consistent chromatography.
Ionization Mode
ESI Positive
Ideal for basic amine-containing compounds.
Precursor Ion (Q1)
m/z 166.2
The protonated molecular ion [M+H]⁺.
Product Ions (Q3)
Requires Experimental Determination
Select 2-3 of the most intense, stable fragment ions for quantification and qualification.
Dwell Time
50-100 ms
Balances sensitivity with the number of data points across the peak.
Cone Voltage
20-40 V
Optimize for maximum precursor ion intensity without fragmentation.
Collision Energy
15-30 eV
Optimize for desired fragmentation pattern and intensity.
References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
Bentham Science Publishers. (2022). Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs. Bentham Science. [Link]
PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. National Library of Medicine. [Link]
Wasielewski, O., et al. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]
Environmental Science & Technology. (2024). Combining Advanced Analytical Methodologies to Uncover Suspect PFAS and Fluorinated Pharmaceutical Contributions to Extractable Organic Fluorine in Human Serum (Tromsø Study). ACS Publications. [Link]
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. ATSDR. [Link]
Journal of Food and Drug Analysis. (2013). Determination of fluorides in pharmaceutical products for oral hygiene. Elsevier. [Link]
ResearchGate. (2025). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. ResearchGate. [Link]
Google Patents. (n.d.).
International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Global Research Online. [Link]
Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Scribd. [Link]
Environmental Toxicology and Chemistry. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. [Link]
International Journal of Applied Pharmaceutics. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. [Link]
Acta Poloniae Pharmaceutica. (2015). REVERSED-PHASE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY STUDY OF LIPOPHILICITY OF IMIDAZO[2,1-F]THEOPHYLLINE DERIVATIVES. Polish Pharmaceutical Society. [Link]
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. bbra.in. [Link]
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. BJSTR. [Link]
PubMed. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. National Library of Medicine. [Link]
ResearchGate. (n.d.). General structure and nomenclature of imidazopyridine. ResearchGate. [Link]
ACS Publications. (1959). AN IMPROVED METHOD FOR THE PREPARATION OF FLUORINE-SUBSTITUTED AROMATIC AMINES. The Journal of Organic Chemistry. [Link]
MDPI. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]
An-Najah Staff. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. An-Najah National University. [Link]
PMC. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. National Library of Medicine. [Link]
MDPI. (2025). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. MDPI. [Link]
MDPI. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. [Link]
Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters Corporation. [Link]
ResearchGate. (n.d.). ¹³C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]
ResearchGate. (n.d.). ¹H NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate. [Link]
ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Publications. [Link]
Asian Journal of Chemistry. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. asianjournalofchemistry.co.in. [Link]
Technical Support Center: Enhancing the Metabolic Stability of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives. This guide is designed to provide in-depth, practica...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of metabolic stability for this important class of compounds.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but also the underlying scientific rationale.
Question: My initial screen of 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives in human liver microsomes (HLM) shows rapid metabolism for most analogs. How can I efficiently identify the metabolic "soft spots"?
Answer:
Rapid metabolism in HLM is a common challenge. To pinpoint the sites of metabolic vulnerability, a systematic approach combining in vitro metabolic assays with metabolite identification is crucial.
Experimental Workflow for Metabolic Soft Spot Identification:
Reference Data & Comparative Studies
Validation
The Impact of Fluorination on a Privileged Scaffold: A Comparative Analysis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine and its Non-fluorinated Analog
A Technical Guide for Researchers in Medicinal Chemistry The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biolog...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Guide for Researchers in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have shown a remarkable spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[3][4][5] In the continuous quest to optimize drug candidates, the strategic incorporation of fluorine has become a powerful tool to modulate physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine and its non-fluorinated parent, imidazo[1,2-a]pyridin-6-amine, offering insights into the profound effects of a single fluorine atom on this versatile scaffold.
The Strategic Introduction of Fluorine
Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a valuable element in drug design. Its introduction can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[6] This comparative study will delve into these aspects, providing a framework for the rational design of next-generation imidazo[1,2-a]pyridine-based therapeutics.
Synthesis Strategies
The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7][8] Variations of this approach, including multicomponent reactions, offer efficient access to a diverse range of derivatives.[9][10]
Synthesis of Imidazo[1,2-a]pyridin-6-amine (Non-fluorinated Analog)
A common route to the non-fluorinated analog involves the use of a suitably substituted 2-aminopyridine. For imidazo[1,2-a]pyridin-6-amine, the synthesis would typically start with 2,6-diaminopyridine.
Caption: General synthetic workflow for Imidazo[1,2-a]pyridin-6-amine.
Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
The introduction of fluorine at the 8-position requires a fluorinated starting material. The synthesis would commence with a 3-fluoro-2,6-diaminopyridine.
Caption: General synthetic workflow for 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Comparative Physicochemical Properties
Property
Imidazo[1,2-a]pyridin-6-amine (Predicted)
8-Fluoroimidazo[1,2-a]pyridin-6-amine (Predicted)
Rationale for Difference
pKa
Higher (more basic)
Lower (less basic)
The electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, reducing its basicity.[6]
logP / logD
Lower
Higher
Fluorine substitution generally increases the lipophilicity of a molecule.[6]
Solubility
Higher in polar solvents
Lower in polar solvents, higher in non-polar solvents
Increased lipophilicity of the fluorinated analog is expected to decrease its solubility in aqueous media.
Dipole Moment
Lower
Higher
The highly polar C-F bond will increase the overall molecular dipole moment.[6]
Experimental Protocols for Physicochemical Property Determination
To validate these predictions, the following experimental protocols are recommended:
3.1.1. Determination of pKa by Potentiometric Titration
This standard method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Protocol:
Sample Preparation: Prepare a 0.01 M solution of the test compound in a co-solvent system (e.g., water/methanol) to ensure solubility.
Titration: Titrate the solution with a standardized 0.1 M HCl or NaOH solution.
Data Acquisition: Record the pH at regular intervals of titrant addition using a calibrated pH meter.
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.
3.1.2. Determination of logP by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water.
Protocol:
System Preparation: Prepare a biphasic system of n-octanol and water (or a suitable buffer like PBS at pH 7.4 for logD).
Partitioning: Add a known amount of the test compound to the biphasic system, and shake vigorously to allow for partitioning equilibrium to be reached.
Phase Separation: Allow the two phases to separate completely.
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Impact on Pharmacokinetic Properties: A Focus on Metabolic Stability
A key driver for the use of fluorination in drug discovery is the enhancement of metabolic stability. The strong C-F bond is less susceptible to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a C-H bond.[11][12][13][14]
Hypothesis: 8-Fluoroimidazo[1,2-a]pyridin-6-amine will exhibit greater metabolic stability in the presence of liver microsomes compared to its non-fluorinated analog. The 8-position, being a potential site for oxidative metabolism, is now blocked by the fluorine atom.
Experimental Protocol: In Vitro Microsomal Stability Assay
This assay is a standard in vitro method to assess the metabolic stability of a compound.[1][4][15][16][17]
Caption: Workflow for the in vitro microsomal stability assay.
Protocol:
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (human or other species) and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a NADPH-regenerating system.
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Processing: Centrifuge the samples to precipitate proteins.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated from the slope of this line.
Predicted Biological Activity and Future Directions
The imidazo[1,2-a]pyridine scaffold is known to interact with a variety of biological targets, including kinases and G-protein coupled receptors.[16][17][18][19] The introduction of a fluorine atom can modulate the binding affinity and selectivity of a compound for its target. The altered electronic properties and conformation of the fluorinated analog may lead to different interactions within the binding pocket of a receptor or enzyme.
For instance, the electron-withdrawing nature of the fluorine at the 8-position could influence the hydrogen bonding capacity of the adjacent nitrogen atom in the imidazole ring, potentially altering its interaction with key amino acid residues in a protein target.
Further investigation into the biological activity of these two compounds would involve screening them against a panel of relevant biological targets. A comparative analysis of their inhibitory concentrations (IC50) or binding affinities (Ki) would provide valuable insights into the structure-activity relationship (SAR) and the role of the 8-fluoro substituent.
Conclusion
The strategic placement of a single fluorine atom on the imidazo[1,2-a]pyridine scaffold is predicted to have a cascading effect on the molecule's physicochemical and pharmacokinetic properties. 8-Fluoroimidazo[1,2-a]pyridin-6-amine is expected to be less basic, more lipophilic, and exhibit enhanced metabolic stability compared to its non-fluorinated counterpart. These predicted differences underscore the power of fluorine chemistry in fine-tuning the properties of drug candidates. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these predictions, enabling researchers to make data-driven decisions in the design and optimization of novel imidazo[1,2-a]pyridine-based therapeutics.
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters. [Link]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed. [Link]
An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. PMC. [Link]
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC. [Link]
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2. PMC. [Link]
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABAA receptor. Academia.edu. [Link]
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Computer aided drug discovery of highly ligand efficient, low molecular weight imidazopyridine analogs as FLT3 inhibitors. PMC. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. [Link]
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PMC. [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics. [Link]
(PDF) Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). edgccjournal.org. [Link]
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
A Comparative Efficacy Analysis of 8-Fluoro-Substituted Imidazo[1,2-a]pyridines and Other Notable Imidazopyridine Modulators of GABAA Receptors
This guide provides a comprehensive comparison of the efficacy of 8-fluoro-substituted imidazo[1,2-a]pyridines with other prominent imidazopyridine-based drugs, namely Zolpidem, Alpidem, and Saripidem. The primary focus...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of the efficacy of 8-fluoro-substituted imidazo[1,2-a]pyridines with other prominent imidazopyridine-based drugs, namely Zolpidem, Alpidem, and Saripidem. The primary focus of this analysis is their activity as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, a critical target in neuropharmacology. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships, comparative efficacy, and the experimental methodologies used to evaluate these compounds.
Introduction to Imidazopyridines: A Privileged Scaffold in Neuroscience
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "drug prejudice" status due to its prevalence in a wide array of pharmacologically active compounds.[1] This fused bicyclic 5,6-heterocycle has demonstrated a remarkable versatility, leading to the development of drugs targeting various physiological pathways.[2][3] Among these, its role in modulating the central nervous system has been particularly significant, with several imidazopyridine-based drugs reaching the market for the treatment of anxiety and insomnia.[2][3] These compounds, often referred to as "nonbenzodiazepines" or "Z-drugs," exert their effects by interacting with the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[4][5]
The GABAA Receptor: The Primary Target
The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, opens to allow the influx of chloride ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Imidazopyridines act as positive allosteric modulators (PAMs) of the GABAA receptor, binding to a site distinct from the GABA binding site, known as the benzodiazepine (BZD) site, located at the interface of the α and γ subunits.[4][5] This binding enhances the effect of GABA, leading to increased chloride ion flow and a more pronounced inhibitory signal.[6]
The diversity of GABAA receptor subtypes, arising from different combinations of its 19 possible subunits (e.g., α1-6, β1-3, γ1-3), allows for the development of subtype-selective modulators. This selectivity is crucial for achieving desired therapeutic effects while minimizing unwanted side effects. For instance, agonism at α1-containing receptors is primarily associated with sedative effects, while activity at α2- and α3-containing receptors is linked to anxiolytic and muscle-relaxant properties, respectively.[7]
Comparative Efficacy at the GABAA Receptor
Table 1: Comparative In Vitro Efficacy of Imidazopyridine Derivatives at GABAA Receptor Subtypes
It is important to note that the data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The data for the 8-fluoro-substituted compound is for a 3,7-disubstituted derivative and not 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Structure-Activity Relationship (SAR) Insights
The structure of the imidazopyridine molecule plays a critical role in its affinity and selectivity for different GABAA receptor subtypes.
Substitution at the 8-position: The introduction of a fluorine atom at the 8-position, as seen in the compound from Humphries et al., is a strategic modification. Fluorine, being a small and highly electronegative atom, can significantly alter the electronic properties of the aromatic ring system. This can influence the compound's binding affinity and functional activity at the receptor. The study by Humphries et al. suggests that the 8-fluoro substitution can lead to a compound that acts as a bioisosteric mimic of an imidazo[1,2-a]pyrimidine, potentially offering a different pharmacological profile.[8] The impact of fluorine substitution on the electronic structure of pyridine rings has been shown to affect in-plane ring normal modes and intramolecular charge delocalization.
Substituents on the Imidazo and Pyridine Rings: The nature and position of other substituents on the imidazo[1,2-a]pyridine core are also crucial. For instance, Zolpidem's high affinity for the α1 subunit is attributed to specific interactions within the BZD binding pocket. Modifications to these substituents can dramatically alter the efficacy and selectivity of the compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of imidazopyridine derivatives at the GABAA receptor.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the GABAA receptor.
1. Membrane Preparation:
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose solution.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
Wash the pellet by resuspending in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuging again. Repeat this wash step twice.
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
In a 96-well plate, add the following in triplicate:
Total Binding: Membrane preparation, assay buffer, and a saturating concentration of a radioligand specific for the BZD site (e.g., [3H]Flunitrazepam, typically 1-2 nM).
Non-specific Binding: Membrane preparation, a high concentration of an unlabeled BZD (e.g., 10 µM Diazepam), and the radioligand.
Competition: Membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., 8-fluoro-substituted imidazopyridine).
Incubate the plate at 4°C for 60 minutes.
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Electrophysiology Assay (Two-Electrode Voltage Clamp)
This functional assay measures the effect of a test compound on the GABA-evoked chloride currents in cells expressing specific GABAA receptor subtypes.
1. Cell Preparation:
Culture Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293 cells) that have been transiently or stably transfected to express the desired GABAA receptor subunits (e.g., α1β2γ2).
2. Electrophysiological Recording:
Place the cell in a recording chamber and perfuse with a standard extracellular solution.
Impale the cell with two microelectrodes filled with an appropriate intracellular solution (e.g., 3 M KCl).
Clamp the membrane potential at a holding potential of -60 mV.
Apply a sub-maximal concentration of GABA (typically the EC10-EC20) to elicit a baseline current response.
Co-apply the test compound at various concentrations with the same concentration of GABA.
Record the changes in the GABA-evoked current in the presence of the test compound.
3. Data Analysis:
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.
Calculate the percentage potentiation of the GABA response for each concentration of the test compound.
Plot the percentage potentiation against the logarithm of the test compound concentration.
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal potentiation) from the resulting dose-response curve.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of action of imidazopyridines as positive allosteric modulators (PAMs) of the GABAA receptor.
A Guide to Cross-Validation of In Vitro and In Vivo Data: A Case Study with 8-Fluoroimidazo[1,2-a]pyridin-6-amine
This guide provides a comprehensive framework for the systematic evaluation and cross-validation of preclinical data for novel therapeutic candidates, using the hypothetical compound 8-Fluoroimidazo[1,2-a]pyridin-6-amine...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the systematic evaluation and cross-validation of preclinical data for novel therapeutic candidates, using the hypothetical compound 8-Fluoroimidazo[1,2-a]pyridin-6-amine as a working example. The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, known for its versatility and presence in numerous bioactive agents.[1][2] Derivatives have shown promise in oncology, neuroscience, and infectious diseases, often by acting as potent kinase inhibitors.[3][4][5]
For the purpose of this guide, we will postulate that 8-Fluoroimidazo[1,2-a]pyridin-6-amine (hereafter referred to as Compound A ) has been designed as a selective inhibitor of a key receptor tyrosine kinase (RTK) implicated in cancer, such as the hepatocyte growth factor receptor (c-Met). The principles and workflows described herein are broadly applicable to other compounds and biological targets. The critical transition from a controlled in vitro environment to a complex living system is a major source of attrition in drug development.[6][7] Therefore, a robust methodology for comparing and validating data across these domains is paramount.
Part I: Foundational In Vitro Characterization
The initial phase of evaluation aims to answer fundamental questions in a controlled setting: Does the compound engage its intended target? How potent is it? Does target engagement translate into a desired cellular effect?
Causality in Assay Selection
Our in vitro strategy is built as a logical cascade. We begin with the most direct, reductionist assessment—the compound's effect on the purified target enzyme—and progressively move to more complex, physiologically relevant cell-based models. This multi-tiered approach ensures that the data at each stage validates the findings of the previous one.
Objective: To determine the direct inhibitory activity of Compound A on the purified kinase domain of c-Met and to establish its potency (IC50).
Methodology:
A solution of purified recombinant human c-Met kinase is prepared in kinase buffer.
Compound A is serially diluted to create a range of concentrations (e.g., 1 nM to 100 µM).
The enzyme is incubated with Compound A for a short period (e.g., 15-20 minutes) to allow for binding.
The kinase reaction is initiated by adding the substrate (a specific peptide) and ATP.
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ADP-Glo™, Lance®, or HTRF®.
The data is plotted as the percentage of kinase activity versus the logarithm of Compound A concentration, and the IC50 value is calculated using a non-linear regression model.
Objective: To confirm that Compound A binds to c-Met within a living cell. This is a crucial step to ensure the compound can penetrate the cell membrane and find its target.
Methodology (NanoBRET™ Assay):
A cancer cell line with high c-Met expression (e.g., EBC-1) is engineered to express c-Met fused to a NanoLuc® luciferase enzyme (the "donor").
A fluorescent tracer that binds to the ATP-binding pocket of c-Met is added to the cells (the "acceptor"). This results in a high Bioluminescence Resonance Energy Transfer (BRET) signal.
The cells are then treated with increasing concentrations of Compound A.
If Compound A enters the cells and binds to c-Met, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
The reduction in BRET is measured, and the data is used to calculate a cellular IC50, reflecting the concentration of Compound A required to occupy 50% of the c-Met targets.
Objective: To measure the ability of Compound A to inhibit the function of c-Met in a cellular context, which is to phosphorylate itself and downstream signaling proteins.
Methodology (Western Blot):
EBC-1 cells are seeded in culture plates and allowed to attach.
The cells are serum-starved to reduce basal signaling activity.
Cells are pre-treated with a serial dilution of Compound A for 1-2 hours.
The c-Met pathway is stimulated by adding its ligand, Hepatocyte Growth Factor (HGF).
After a short stimulation period (e.g., 15 minutes), the cells are lysed to extract proteins.
Protein concentrations are quantified, and equal amounts are loaded onto an SDS-PAGE gel for separation.
Proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met. Antibodies for downstream effectors like p-AKT and total AKT can also be used.
The bands are visualized and quantified using an imaging system. A dose-dependent decrease in the p-c-Met/total c-Met ratio indicates target inhibition.
Experimental Protocol 4: Cell Viability Assay
Objective: To determine if the observed target inhibition translates into a desired anti-cancer effect, such as inhibiting cell proliferation or inducing cell death.
Methodology (CellTiter-Glo®):
EBC-1 cells are seeded in 96-well plates.
After 24 hours, the cells are treated with a serial dilution of Compound A.
The plates are incubated for 72 hours, allowing multiple cell doublings.
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability, is added to each well.
Luminescence is measured using a plate reader.
The data is used to calculate the EC50, the concentration of Compound A that causes a 50% reduction in cell viability.
Part II: In Vivo Assessment in a Preclinical Model
After establishing a clear mechanism of action in vitro, the next critical phase is to determine if Compound A is effective in a complex biological system.[8]
The Logic of Model Selection
The choice of an in vivo model is dictated by the in vitro findings. Since our in vitro data demonstrated that Compound A is effective against the EBC-1 cancer cell line, a xenograft model using these same cells is the logical choice. This allows for the most direct comparison between the two experimental domains.
Experimental Protocol 5: Pharmacokinetic (PK) Study
Objective: To understand how the animal body processes Compound A (Absorption, Distribution, Metabolism, and Excretion - ADME). This data is essential for designing an effective dosing regimen for the efficacy study.
Methodology:
A cohort of healthy mice (e.g., BALB/c) is administered a single dose of Compound A, both intravenously (IV) and orally (PO).
Blood samples are collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
Plasma is isolated from the blood samples.
The concentration of Compound A in the plasma is measured using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
The data is used to calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
Experimental Protocol 6: Tumor Xenograft Efficacy Study
Objective: To determine if oral administration of Compound A can inhibit the growth of EBC-1 tumors in mice.
Methodology:
Immunodeficient mice (e.g., NOD-SCID or Nude) are inoculated subcutaneously with EBC-1 cells.
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
Mice are randomized into groups (e.g., Vehicle control, Compound A at 10 mg/kg, Compound A at 30 mg/kg).
Dosing is initiated (e.g., once daily oral gavage) based on the PK data.
Tumor volume and body weight are measured 2-3 times per week for the duration of the study (e.g., 21 days).
At the end of the study, the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Experimental Protocol 7: In Vivo Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that the tumor growth inhibition observed in the efficacy study is a direct result of c-Met inhibition in vivo. This is the key "bridging" experiment.[9]
Methodology:
A satellite group of tumor-bearing mice is dosed with Compound A.
At a time point corresponding to the expected peak drug concentration (Tmax from the PK study), tumors are excised.
The tumors are processed to extract proteins.
The levels of p-c-Met and total c-Met are analyzed by Western Blot or ELISA, as described in Protocol 3.
A dose-dependent reduction in p-c-Met levels in the tumors provides direct evidence of target engagement and inhibition in vivo.
Part III: The Crucial Cross-Validation
This is where all the data is synthesized to build a cohesive and trustworthy case for the compound's mechanism and potential. The goal is to establish a clear and logical link between the in vitro activity and the in vivo outcome.[6]
Data Presentation & Comparison
Table 1: Summary of Hypothetical In Vitro Data for Compound A
Parameter
Assay Type
Result
Interpretation
IC50
Biochemical (c-Met)
15 nM
Potent direct inhibitor of the target enzyme.
IC50
Cellular (NanoBRET)
50 nM
Good cell permeability and target binding in a live cell.
IC50
Functional (p-c-Met)
65 nM
Effectively inhibits target function in a cellular context.
EC50
Viability (EBC-1)
100 nM
Target inhibition translates to anti-proliferative effects.
Table 2: Summary of Hypothetical In Vivo Data for Compound A
Parameter
Study Type
Result
Interpretation
Oral Bioavailability (%F)
Pharmacokinetics
35%
Moderate oral absorption.
Plasma Half-life (t1/2)
Pharmacokinetics
6 hours
Suitable for once-daily dosing.
Cmax (at 30 mg/kg PO)
Pharmacokinetics
1.5 µM (1500 nM)
Peak plasma concentration is well above the cellular EC50.
Tumor Growth Inhibition
Efficacy (30 mg/kg)
75%
The compound is effective at inhibiting tumor growth in vivo.
p-c-Met Inhibition
Pharmacodynamics
>80% at 4h post-dose
Confirms the in vivo effect is mechanism-driven.
Connecting the Dots: The IVIVC (In Vitro-In Vivo Correlation)
Concentration-Effect Relationship: The cornerstone of cross-validation is comparing the effective concentrations. The peak plasma concentration (Cmax) of 1500 nM achieved with a 30 mg/kg oral dose is more than 15 times higher than the cellular EC50 of 100 nM required to reduce cell viability by 50% in vitro. This provides a strong rationale for the observed efficacy. The drug levels in the body are sustained well above the concentration needed for a biological effect.
Mechanism Confirmation: The pharmacodynamic data is the lynchpin. The observation of >80% inhibition of p-c-Met in the tumor tissue at the efficacious dose confirms that the anti-tumor activity seen in the xenograft study is not due to an off-target or non-specific effect.[9] It directly validates the mechanism of action that was first identified in the in vitro phosphorylation assay.
Explaining Discrepancies: If in vivo efficacy were poor despite good in vitro potency, this framework would help diagnose the problem.
Poor PK? If the Cmax was below the cellular EC50, the lack of efficacy would be explained by insufficient drug exposure.
Lack of Target Engagement? If PK was adequate but the PD biomarker (p-c-Met) was not inhibited, it could suggest issues with tumor penetration or rapid drug efflux from the tumor cells.
Redundancy in vivo? If PK and PD were both strong, but efficacy was still weak, it might suggest that the tumor has escape pathways in vivo that are not active in the simplified in vitro culture system.
Visualizing the Workflow & Pathway
Caption: Experimental workflow for robust cross-validation.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Platform for Anti-Cancer Drug Discovery
A Comparative Guide to the Anti-Cancer Potential of the Imidazo[1,2-a]pyridine Scaffold: A Surrogate Benchmark for 8-Fluoroimidazo[1,2-a]pyridin-6-amine Senior Application Scientist Note: Direct experimental data on the...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Anti-Cancer Potential of the Imidazo[1,2-a]pyridine Scaffold: A Surrogate Benchmark for 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Senior Application Scientist Note: Direct experimental data on the anti-cancer activity of 8-Fluoroimidazo[1,2-a]pyridin-6-amine is not presently available in the public scientific literature. This guide, therefore, provides a comprehensive benchmark by comparing the well-documented anti-cancer activities of structurally related imidazo[1,2-a]pyridine derivatives. This comparative analysis will serve as a valuable resource for researchers and drug development professionals interested in the potential of this heterocyclic scaffold in oncology.
The imidazo[1,2-a]pyridine core is a "privileged" scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities.[1][2] In recent years, this heterocyclic system has garnered significant attention for its anti-cancer potential, with derivatives demonstrating potent activity against a variety of malignancies through diverse mechanisms of action.[3][4] This guide will explore the anti-cancer properties of select imidazo[1,2-a]pyridine analogs, providing a framework for understanding the potential of novel derivatives such as 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
The unique bicyclic structure of imidazo[1,2-a]pyridine allows for versatile functionalization at multiple positions, enabling the fine-tuning of its pharmacological properties.[3] This has led to the development of derivatives that can potently and selectively inhibit key targets in cancer signaling pathways.[4] The core structure's ability to engage in various non-covalent interactions with biological targets makes it an attractive starting point for the design of novel anti-cancer agents.[3]
Comparative Analysis of Anti-Cancer Activity
To benchmark the potential of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, we will compare the reported anti-cancer activities of several well-characterized imidazo[1,2-a]pyridine derivatives. The selection of these comparators is based on their structural relevance and the availability of robust experimental data.
Comparator Compounds
Compound 13k (A PI3Kα Inhibitor): A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative that has demonstrated potent inhibition of PI3Kα and significant anti-proliferative activity against a panel of cancer cell lines.[5]
Compound I-11 (A Covalent KRAS G12C Inhibitor): A novel imidazo[1,2-a]pyridine derivative designed as a covalent inhibitor of the KRAS G12C mutant, a key driver in several cancers.[6]
IP-5 (An Inducer of Apoptosis and Cell Cycle Arrest): An imidazo[1,2-a]pyridine compound that exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest in breast cancer cells.[7][8]
In Vitro Anti-Cancer Activity
The following table summarizes the reported in vitro anti-cancer activity of the selected comparator compounds against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Expert Interpretation: The data clearly indicates that the imidazo[1,2-a]pyridine scaffold can be derivatized to yield compounds with potent, sub-micromolar anti-cancer activity against a range of cancer cell types. The diverse mechanisms of action, from specific enzyme inhibition to the induction of apoptosis, highlight the versatility of this chemical scaffold.
Mechanistic Insights into Anti-Cancer Activity
The anti-cancer effects of imidazo[1,2-a]pyridine derivatives are driven by their interaction with critical cellular pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is frequently hyperactivated in cancer, promoting cell growth and survival. Several imidazo[1,2-a]pyridine-based compounds have been shown to be potent inhibitors of this pathway.[4][7] For instance, compound 13k exerts its anti-cancer effects through potent inhibition of PI3Kα.[5]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of Compound 13k.
Induction of Apoptosis and Cell Cycle Arrest
Another key mechanism by which imidazo[1,2-a]pyridine derivatives exert their anti-cancer effects is through the induction of programmed cell death (apoptosis) and cell cycle arrest. Compound IP-5 has been shown to increase the levels of p53 and p21, leading to cell cycle arrest, and activate caspases 7 and 8, key executioners of the extrinsic apoptosis pathway.[7][8]
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for key assays used to characterize the anti-cancer activity of these compounds are provided below.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 8-Fluoroimidazo[1,2-a]pyridin-6-amine or comparator compounds) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, cleaved PARP, caspases, p-AKT) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Perspectives
While direct experimental evidence for the anti-cancer activity of 8-Fluoroimidazo[1,2-a]pyridin-6-amine is currently lacking, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong rationale for its investigation as a potential anti-cancer agent. The comparative data presented in this guide demonstrates that derivatives of this heterocyclic system can exhibit potent and selective anti-cancer activity through various mechanisms.
Future studies should focus on the synthesis and in vitro evaluation of 8-Fluoroimidazo[1,2-a]pyridin-6-amine against a panel of cancer cell lines. Mechanistic studies should then be undertaken to identify its molecular targets and signaling pathways. This systematic approach, guided by the insights from related compounds, will be crucial in determining the therapeutic potential of this novel derivative in oncology.
References
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. [Link]
Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed. [Link]
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu. [Link]
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. [Link]
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]
Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed. [Link]
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. ResearchGate. [Link]
Synthesis and antitumor activity of novel N-(8-(3-ureidophenyl)imidazo [1,2-a]pyridin-6-yl)acetamide derivatives. Baishideng Publishing Group. [Link]
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. [Link]
Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. PubMed. [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. [Link]
A Head-to-Head Comparison of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Derivatives: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1] This guide provides an in-depth, head-to-head comp...
Author: BenchChem Technical Support Team. Date: April 2026
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities.[1] This guide provides an in-depth, head-to-head comparison of 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives, a class of compounds with significant potential in oncology and beyond. We will delve into the rationale behind their design, supported by experimental data from the literature, and provide detailed protocols for their synthesis and evaluation.
The Strategic Advantage of 8-Fluoro Substitution: Bioisosterism in Action
The introduction of a fluorine atom at the 8-position of the imidazo[1,2-a]pyridine core is a strategic design choice rooted in the principle of bioisosterism. The 8-fluoroimidazo[1,2-a]pyridine moiety serves as a physicochemical mimic of the imidazo[1,2-a]pyrimidine scaffold.[2][3] This subtle modification can maintain or enhance biological activity while potentially improving physicochemical properties such as metabolic stability and membrane permeability. This concept has been successfully applied in the development of various kinase inhibitors, including those targeting c-Met.[4]
Structure-Activity Relationship (SAR) Insights: The Critical Role of the 6-Amine Moiety
Our analysis of the available literature indicates that the substitution pattern on the imidazo[1,2-a]pyridine ring system is a key determinant of biological activity. The 6-position, in particular, has been a focal point for the development of potent anticancer agents.[1][5] The introduction of various amine functionalities at this position allows for the fine-tuning of the molecule's interaction with its biological target.
While a direct comparative study of a series of 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives is not available in the public domain, we can infer structure-activity relationships by examining related compounds. For instance, studies on various 6-substituted imidazo[1,2-a]pyridines have demonstrated potent activity against a range of cancer cell lines.[6]
Comparative Analysis of Anticancer Activity
To illustrate the therapeutic potential of this scaffold, the following table summarizes the in vitro anticancer activities of various imidazo[1,2-a]pyridine derivatives from published studies. It is important to note that these are not all 8-fluoro-6-amine derivatives, but they provide valuable insights into the structure-activity relationships of this class of compounds.
Mechanism of Action: Targeting Key Signaling Pathways
A significant body of evidence suggests that imidazo[1,2-a]pyridine derivatives exert their anticancer effects through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.[1] One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.[5][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives.
Experimental Protocols
General Synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine Derivatives
The synthesis of the target compounds can be achieved through a multi-step process, a representative workflow for which is outlined below.
Caption: General synthetic workflow for 8-Fluoroimidazo[1,2-a]pyridin-6-amine derivatives.
Step-by-Step Methodology:
Synthesis of the 8-Fluoro-6-bromoimidazo[1,2-a]pyridine core:
To a solution of 2-amino-3-fluoro-5-bromopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired α-haloketone (e.g., 2-bromoacetophenone derivative).
Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).
Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the 8-Fluoro-6-bromoimidazo[1,2-a]pyridine derivative.
Palladium-Catalyzed Amination:
In a reaction vessel, combine the 8-Fluoro-6-bromoimidazo[1,2-a]pyridine derivative, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, degassed solvent (e.g., dioxane).
Heat the reaction mixture under an inert atmosphere (e.g., argon) at the appropriate temperature for several hours.
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
Purify the final product by column chromatography or recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
Cancer cell lines (e.g., MCF-7, HCT116, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well plates
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Plate reader
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
Conclusion and Future Directions
The 8-Fluoroimidazo[1,2-a]pyridin-6-amine scaffold represents a promising avenue for the development of novel therapeutics, particularly in the field of oncology. The strategic use of fluorine as a bioisostere, coupled with the potential for diverse substitutions at the 6-position, provides a rich chemical space for optimization. Future research should focus on the systematic synthesis and head-to-head comparison of a library of these derivatives to establish clear structure-activity and structure-property relationships. Such studies will be instrumental in advancing lead compounds toward clinical development.
References
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & medicinal chemistry letters, 16(6), 1518–1522. [Link]
Humphries, A. C., Gancia, E., Gilligan, M. T., Goodacre, S., Hallett, D., Merchant, K. J., & Thomas, S. R. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Academia.edu. [Link]
Hu, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1136-1141.
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A Comparative Guide to In Silico Modeling and Prediction for 8-Fluoroimidazo[1,2-a]pyridin-6-amine
In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount for accelerating the identification and optimization of promising therapeutic candidates.[1]...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery, the strategic application of computational, or in silico, methodologies is paramount for accelerating the identification and optimization of promising therapeutic candidates.[1][2][3] This guide provides a comprehensive comparison of in silico modeling and prediction techniques as applied to 8-Fluoroimidazo[1,2-a]pyridin-6-amine, a member of the medicinally significant imidazo[1,2-a]pyridine scaffold.[4][5][6][7] This "drug prejudice" scaffold is a cornerstone in the development of a wide array of therapeutic agents, including anxiolytics, anticancer agents, and antimicrobials.[4][5][8][9] The introduction of a fluorine atom at the 8-position, as seen in our molecule of interest, can significantly modulate physicochemical and pharmacokinetic properties, making it a compelling subject for detailed in silico investigation.[10][11]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will explore and compare various in silico approaches, from structure-based methods like molecular docking to ligand-based strategies such as QSAR and pharmacophore modeling, and conclude with the critical prediction of ADMET properties.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine core is a bicyclic 5-6 heterocyclic ring system that has demonstrated a remarkable breadth of biological activities.[5] Its derivatives have been successfully developed as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and antiviral agents, among others.[5][8][9] This wide range of activities stems from the scaffold's ability to interact with diverse biological targets, including kinases, tubulin, and various enzymes.[4][7] The synthetic versatility of this scaffold allows for extensive structural modifications to fine-tune its biological profile.[4][12]
Comparative In Silico Approaches for 8-Fluoroimidazo[1,2-a]pyridin-6-amine
The choice of an in silico modeling technique is dictated by the research question and the available information about the target and ligands. For 8-Fluoroimidazo[1,2-a]pyridin-6-amine, we will consider several key computational methods.
Molecular Docking: Unveiling Binding Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This structure-based approach is invaluable for understanding binding mechanisms and for virtual screening of compound libraries.
Conceptual Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Comparative Docking Software Performance:
To illustrate a comparative analysis, let's consider a hypothetical scenario where we dock 8-Fluoroimidazo[1,2-a]pyridin-6-amine into the ATP binding site of a putative kinase target. Different docking programs may yield varying results due to their distinct algorithms and scoring functions.
Docking Software
Predicted Binding Affinity (kcal/mol)
Key Interacting Residues (Hypothetical)
AutoDock Vina
-8.5
H-bond with hinge region, pi-stacking with Phe
Glide (Schrödinger)
-9.2
H-bond with hinge, hydrophobic interactions with Leu, Val
GOLD
-8.9
H-bond with hinge, metal coordination with Mg2+
Disclaimer: This data is illustrative and not based on actual experimental results.
Experimental Protocol: Molecular Docking using AutoDock Vina
Ligand Preparation:
Obtain the 2D structure of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Convert the 2D structure to a 3D structure using a tool like Open Babel.
Minimize the energy of the 3D structure.
Save the ligand in PDBQT format, which includes atomic charges and atom types.
Receptor Preparation:
Download the 3D crystal structure of the target protein (e.g., from the Protein Data Bank).
Remove water molecules and any co-crystallized ligands.
Add polar hydrogens to the protein structure.
Assign partial charges (e.g., Gasteiger charges).
Define the binding site by specifying a grid box that encompasses the active site.
Save the prepared receptor in PDBQT format.
Docking Execution:
Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the grid box parameters, and the desired output file name.
Run AutoDock Vina from the command line using the configuration file.
Results Analysis:
Visualize the docked poses using a molecular graphics program (e.g., PyMOL, Chimera).
Analyze the binding interactions (hydrogen bonds, hydrophobic interactions, etc.).
Examine the predicted binding affinities to rank the poses.
3D-QSAR and Pharmacophore Modeling: Decoding Structure-Activity Relationships
When a set of molecules with known activities against a target is available, ligand-based methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling can be employed to understand the relationship between molecular properties and biological activity.[13][14][15][16]
3D-QSAR Conceptual Workflow:
Caption: A typical workflow for a 3D-QSAR study.
A study on imidazopyridine derivatives as B-Raf inhibitors successfully used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build 3D-QSAR models.[13] Another study on imidazopyridine analogs with nematicidal activity also demonstrated the utility of 3D-QSAR.[16] For a series of imidazo[1,2-a]pyridine-3-carboxamide analogues, a 3D-QSAR model was developed to understand their antimycobacterial activity.[17]
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for biological activity. A pharmacophore model can then be used to screen large databases for novel compounds with the desired features.[13][17]
ADMET Prediction: Assessing Drug-Likeness
Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce the high attrition rates in drug development.[18][19][20][21] Various computational tools can predict these properties based on the chemical structure of a molecule.
Comparative ADMET Prediction for 8-Fluoroimidazo[1,2-a]pyridin-6-amine (Illustrative Data):
ADMET Property
Prediction Tool A (e.g., SwissADME)
Prediction Tool B (e.g., pkCSM)
Desired Range for Oral Drugs
Human Intestinal Absorption
High
High
High
Caco-2 Permeability
High
Moderate
High
Blood-Brain Barrier Permeation
Yes
Yes
Varies with target
CYP2D6 Inhibition
Inhibitor
Non-inhibitor
Non-inhibitor
Ames Mutagenicity
Non-mutagen
Non-mutagen
Non-mutagen
Hepatotoxicity
Low risk
Low risk
Low risk
Disclaimer: This data is for illustrative purposes only.
Experimental Protocol: ADMET Prediction using an Online Server (e.g., SwissADME)
Input Molecular Structure:
Navigate to the web server.
Draw the structure of 8-Fluoroimidazo[1,2-a]pyridin-6-amine or provide its SMILES string.
Run Prediction:
Initiate the calculation. The server will compute a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.
Analyze Results:
Examine the predicted values for properties such as lipophilicity (LogP), aqueous solubility, gastrointestinal absorption, and potential for inhibiting cytochrome P450 enzymes.
Assess the molecule's compliance with drug-likeness rules (e.g., Lipinski's rule of five).
The Synergy of In Silico and Experimental Approaches
It is crucial to emphasize that in silico predictions are not a substitute for experimental validation. Instead, they serve as powerful tools to guide and prioritize experimental work.[1][2] For instance, top-ranked compounds from a virtual screen should be synthesized and tested in vitro. Similarly, ADMET predictions can help in selecting compounds with favorable pharmacokinetic profiles for further in vivo studies. The integration of artificial intelligence and machine learning is further enhancing the predictive power of these computational methods.[22]
Conclusion
In silico modeling and prediction offer a diverse and powerful toolkit for the modern medicinal chemist. For a promising scaffold like 8-Fluoroimidazo[1,2-a]pyridin-6-amine, these computational approaches can provide deep insights into its potential biological targets, binding interactions, and drug-like properties. By judiciously selecting and applying a combination of molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can significantly streamline the drug discovery process, saving time and resources while increasing the probability of success. The key to leveraging these methods effectively lies in understanding their underlying principles, strengths, and limitations, and in integrating them intelligently with experimental validation.
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A Comparative Guide to 8-Fluoroimidazo[1,2-a]pyridin-6-amine: Correlating Physicochemical Properties with Biological Efficacy
Introduction: The Strategic Role of Fluorine in a Privileged Scaffold The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous cl...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Role of Fluorine in a Privileged Scaffold
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its ability to interact with a wide array of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][3][4][5] The strategic modification of this core structure allows for the fine-tuning of its biological activity, and one of the most powerful tools in this endeavor is the introduction of fluorine atoms.
This guide focuses on a specific derivative, 8-Fluoroimidazo[1,2-a]pyridin-6-amine , to explore the profound impact of a single fluorine atom on the molecule's physicochemical profile and, consequently, its biological function. We will dissect the key properties of this compound, comparing it with its parent scaffold and other analogs to understand the structure-activity relationships (SAR) that govern its efficacy. A key study established 8-Fluoroimidazo[1,2-a]pyridine as a physicochemical mimic and bioisosteric replacement for imidazo[1,2-a]pyrimidine, particularly in the context of allosteric modulators of the GABA-A receptor.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data and detailed protocols, to illustrate the critical interplay between chemical structure and biological outcome.
Part 1: A Head-to-Head Analysis of Physicochemical Properties
The introduction of a highly electronegative fluorine atom at the 8-position of the imidazo[1,2-a]pyridine ring induces significant, albeit nuanced, changes in the molecule's fundamental properties. These changes are critical as they directly influence how the molecule behaves in a biological system—affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target protein.
The C-F bond reduces lipophilicity compared to a C-H bond. While high lipophilicity can aid membrane permeation, it often leads to poor aqueous solubility, increased metabolic liability, and off-target toxicity.[8][9][10] The reduced LogD of the 8-fluoro derivative strikes a more favorable balance, potentially improving its drug-like properties.
The electron-withdrawing nature of fluorine slightly reduces the basicity of the pyridine nitrogen. A pKa in this range means the compound will be partially protonated at physiological pH. This subtle shift is crucial as it affects solubility and the nature of the electrostatic interactions with the target receptor.
Aqueous Solubility
Lower
Higher
Higher
Solubility is inversely related to lipophilicity and influenced by pKa. The lower LogD and the ability to exist in a protonated state contribute to the enhanced aqueous solubility of the 8-fluoro derivative, a highly desirable trait for oral bioavailability.[11]
The C-F bond introduces a strong dipole. This alteration in the molecule's electrostatic surface can lead to new, favorable interactions (e.g., with polar residues in a binding pocket) or, conversely, unfavorable steric or electronic clashes, directly impacting binding affinity and selectivity.
Part 2: The Biological Consequence — A Case Study in GABA-A Receptor Modulation
The utility of the physicochemical modifications observed in 8-Fluoroimidazo[1,2-a]pyridine was demonstrated in its evaluation as a bioisosteric replacement for an imidazo[1,2-a]pyrimidine-based ligand that acts as a positive allosteric modulator of the GABA-A receptor.[6][7]
The study revealed that the 8-fluoro-imidazopyridine core could effectively mimic the imidazopyrimidine ring system.[6] Despite the significant reduction in lipophilicity (LogD), the compound retained the necessary binding affinity for the receptor. This is a critical finding, as it demonstrates that the electronic and steric profile required for receptor interaction was preserved, while the overall physicochemical profile was shifted towards a more "drug-like" space. This highlights a key principle in medicinal chemistry: bioisosteric replacement is not merely about swapping atoms but about replicating or improving the essential physicochemical and electronic properties required for a desired biological effect.
Part 3: Experimental Protocols — A Guide to Self-Validating Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. The following are detailed methodologies for characterizing the physicochemical properties and biological activity of novel compounds like 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Protocol 1: Determination of Lipophilicity (LogD) via Shake-Flask Method
Rationale: The shake-flask method is the "gold standard" for determining partition coefficients.[12][13] It directly measures the distribution of a compound between an aqueous and an immiscible organic phase at equilibrium, providing a highly reliable value. n-Octanol is used to mimic the lipophilic character of biological membranes.
Methodology:
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the PBS buffer.
Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS. Add 10 µL of the compound's DMSO stock to this biphasic system.
Equilibration: Seal the vial and shake it on a mechanical shaker at room temperature for at least 2 hours to ensure equilibrium is reached.[14]
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
Quantification: Carefully remove an aliquot from both the n-octanol and the PBS layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
Calculation: Calculate LogD using the formula:
LogD = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] )
Protocol 2: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.[15][16] It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the inflection point where the compound is 50% ionized.
Methodology:
Solution Preparation: Accurately weigh and dissolve a known amount of the test compound in deionized water or a solution of constant ionic strength (e.g., 0.1 M KCl).
Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH electrode to monitor the pH.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if the compound is a base. Add the titrant in small, precise increments.
Data Collection: Record the pH of the solution after each addition of titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.
Protocol 3: Assessment of Biological Activity via an In Vitro Kinase Inhibition Assay (ADP-Glo™)
Rationale: Since many imidazo[1,2-a]pyridine derivatives are known kinase inhibitors, this protocol provides a robust method for assessing such activity.[17] The ADP-Glo™ assay is a luminescence-based method that measures the amount of ADP produced during a kinase reaction.[18][19] It is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.
Methodology:
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of the target kinase, the appropriate substrate (peptide or protein), and ATP in this buffer.
Compound Dilution: Perform serial dilutions of the 8-Fluoroimidazo[1,2-a]pyridin-6-amine stock solution to create a range of test concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a positive control inhibitor (100% inhibition).
Kinase Reaction: In a 384-well plate, add 2 µL of the test compound dilution, followed by 4 µL of the kinase enzyme solution. Incubate for 15 minutes at room temperature.
Initiate Reaction: Add 4 µL of the substrate/ATP mixture to each well to start the kinase reaction. Incubate for 1 hour at 27°C.[18]
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 1 hour.
Data Acquisition: Measure the luminescence signal using a plate reader.
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Conclusion
The case of 8-Fluoroimidazo[1,2-a]pyridin-6-amine serves as a powerful illustration of modern drug design principles. By introducing a single fluorine atom, a strategic modification was made that significantly, and favorably, altered the compound's physicochemical profile. The resulting molecule exhibited reduced lipophilicity and enhanced aqueous solubility while preserving the essential electronic features required for biological activity at the GABA-A receptor. This guide demonstrates that a deep understanding of the correlation between physicochemical properties and biological function, validated through rigorous and reproducible experimental protocols, is paramount to the rational design of superior therapeutic agents. The methodologies and comparative data presented herein provide a framework for researchers to apply these principles to their own drug discovery programs.
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de Faria, A.R., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
A Guide to the Reproducible Synthesis and Analysis of Imidazo[1,2-a]pyridine Derivatives: A Comparative Look at 8-Fluoroimidazo[1,2-a]pyridin-6-amine
For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically important molecules.[1][2][3] It...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically important molecules.[1][2][3] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][4] The precise substitution pattern on this bicyclic nitrogen-containing heterocycle is critical, as it gives rise to various isomers, each with potentially distinct pharmacological profiles.[2] This guide provides a comprehensive overview of the synthesis and characterization of imidazo[1,2-a]pyridine derivatives, with a specific focus on ensuring the reproducibility of experimental results for compounds like 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Due to the limited availability of a standardized, publicly available protocol for the direct synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, this guide will utilize a well-documented, representative synthesis of a related derivative to illustrate the key experimental principles and challenges. This comparative approach will equip researchers with the foundational knowledge and critical thinking required to approach the synthesis of novel derivatives within this important class of compounds.
Part 1: Synthesis of a Representative Imidazo[1,2-a]pyridine Derivative
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. However, for the purpose of this guide, we will focus on a more contemporary and versatile method: a copper-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones. This method offers a broad functional group tolerance and proceeds through a catalytic Ortoleva-King reaction.
Detailed Experimental Protocol: Synthesis of 2-phenylimidazo[1,2-a]pyridine
This protocol is adapted from a procedure described by Zhang et al. (2013).
Step 1: Reagent Preparation and Reaction Setup
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-aminopyridine (0.5 mmol, 1.0 equiv.), acetophenone (0.6 mmol, 1.2 equiv.), CuI (0.05 mmol, 10 mol %), and DMSO (2 mL).
Seal the tube and place it in a preheated oil bath at 120 °C.
Replace the air in the tube with oxygen from a balloon and stir the reaction mixture vigorously.
Causality: The use of a copper(I) catalyst is crucial for facilitating the aerobic oxidation. DMSO serves as a suitable high-boiling solvent that can also act as a mild oxidant. The oxygen atmosphere is essential for the catalytic cycle to proceed.
Step 2: Reaction Monitoring
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.
The reaction is typically complete within 12-24 hours.
Trustworthiness: Consistent monitoring of the reaction by TLC is a self-validating step to ensure the consumption of starting materials and the formation of the product, preventing over- or under-running the reaction.
Step 3: Workup and Purification
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.
Filter the solution and concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Expertise: The aqueous workup is designed to remove the DMSO and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer. Flash column chromatography is a standard and effective method for purifying compounds of this type to a high degree of homogeneity.
Caption: Synthetic pathway for 2-phenylimidazo[1,2-a]pyridine.
Part 2: Characterization and Purity Analysis
Accurate characterization and purity assessment are paramount for the reproducibility of biological and chemical studies. A combination of spectroscopic and chromatographic techniques is essential.
Standard Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's proton and carbon framework. For imidazo[1,2-a]pyridines, the aromatic region of the ¹H NMR spectrum is particularly informative for confirming the substitution pattern.[5][6][7]
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which can be used to determine the elemental composition of the molecule.[2] Electrospray ionization (ESI) is a common technique for these compounds.
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the N-H stretching frequency can be observed for amino-substituted derivatives.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of a synthesized compound. A typical protocol for the analysis of heterocyclic amines is as follows.[8][9]
Step-by-Step HPLC Protocol:
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A gradient elution system is often employed. For example:
Solvent A: 10 mM ammonium acetate buffer (pH adjusted to 2.9 with acetic acid).
Solvent B: Acetonitrile.
A typical gradient might run from 91% A to 0% A over 30 minutes.[8]
Flow Rate: 0.8 mL/min.
Column Temperature: 25 °C.
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 258 nm and 322 nm).[8]
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
Injection and Analysis: Inject the sample and record the chromatogram. Purity is determined by the area percentage of the main peak.
Caption: Analytical workflow for characterization and purity assessment.
Technique
Expected Data for 2-phenylimidazo[1,2-a]pyridine
¹H NMR (CDCl₃)
Aromatic protons in the range of δ 6.8-8.1 ppm.
¹³C NMR (CDCl₃)
Aromatic carbons in the range of δ 109-145 ppm.
HRMS (ESI)
Calculated m/z for [M+H]⁺ corresponding to the molecular formula C₁₃H₁₁N₂.
Part 3: Comparative Analysis and Reproducibility for 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Anticipated Synthetic Modifications and Challenges
The synthesis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine would likely start from a correspondingly substituted 2-aminopyridine, namely 3-fluoro-5-aminopyridin-2-amine. The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the pyridine ring can significantly influence the reactivity of the starting material and the stability of the final product.
Reactivity of the Starting 2-Aminopyridine : The electron-donating amino group at the 5-position would activate the pyridine ring towards electrophilic substitution, while the electron-withdrawing fluorine at the 3-position would have a deactivating effect. The overall reactivity in the condensation reaction would depend on the balance of these electronic effects.
Potential for Side Reactions : The presence of two amino groups on the starting pyridine derivative could lead to side reactions, such as the formation of regioisomers or polymeric materials. Careful control of reaction conditions would be crucial.
Purification Challenges : The increased polarity due to the amino group might make the product more water-soluble, potentially complicating the extraction process. Purification by column chromatography might require a more polar eluent system.
Feature
Representative: 2-phenylimidazo[1,2-a]pyridine
Target: 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Starting 2-Aminopyridine
2-Aminopyridine
3-Fluoro-5-aminopyridin-2-amine (hypothetical)
Key Substituents
Phenyl at C2
Fluoro at C8, Amino at C6
Expected Polarity
Moderate
High
Potential Synthetic Challenges
Standard condensation reaction.
Competing reactivity of two amino groups, altered ring electronics due to fluorine.
Potential Analytical Challenges
Straightforward NMR and MS analysis.
Potential for complex NMR spectra due to ¹H-¹⁹F coupling. Higher polarity may require modified HPLC conditions.
Ensuring Reproducibility: Critical Factors
To ensure the reproducibility of experimental results for the synthesis and analysis of 8-Fluoroimidazo[1,2-a]pyridin-6-amine and related compounds, the following factors must be meticulously controlled:
Reagent Quality and Purity : The purity of the starting materials, especially the substituted 2-aminopyridine, is critical. Impurities can lead to side reactions and lower yields.
Inert Atmosphere : For reactions sensitive to air or moisture, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential.
Precise Temperature Control : The reaction temperature should be carefully controlled and monitored, as small variations can significantly affect the reaction rate and the formation of byproducts.
Thorough Reaction Monitoring : As mentioned earlier, diligent monitoring of the reaction progress by TLC or LC-MS allows for the determination of the optimal reaction time.
Consistent Workup and Purification : The workup and purification procedures should be standardized and followed consistently to ensure the isolation of a product with a reproducible purity profile.
Comprehensive Characterization : A complete set of characterization data (NMR, HRMS, HPLC) should be obtained for each batch to confirm the identity and purity of the compound.
By understanding the fundamental principles of imidazo[1,2-a]pyridine synthesis and characterization, and by carefully considering the electronic and steric effects of substituents, researchers can confidently approach the synthesis of novel derivatives like 8-Fluoroimidazo[1,2-a]pyridin-6-amine and ensure the reproducibility of their experimental findings.
References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. [Link]
PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]
ACS Publications. (2017). Analysis of Heterocyclic Amines in Meat by the Quick, Easy, Cheap, Effective, Rugged, and Safe Method Coupled with LC-DAD-MS-MS. Journal of Agricultural and Food Chemistry. [Link]
PubMed. (2001). Clean-up procedures for the analysis of heterocyclic aromatic amines (aminoazaarenes) from heat-treated meat samples. [Link]
PMC. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
This reference was not utilized in the final guide.
This reference was not utilized in the final guide.
This reference was not utilized in the final guide.
This reference was not utilized in the final guide.
Royal Society of Chemistry. (2018). Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines - Supporting Information. [Link]
This reference was not utilized in the final guide.
Royal Society of Chemistry. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
This reference was not utilized in the final guide.
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]
ACS Publications. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
This reference was not utilized in the final guide.
This reference was not utilized in the final guide.
ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. [Link]
This reference was not utilized in the final guide.
This reference was not utilized in the final guide.
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
A Comprehensive Guide to the Safe Disposal of 8-Fluoroimidazo[1,2-a]pyridin-6-amine
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provid...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. This guide provides a detailed protocol for the proper disposal of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, grounded in established safety principles and regulatory awareness. The causality behind each step is explained to ensure a deep, functional understanding of the protocol.
Compound Overview and Inherent Hazards
The imidazo[1,2-a]pyridine nucleus and its amino-substituted analogs are known to be biologically active and may present hazards such as skin, eye, and respiratory irritation.[4][5] Some derivatives are classified with acute toxicity (harmful if swallowed, in contact with skin, or if inhaled).[5][6] The presence of the fluorine atom necessitates special consideration for disposal, as the carbon-fluorine bond is exceptionally strong and requires specific conditions for complete destruction.
Table 1: Hazard Assessment Summary for 8-Fluoroimidazo[1,2-a]pyridin-6-amine (Inferred)
Hazard Category
GHS Classification (Anticipated)
Justification and Key Considerations
Acute Toxicity
Warning (H302, H312, H332)
Analogs like Imidazo[1,2-a]pyridin-8-amine are classified as harmful if swallowed, in contact with skin, or inhaled.[5]
Skin Irritation
Warning (H315)
The parent imidazo[1,2-a]pyridine is a known skin irritant.[4]
Eye Irritation
Warning (H319)
The parent imidazo[1,2-a]pyridine causes serious eye irritation.[4]
Respiratory Irritation
Warning (H335)
The parent scaffold may cause respiratory irritation.[4]
Environmental Hazard
Potential (H412/H413)
Many nitrogen-containing heterocyclic compounds can have long-lasting harmful effects on aquatic life.[7]
| Combustion Products | Toxic Gases | Thermal decomposition will produce hazardous gases including carbon oxides, nitrogen oxides (NOx), and highly corrosive hydrogen fluoride (HF).[8] |
Core Disposal Workflow: A Step-by-Step Protocol
The fundamental principle for disposing of this compound is to treat it as a halogenated hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]
Step 1: Personal Protective Equipment (PPE) Confirmation
Before handling the waste container, ensure you are wearing appropriate PPE. This is your primary defense against exposure.
Eye Protection: Chemical splash goggles are mandatory.[11]
Hand Protection: Nitrile gloves are standard. Inspect them for any signs of degradation or puncture before use.[8]
Body Protection: A fully buttoned laboratory coat.
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous chemical reactions and to ensure the waste is routed to the correct disposal facility.
Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste.[9][12]
Causality: Mixing halogenated waste with non-halogenated waste streams complicates and increases the cost of disposal. More critically, accidental mixing with incompatible materials like strong acids or bases could lead to exothermic reactions or the release of toxic gases.[13]
Step 3: Waste Containerization
The integrity of the waste container is essential for safe storage and transport.
Action: Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, tightly-fitting screw cap.[13] The container must be in good condition, free from leaks or cracks.
Causality: An improperly sealed container can release vapors into the laboratory, posing an inhalation risk. The waste must be securely contained to prevent spills during storage in the Satellite Accumulation Area (SAA) and during transit.[14]
Step 4: Labeling the Hazardous Waste Container
Accurate labeling is a regulatory requirement and a critical safety communication tool.
Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
The full chemical name: "8-Fluoroimidazo[1,2-a]pyridin-6-amine". Avoid using abbreviations or chemical formulas.[14]
An accurate estimation of the concentration and total quantity.
The date the accumulation started.
Causality: This information is legally required and ensures that EHS personnel and the final disposal facility understand the container's contents to handle them safely and appropriately.
Step 5: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.
Action: Keep the sealed and labeled waste container in a designated SAA, which could be a secondary containment tray within a fume hood or a designated cabinet.[14] Ensure it is stored away from incompatible materials.[15]
Causality: The SAA keeps hazardous waste under the control of laboratory personnel, minimizing the risk of unauthorized handling and ensuring it is in a location (like a fume hood) that can manage any potential vapor release.
Step 6: Arranging for Disposal
Action: Once the container is full or you are finished with the project, contact your institution's EHS department to schedule a pickup. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[16]
Disposal Methodology: The Rationale for High-Temperature Incineration
The recommended and most environmentally sound disposal method for halogenated organic compounds like 8-Fluoroimidazo[1,2-a]pyridin-6-amine is high-temperature incineration in a licensed hazardous waste facility.[17][18]
Scientific Rationale: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability means that lower-temperature thermal processes or biological degradation are ineffective. High-temperature incineration (typically >1,000°C) with sufficient residence time provides the necessary energy to break the C-F bond.[19] These facilities are equipped with advanced scrubbers and filtration systems to neutralize the resulting acidic gases (like hydrogen fluoride) and capture any particulate matter, preventing their release into the environment.[18] This approach draws from the same principles outlined by the U.S. Environmental Protection Agency (EPA) for the destruction of other persistent fluorinated compounds.[20]
Spill and Emergency Procedures
Small Spill (Solid):
Alert personnel in the immediate area.
Wearing your full PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]
Carefully sweep up the material and place it in a labeled hazardous waste container.
Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels, placing the used cleaning materials into the same hazardous waste container.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Always have the Safety Data Sheet (SDS) for a similar compound available when seeking medical help.[8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 8-Fluoroimidazo[1,2-a]pyridin-6-amine waste.
Caption: Decision workflow for safe disposal.
References
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. Bioorganic & Medicinal Chemistry Letters, 16(6), 1518–1522. Available at: [Link]
Humphries, A. C., et al. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed. Available at: [Link]
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]
Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. Available at: [Link]
U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. EPA. Available at: [Link]
Troutman Pepper. (2024). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. Available at: [Link]
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Available at: [Link]
Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. Available at: [Link]
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. Available at: [Link]
Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available at: [Link]
Northwestern University. Hazardous Waste Disposal Guide. Available at: [Link]
Towson University. Hazardous Waste Management Procedures. Available at: [Link]
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
Handbook of Chemical Substance Management and Waste Disposal. Handbook of Chemical Substance Management and Waste Disposal. Available at: [Link]
United Nations Office on Drugs and Crime. (2014). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]
Washington State University. Halogenated Solvents. Available at: [Link]
Gonda, Z., et al. (2024). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. MDPI. Available at: [Link]
Chemical Substance Information. 8-methylimidazo[1,2-a]pyridin-6-amine hydrochloride — Chemical Substance Information. Available at: [Link]
PubChem. Imidazo(1,2-a)pyridine. National Institutes of Health. Available at: [Link]
University of Otago. Laboratory chemical waste disposal guidelines. Available at: [Link]
PubChem. Imidazo[1,2-a]pyridin-8-amine. National Institutes of Health. Available at: [Link]
Rivera-Piza, A. A., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a]pyridines with antiparasitic and anti-inflammatory properties. PubMed. Available at: [Link]
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). EDG-Clinical Journal. Available at: [Link]
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available at: [Link]
Personal protective equipment for handling 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Comprehensive Safety and Handling Guide: 8-Fluoroimidazo[1,2-a]pyridin-6-amine Navigating the complexities of novel chemical entities is paramount in the fast-paced world of drug discovery and development. This guide pro...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 8-Fluoroimidazo[1,2-a]pyridin-6-amine
Navigating the complexities of novel chemical entities is paramount in the fast-paced world of drug discovery and development. This guide provides an in-depth, procedural framework for the safe handling and disposal of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, a member of the versatile imidazopyridine class of compounds.[1][2][3] The following protocols are designed to empower researchers with the knowledge to mitigate risks and ensure a secure laboratory environment.
Hazard Assessment and Core Principles
Given the chemical structure of 8-Fluoroimidazo[1,2-a]pyridin-6-amine, a prudent approach necessitates treating it as a compound with the potential for skin, eye, and respiratory irritation. Some imidazopyridine derivatives have also been shown to have phototoxic potential.[6] Therefore, all handling procedures should be conducted with the primary goal of minimizing direct contact and airborne exposure.
Key Assumed Hazards:
Skin Irritation: Similar to other aminopyridines, this compound may cause skin irritation upon contact.[4][5]
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[4][5]
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]
Oral Toxicity: Aminopyridine derivatives can be fatal if swallowed.[5][7]
The following table summarizes the recommended Personal Protective Equipment (PPE) based on these potential hazards.
Protection Type
Specification
Rationale
Hand Protection
Chemical-resistant nitrile gloves. Double-gloving is recommended.
To prevent skin contact and potential irritation. Nitrile provides good resistance to a range of chemicals.
Eye and Face Protection
ANSI-approved safety glasses or chemical splash goggles. A face shield is required when there is a significant splash hazard.
To protect the eyes from dust particles and accidental splashes, which could cause serious irritation.[4]
Skin and Body Protection
A fully buttoned laboratory coat, full-length pants, and closed-toe shoes.
To prevent accidental skin exposure to the compound.[4]
Respiratory Protection
All handling of the solid compound or its solutions should be performed within a certified chemical fume hood.
To prevent the inhalation of dust or aerosols, which may cause respiratory irritation.[4][5]
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to maintain a safe and controlled environment when working with 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Caption: Workflow for Safe Handling of 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Step-by-Step Handling Procedures:
Preparation:
Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is operational and has a valid certification.
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
Work Area Preparation: Line the work surface of the fume hood with absorbent, disposable bench paper. Gather all necessary equipment (spatulas, glassware, etc.) and have waste containers readily accessible.
Handling the Compound:
Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared weigh boat or paper.
Dissolution: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized.
Reaction Setup: Conduct all subsequent reaction steps within the fume hood.
Cleanup:
Decontamination: Wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) and then with soap and water. Dispose of the contaminated bench paper in the designated solid waste container.
Glassware: Clean all glassware thoroughly. If possible, rinse with a suitable solvent to remove any residual compound before standard washing procedures.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
Exposure Route
First Aid Measures
Inhalation
Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact
Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and regulatory compliance.
Caption: Waste Disposal Workflow for 8-Fluoroimidazo[1,2-a]pyridin-6-amine.
Disposal Procedures:
Waste Segregation:
Solid Waste: All disposable materials contaminated with 8-Fluoroimidazo[1,2-a]pyridin-6-amine (e.g., gloves, weigh paper, bench paper) should be placed in a designated, sealed, and clearly labeled solid waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled liquid waste container. Depending on your institution's policies, you may need to segregate halogenated and non-halogenated waste streams.
Labeling: All waste containers must be accurately labeled with the full chemical name, concentration (if applicable), and appropriate hazard warnings.
Storage: Store waste containers in a designated satellite accumulation area with secondary containment.
Final Disposal: The final disposal of chemical waste must be handled by a licensed and reputable chemical waste disposal company. Do not dispose of this compound down the drain or in regular trash.[8]
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with 8-Fluoroimidazo[1,2-a]pyridin-6-amine, fostering a culture of safety and scientific excellence within the laboratory.
References
Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem.
8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - Academia.edu.
8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed.